Product packaging for Chamaejasmenin B(Cat. No.:CAS No. 89595-71-1)

Chamaejasmenin B

Cat. No.: B1150610
CAS No.: 89595-71-1
M. Wt: 570.5 g/mol
InChI Key: BTCICADMSGBCKA-QWWQXMGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chamaejasmenin B is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in Traditional Chinese Medicine . This compound has emerged as a promising candidate for oncological research, particularly for investigating mechanisms of cancer metastasis and multidrug resistance (MDR) . In vitro studies demonstrate that this compound exerts potent anti-metastatic effects by significantly suppressing the migration and invasion of aggressive breast cancer cell lines (MDA-MB-231 and 4T1) without significant cytotoxicity at effective doses . The compound's mechanism of action involves the selective disruption of the TGF-β signaling pathway. It efficiently blocks TGF-β induced epithelial-mesenchymal transition (EMT) by disrupting the interaction between the β3 integrin-TβRII complex, which consequently results in the selective inhibition of the downstream FAK:Src:p38 pathway . Importantly, unlike pan-TGF-β blockers, this compound acts as a functional rebalancer, sensitizing cancer cells to the cytostatic activity of TGF-β while inhibiting its pro-metastatic signals . Beyond metastasis, this compound exhibits robust anti-proliferative activity across a broad panel of human solid tumor cell lines, including liver carcinoma (HepG2, SMMC-7721), non-small cell lung cancer (A549), osteosarcoma (MG63, U2OS, KHOS), colon cancer (HCT-116), and cervical cancer (HeLa) . Its mechanisms for inhibiting proliferation involve inducing DNA damage (indicated by γ-H2AX expression), promoting G0/G1 cell cycle arrest, and triggering mitochondrial-dependent apoptosis . Furthermore, research indicates that this compound can overcome multidrug resistance, showing low resistance factors in resistant cancer cell lines and functioning in vivo . The molecular formula of this compound is C32H26O10, with a molecular weight of 570.54 g/mol . This product is labeled and provided strictly for Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26O10 B1150610 Chamaejasmenin B CAS No. 89595-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCICADMSGBCKA-QWWQXMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904842
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89595-71-1
Record name Chamaejasmenin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89595-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chamaejasmenin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery, Isolation, and Biological Evaluation of Chamaejasmenin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid first identified and isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional Chinese medicine.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and biological activity of this compound, with a focus on its potential as an anti-cancer agent. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer1.08[3]
KHOSOsteosarcomaNot specified, but highly sensitive[3]
HepG2Liver carcinomaRange: 1.08 - 10.8[3]
SMMC-7721Liver carcinomaRange: 1.08 - 10.8[3]
MG63OsteosarcomaRange: 1.08 - 10.8[3]
U2OSOsteosarcomaRange: 1.08 - 10.8[3]
HCT-116Colon cancerRange: 1.08 - 10.8[3]
HeLaCervical cancerRange: 1.08 - 10.8[3]
MIA PaCa-2Pancreatic cancer647 (at 48h)[4]
Table 2: Effect of this compound on Cell Cycle Distribution

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.

Cell LineTreatment Concentration% Cells in G0/G1 Phase (Control)% Cells in G0/G1 Phase (Treated)Reference
K562>0.008% (v/v) extractNot specifiedIncreased[5]
MDA-MB-2314-16 µM16.61% (G2/M)19.86% to 66.55% (G2/M)[6]
Table 3: Induction of Apoptosis by this compound

This compound induces apoptosis in cancer cells, as demonstrated by flow cytometry analysis.

Cell LineTreatment Concentration% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Reference
NCI-H15725, 50, 100 µg/ml extract5.68%18.57%, 29.54%, 44.13%[7]
MDA-MB-2314-16 µM1.64%13.06% to 78.05%[6]

Experimental Protocols

Isolation and Purification of this compound from Stellera chamaejasme L.

This protocol describes a general method for the isolation and purification of biflavonoids, including this compound, from the roots of Stellera chamaejasme L.[2][8][9][10]

Materials:

  • Dried and powdered roots of Stellera chamaejasme L.

  • Acetone

  • Chloroform (CHCl3)

  • Methanol (CH3OH)

  • Water (H2O)

  • Acetonitrile (CH3CN)

  • Silica gel for column chromatography

  • RP-18 column for High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Extraction:

    • The dried and powdered roots of Stellera chamaejasme L. are extracted with acetone at room temperature.

    • The acetone extract is then concentrated under reduced pressure to yield a crude extract.[8]

  • Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.[8][10][11][12][13]

    • A gradient elution is performed using a chloroform-methanol (CHCl3:CH3OH) solvent system, starting from a ratio of 100:1 and gradually increasing the polarity to 5:1.[8]

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions containing biflavonoids, as identified by TLC, are pooled and further purified by reversed-phase HPLC on an RP-18 column.[8]

    • A typical mobile phase for separation is a mixture of water and acetonitrile (H2O:CH3CN), for example, in a 7.5:2.5 ratio.[8]

    • The elution of this compound is monitored by a UV detector.

    • The purified this compound is collected, and its structure is confirmed by spectroscopic methods such as NMR and mass spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxicity of this compound by measuring cell density based on the measurement of cellular protein content.[3]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Terminate the experiment by adding cold TCA to each well to fix the cells.

  • Staining:

    • Wash the plates with water and then stain the cells with SRB solution.

  • Solubilization and Measurement:

    • Wash away the unbound dye and solubilize the protein-bound dye with Tris-base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[3][5]

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing RNase A and PI.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[3][7]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[14][15]

Western Blot Analysis

This protocol outlines the general steps for detecting the expression levels of proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-mTOR, Cyclin D1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Mandatory Visualization

Experimental Workflow for the Isolation and Bio-evaluation of this compound

experimental_workflow plant Stellera chamaejasme L. roots extraction Acetone Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract column_chroma Silica Gel Column Chromatography (CHCl3:CH3OH gradient) crude_extract->column_chroma fractions Collected Fractions column_chroma->fractions hplc RP-18 HPLC (H2O:CH3CN) fractions->hplc chamaejasmenin_b Pure this compound hplc->chamaejasmenin_b cytotoxicity SRB Cytotoxicity Assay chamaejasmenin_b->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) chamaejasmenin_b->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) chamaejasmenin_b->apoptosis western_blot Western Blot Analysis chamaejasmenin_b->western_blot ic50 IC50 Determination cytotoxicity->ic50 cell_cycle_arrest Cell Cycle Arrest Data cell_cycle->cell_cycle_arrest apoptosis_induction Apoptosis Induction Data apoptosis->apoptosis_induction protein_expression Protein Expression Changes western_blot->protein_expression

Caption: Workflow for isolating and evaluating this compound.

This compound-Induced Intrinsic Apoptosis Pathway

intrinsic_apoptosis chamaejasmenin_b This compound bcl2_family Bcl-2 Family Proteins chamaejasmenin_b->bcl2_family regulates bax Bax bcl2_family->bax upregulates bcl2 Bcl-2 bcl2_family->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

TGF-beta Signaling Pathway and its Modulation by this compound

tgf_beta_pathway tgfb TGF-β tgfbr2 TGFβRII tgfb->tgfbr2 tgfbr1 TGFβRI tgfbr2->tgfbr1 recruits & activates smad23 p-Smad2/3 tgfbr1->smad23 phosphorylates smad4 Smad4 smad23->smad4 binds smad_complex Smad Complex smad23->smad_complex smad4->smad_complex nucleus Nucleus smad_complex->nucleus translocates to transcription Gene Transcription (e.g., cell cycle arrest) nucleus->transcription chamaejasmenin_b This compound chamaejasmenin_b->tgfbr1 modulates

Caption: TGF-beta signaling pathway and potential modulation.

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

pi3k_akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pi3k->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation chamaejasmenin_b This compound chamaejasmenin_b->akt inhibits chamaejasmenin_b->mtor inhibits

Caption: PI3K/AKT/mTOR pathway inhibited by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Chamaejasmenin B from Stellera chamaejasme L.

Abstract

Stellera chamaejasme L., a perennial herb known in traditional Chinese medicine as "Rui-Xiang-Lang-Du," is a rich source of diverse bioactive compounds.[1][2] Among these, the biflavonoid this compound has garnered significant scientific interest for its potent pharmacological activities, particularly its anti-tumor effects.[1][3] This technical guide provides a comprehensive overview of this compound, covering its source, isolation, quantitative biological data, and mechanisms of action. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support further research and drug development efforts.

Introduction to Stellera chamaejasme L.

Stellera chamaejasme L. is a toxic plant belonging to the Thymelaeaceae family, widely distributed across northern and southwestern China.[4][5] Despite its toxicity, its roots have been utilized in traditional medicine to treat conditions like cancer, tuberculosis, and various skin ailments.[2][6] Modern phytochemical investigations have identified several classes of compounds from this plant, including flavonoids, coumarins, lignans, and diterpenoids.[1][6] The biflavonoids, particularly C-3/C-3"-linked biflavanones like this compound, are noted for their significant biological activities.[5][7]

Isolation and Purification of this compound

The isolation of this compound from the roots of Stellera chamaejasme L. involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

General Extraction and Isolation Protocol

A typical procedure involves solvent extraction followed by column chromatography to separate the various chemical constituents.[4][8]

  • Preparation and Extraction: Dried and crushed roots of S. chamaejasme (e.g., 11.0 kg) are extracted with a solvent such as 70% acetone in water at room temperature.[4] This process is repeated multiple times (e.g., three times with 50 L of solvent) to ensure a thorough extraction. The resulting crude extract is concentrated under reduced pressure.[4]

  • Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate (EtOAc), to separate compounds based on their solubility.[4]

  • Column Chromatography: The EtOAc fraction, which is rich in flavonoids, is subjected to silica gel column chromatography.[4] A gradient elution system, for instance, starting with petroleum ether/EtOAc and moving to chloroform/methanol, is used to separate the fraction into multiple sub-fractions.[4]

  • Further Purification: The specific fractions containing this compound are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure compound.[8]

G start Dried Roots of Stellera chamaejasme L. extraction Solvent Extraction (e.g., 70% Acetone) start->extraction Crush partition Solvent-Solvent Partitioning extraction->partition Crude Extract chromatography Silica Gel Column Chromatography partition->chromatography Ethyl Acetate Fraction purification Semi-preparative HPLC or HSCCC chromatography->purification Target Fractions end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines.[3] Its activity is often compared to other biflavonones isolated from the same plant, such as Neochamaejasmin C.[3]

Anti-Cancer Activity

This compound exerts potent cytotoxic and anti-proliferative effects by inducing DNA damage, apoptosis, and cell cycle arrest.[3]

Table 1: In Vitro Anti-proliferative Activity (IC₅₀) of this compound The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human solid tumor cell lines, as determined by the Sulforhodamine B (SRB) assay.[3]

Cell LineCancer TypeIC₅₀ of this compound (μmol/L)
A549Non-small cell lung cancer1.08
KHOSOsteosarcoma2.11
HepG2Liver carcinoma10.8
SMMC-7721Liver carcinoma4.65
MG63Osteosarcoma4.31
U2OSOsteosarcoma3.97
HCT-116Colon cancer3.52
HeLaCervical cancer4.15
Data sourced from Zhang C, et al. (2013).[3]

Mechanisms of Action and Signaling Pathways

This compound modulates several critical signaling pathways involved in cancer progression and metastasis. Its mechanisms include the rebalancing of TGF-β signaling and the regulation of macrophage polarization via the mTOR pathway.

Inhibition of Non-Canonical TGF-β Signaling

In breast cancer metastasis, this compound (also referred to as ICJ in some studies) has been shown to inhibit the non-canonical, pro-metastatic arm of the Transforming Growth Factor-beta (TGF-β) pathway. It achieves this by disrupting the interaction between the TGF-β receptor II (TβRII) and Integrin β3 (ITGB3), which in turn prevents the activation of downstream effectors like FAK and Src.

G TGFb TGF-β TbRII TβRII TGFb->TbRII ITGB3 ITGB3 FAK FAK ITGB3->FAK activates Src Src FAK->Src activates p38 p38 MAPK Src->p38 activates Metastasis EMT, Migration, Invasion p38->Metastasis promotes ICJ This compound ICJ->TbRII disrupts interaction

Caption: this compound inhibits the non-canonical TGF-β pathway.

Reversal of M2 Macrophage Polarization via mTOR Signaling

Tumor-associated macrophages (TAMs) often adopt an M2-polarized phenotype, which promotes tumor growth and metastasis. This compound can reverse this polarization.[9] Gene ontology and KEGG pathway analyses reveal that it acts by inhibiting the PI3K-Akt-mTOR signaling pathway, a key regulator of M2 polarization.[9] This leads to a reduction in the expression of M2 markers and associated cytokines like IL-4.[9]

G IL4 IL-4 PI3K PI3K IL4->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates S6K S6K mTOR->S6K activates M2_Polarization M2 Macrophage Polarization (Pro-tumor) mTOR->M2_Polarization promotes ICJ This compound ICJ->mTOR inhibits

Caption: this compound inhibits mTOR signaling to reverse M2 polarization.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the anti-cancer effects of this compound.[3]

Anti-Proliferative Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., from 0.1 to 100 μmol/L) for a specified duration (e.g., 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates. Add 200 μL of 10 mmol/L Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells (e.g., A549 or KHOS) in 6-well plates and treat with this compound at a specific concentration (e.g., 5 μmol/L) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., at 1000 rpm for 5 minutes), and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 μL of PBS containing 50 μg/mL propidium iodide (PI) and 100 μg/mL RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blotting for Protein Expression

This technique is used to detect specific proteins in a sample.[3]

  • Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 μg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., against γ-H2AX, p-AKT, or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Conclusion and Future Perspectives

This compound, a prominent biflavonoid from Stellera chamaejasme L., exhibits significant anti-cancer potential through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key oncogenic signaling pathways like TGF-β and mTOR. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in oncology and drug discovery. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and safety to fully evaluate its potential as a therapeutic agent.[1] Furthermore, structure-activity relationship studies could lead to the development of semi-synthetic analogs with improved potency and reduced toxicity.

References

Chamaejasmenin B: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaejasmenin B, a biflavanone isolated from the roots of Stellera chamaejasme L., has garnered significant interest in the scientific community for its potent anti-cancer and anti-metastatic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its cytotoxic and apoptotic effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on its modulation of the TGF-β signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structure and Properties

This compound is a C-3/C-3'' linked biflavanone characterized by a cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions. This unique stereochemistry contributes to its distinct biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₂₆O₁₀[1]
Molecular Weight 570.54 g/mol [1]
CAS Number 89595-71-1[1]
Appearance Solid[1]
Source Roots of Stellera chamaejasme L.[1]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has demonstrated potent anti-proliferative effects against a variety of human solid tumor cell lines, including breast, pancreatic, lung, and colon cancer.[2][3]

Anti-Cancer Activity

This compound induces cell cycle arrest and apoptosis in cancer cells.[3] Studies have shown that it can upregulate the expression of pro-apoptotic proteins such as BAX and caspases (CASP3, CASP7), while downregulating proteins involved in cell cycle progression, including CDK4, CDK6, and cyclins (CCND1, CCND3).[2]

Modulation of TGF-β Signaling Pathway

A key mechanism of action for this compound's anti-metastatic effects is its ability to rebalance the paradoxical role of Transforming Growth Factor-beta (TGF-β) in cancer.[4] In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of metastasis. This compound has been shown to selectively inhibit the non-canonical, pro-metastatic arm of the TGF-β pathway. It achieves this by disrupting the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3), which in turn inhibits the downstream FAK:Src:p38 signaling cascade.[4] This selective inhibition not only curtails metastasis but also sensitizes cancer cells to the tumor-suppressive (cytostatic) effects of the canonical TGF-β pathway.[4]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII TBRI TβRI TBRII->TBRI ITGB3 Integrin β3 TBRII->ITGB3 SMAD23 SMAD2/3 TBRI->SMAD23 P FAK FAK ITGB3->FAK SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Src Src FAK->Src p38 p38 Src->p38 Gene_Expression Gene Expression (Cytostasis) p38->Gene_Expression Metastasis Chamaejasmenin_B This compound Chamaejasmenin_B->TBRII Inhibits interaction Chamaejasmenin_B->ITGB3 SMAD_complex->Gene_Expression

Figure 1: this compound's modulation of the TGF-β signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Stellera chamaejasme

The following is a generalized protocol for the isolation of this compound, synthesized from various reported methods.

Isolation_Workflow Start Dried roots of Stellera chamaejasme Extraction Extraction with 70% acetone/H₂O Start->Extraction Partition Partition with petroleum ether and EtOAc Extraction->Partition EtOAc_Extract Ethyl Acetate (EtOAc) Extract Partition->EtOAc_Extract Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Extract->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions Semi_Prep_HPLC Semi-preparative HPLC Fractions->Semi_Prep_HPLC Pure_Compound Pure this compound Semi_Prep_HPLC->Pure_Compound

Figure 2: General workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted with 70% acetone in water at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[5]

  • Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate (EtOAc). The EtOAc fraction, which is enriched with biflavonoids, is collected.[5]

  • Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether/EtOAc and subsequently chloroform/methanol to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are further purified using semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[6]

Structural Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and confirm the biflavanone structure. Due to the potential for hindered rotation around the C-C axis in biflavanones, which can lead to complex spectra, it may be necessary to record spectra at elevated temperatures (e.g., 50°C) to obtain sharp signals.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Solid samples can be prepared as a KBr pellet or a Nujol mull.[8][9] Characteristic absorptions for hydroxyl, carbonyl, and aromatic functionalities are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides further structural information.[10][11][12][13]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of this compound against cancer cell lines.[14][15][16][17]

  • Cell Seeding: Adherent cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[15]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[15]

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[15]

  • Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 510-565 nm using a microplate reader.[14][16] The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis induced by this compound.[2][18][19][20]

  • Cell Treatment: Cancer cells are treated with this compound at its IC₅₀ concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[21][22][23][24][25]

  • Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., BAX, Caspase-3, p53, Cyclin D1). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising natural product with significant potential as an anti-cancer agent. Its unique chemical structure and multifaceted mechanism of action, particularly its ability to modulate the TGF-β signaling pathway, make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic utility of this fascinating biflavanone. Further studies are warranted to fully elucidate its pharmacological profile and to optimize its potential for clinical application in the treatment of cancer.

References

The Biflavonoid Enigma in Stellera: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stellera chamaejasme L., a plant with a rich history in traditional medicine, is a prolific producer of a unique class of secondary metabolites known as biflavonoids. These dimeric flavonoids, particularly the C-3/C-3"-biflavanones, exhibit a wide range of promising biological activities, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis pathway of biflavonoids in Stellera, integrating transcriptomic data with established biochemical principles of flavonoid synthesis and oxidative coupling. Detailed experimental protocols for the isolation, quantification, and enzymatic analysis of key pathway components are presented, alongside a putative model for biflavonoid formation. This document aims to serve as a foundational resource for researchers seeking to elucidate and engineer the production of these valuable compounds.

Introduction

Stellera chamaejasme L. of the Thymelaeaceae family, is a well-known medicinal plant that synthesizes a variety of bioactive secondary metabolites, including lignans, diterpenes, and notably, biflavonoids.[1] Among these, compounds like neochamaejasmin B and chamaechromone are major constituents found in the roots of the plant.[2] Biflavonoids are essentially dimers of flavonoid units, and in Stellera, the predominant type are C-3/C-3"-biflavanones.[3][4] Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production and for enabling metabolic engineering approaches to enhance their yield.

This guide will first detail the established general flavonoid biosynthesis pathway, for which genomic evidence exists in Stellera chamaejasme. Subsequently, it will explore the proposed mechanism for the dimerization of flavonoid monomers into biflavonoids, a process believed to be mediated by oxidative coupling.

The Monomeric Precursor Pathway: General Flavonoid Biosynthesis

The biosynthesis of the monomeric flavonoid units that serve as precursors to biflavonoids follows the well-established phenylpropanoid pathway. A de novo transcriptome analysis of Stellera chamaejasme flowers has identified 19 candidate genes encoding 11 structural enzymes involved in flavonoid biosynthesis, providing strong evidence for the operation of this pathway in the plant.[1]

The key enzymatic steps leading to the formation of flavanone precursors are outlined below:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[5]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS is a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[6]

  • Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a central flavanone intermediate.[7]

From (2S)-naringenin, further modifications such as hydroxylation by enzymes like Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonoid 3',5'-Hydroxylase (F3'5'H) can lead to a variety of flavonoid monomers.[8]

Mandatory Visualization: General Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis_Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Flavonoid_Monomers Diversified Flavonoid Monomers Naringenin->Flavonoid_Monomers F3H, F3'H, etc.

General Flavonoid Biosynthesis Pathway

The Dimerization Step: Putative Biosynthesis of Biflavonoids

The formation of biflavonoids from their monomeric precursors is believed to occur through an oxidative coupling mechanism.[9] While the specific enzymes responsible for this crucial step in Stellera chamaejasme have yet to be definitively identified and characterized, evidence from other plant systems and chemical synthesis studies points towards the involvement of cytochrome P450 monooxygenases or peroxidases.[10][11] These enzymes can generate radical intermediates from the flavonoid monomers, which then undergo spontaneous or enzyme-mediated coupling to form the biflavonoid structure. In the case of the C-3/C-3"-biflavanones found in Stellera, the coupling would occur between the C-3 positions of two flavanone monomers.

Mandatory Visualization: Putative Biflavonoid Formation

Putative Oxidative Coupling for Biflavonoid Formation

Data Presentation: Quantitative Analysis of Biflavonoids

While comprehensive quantitative data across different tissues and developmental stages of Stellera chamaejasme is limited in the public domain, some studies have quantified the major biflavonoids in the roots. The table below summarizes representative data, highlighting the prevalence of these compounds.

CompoundPlant PartMethod of QuantificationReported ContentReference
Neochamaejasmin BRootsHPLCMajor Component[2]
ChamaechromoneRootsHPLCMajor Component[2]
Total FlavonoidsRootsSpectrophotometry11.21%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of biflavonoid biosynthesis in Stellera.

Isolation of Biflavonoids from Stellera chamaejasme Roots

This protocol is adapted from methodologies described for the isolation of flavonoids from Stellera chamaejasme.[12][13]

  • Extraction:

    • Air-dried and powdered roots of Stellera chamaejasme are extracted with 95% ethanol at room temperature with sonication for 1 hour, followed by soaking for 10 days with a solid-to-liquid ratio of 1:10.

    • The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, typically rich in biflavonoids, is collected and concentrated.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target biflavonoids are pooled and further purified by repeated column chromatography on Sephadex LH-20 and/or preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

Quantification of Biflavonoids by HPLC

This protocol provides a general framework for the quantitative analysis of biflavonoids.[14][15]

  • Standard Preparation:

    • Prepare stock solutions of isolated and purified biflavonoid standards (e.g., neochamaejasmin B) of known concentration in methanol.

    • Generate a calibration curve by preparing a series of dilutions of the stock solution.

  • Sample Preparation:

    • Extract a known weight of dried and powdered plant material with methanol or ethanol using sonication.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-45 min, linear gradient to 70% A; 45-50 min, isocratic at 70% A.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the absorption maximum of the target biflavonoids (e.g., 280-330 nm).

  • Quantification:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks of the target biflavonoids in the sample chromatograms by comparing their retention times with those of the standards.

    • Calculate the concentration of the biflavonoids in the samples using the calibration curve generated from the standards.

Enzyme Assay for Chalcone Synthase (CHS)

This protocol is a general method that can be adapted for CHS from Stellera chamaejasme.[16][17]

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing protease inhibitors and polyvinylpyrrolidone).

    • Centrifuge the homogenate at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Reaction Mixture:

    • Prepare a reaction mixture containing the enzyme extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Assay:

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding acidified methanol.

    • Analyze the formation of naringenin chalcone by HPLC.

Enzyme Assay for Chalcone Isomerase (CHI)

This protocol can be adapted for CHI from Stellera chamaejasme.[18][19][20]

  • Enzyme Preparation:

    • Prepare a crude enzyme extract as described for the CHS assay or use a purified recombinant enzyme.

  • Substrate Preparation:

    • Prepare a solution of naringenin chalcone in a suitable solvent (e.g., ethanol).

  • Reaction Mixture:

    • Prepare a reaction mixture in a cuvette containing buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) and the enzyme preparation.

  • Assay:

    • Initiate the reaction by adding the naringenin chalcone substrate.

    • Monitor the decrease in absorbance of naringenin chalcone (around 370 nm) or the increase in absorbance of naringenin (around 288 nm) over time using a spectrophotometer.

Mandatory Visualization: General Experimental Workflow

Experimental_Workflow Plant_Material Stellera chamaejasme Plant Material (e.g., Roots) Extraction Solvent Extraction Plant_Material->Extraction Enzyme_Extraction Crude Enzyme Extraction Plant_Material->Enzyme_Extraction Gene_Expression Transcriptome Analysis (RNA-Seq) Plant_Material->Gene_Expression Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Purification Column Chromatography (Silica, Sephadex) Fractionation->Purification Pure_Compounds Isolated Biflavonoids Purification->Pure_Compounds Quantification HPLC Quantification Pure_Compounds->Quantification Enzyme_Assay Enzyme Assays (CHS, CHI, etc.) Enzyme_Extraction->Enzyme_Assay

General Workflow for Studying Biflavonoid Biosynthesis

Conclusion and Future Perspectives

The biosynthesis of biflavonoids in Stellera chamaejasme is a complex process that begins with the well-established flavonoid pathway to produce monomeric precursors. The subsequent and defining step is the oxidative coupling of these monomers, a reaction likely catalyzed by cytochrome P450 enzymes or peroxidases, to form the characteristic C-3/C-3"-linked biflavanones. While transcriptomic data has provided a strong foundation by identifying the genes for the precursor pathway, the definitive identification and characterization of the dimerization enzyme(s) in Stellera remains a key area for future research.

The protocols outlined in this guide provide a robust framework for researchers to further investigate this fascinating pathway. Future efforts should focus on the heterologous expression and functional characterization of the candidate genes from Stellera chamaejasme, particularly the putative cytochrome P450s, to pinpoint the specific enzyme responsible for biflavonoid formation. Such studies, combined with detailed metabolomic and proteomic analyses, will not only unravel the complete biosynthetic route but also pave the way for the biotechnological production of these medicinally important compounds.

References

Pharmacological Profile of Chamaejasmenin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2] Emerging research has highlighted its significant pharmacological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

This compound exhibits a wide range of pharmacological effects, with its anti-tumor activity being the most extensively studied. It has demonstrated efficacy against various cancer types, including melanoma, breast cancer, pancreatic cancer, and multidrug-resistant cancers.[1][3][4][5] The primary mechanisms underlying its anti-cancer effects involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Mechanism of Action

1. Induction of Apoptosis via the Mitochondrial-Dependent Pathway:

This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway.[1][5] This process is characterized by an increase in the Bax/Bcl-2 ratio, which leads to the loss of mitochondrial membrane potential (ΔΨm).[5] The disruption of the mitochondrial membrane results in the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytoplasmic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5] Concurrently, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which further contributes to mitochondrial-mediated apoptosis.[1]

2. Inhibition of Breast Cancer Metastasis by Modulating TGF-β Signaling:

In breast cancer, this compound has been identified as a potent inhibitor of metastasis.[3][6] It achieves this by rebalancing the paradoxical effects of transforming growth factor-beta (TGF-β). Specifically, this compound disrupts the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3).[3][6] This disruption selectively inhibits the non-canonical TGF-β signaling pathway, which is responsible for promoting metastasis, while preserving the canonical pathway's tumor-suppressive functions.[3][6] The inhibition of the non-canonical pathway involves the deactivation of focal adhesion kinase (FAK), Src, and p38 mitogen-activated protein kinase (MAPK).[3][6]

3. Reversal of M2-Dominant Macrophage Polarization via the PI3K/Akt/mTOR Pathway:

Within the tumor microenvironment, this compound can reverse the polarization of M2-dominant tumor-associated macrophages (TAMs), which are known to promote tumor progression and metastasis.[7][8] This immunomodulatory effect is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway in macrophages.[7] this compound has been shown to decrease the expression of interleukin-4 (IL-4), a key cytokine involved in M2 macrophage polarization.[7] By inhibiting this pathway, this compound helps to create a less hospitable microenvironment for tumor growth and metastasis.

4. Induction of Cell Cycle Arrest:

This compound can induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines.[1][2] This effect is associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDK4, CDK6) and cyclins (CCND1, CCND3), and the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological effects of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)AssayReference
MIA PaCa-2Pancreatic Cancer647CCK-8[4][9]
B16F0Mouse MelanomaNot specifiedNot specified[1]
B16F10Mouse MelanomaNot specifiedNot specified[1]
A549Non-small cell lung cancer1.08 - 10.8SRB[10]
KHOSOsteosarcoma1.08 - 10.8SRB[10]
HepG2Liver Carcinoma1.08 - 10.8SRB[10]
SMMC-7721Liver Carcinoma1.08 - 10.8SRB[10]
MG63Osteosarcoma1.08 - 10.8SRB[10]
U2OSOsteosarcoma1.08 - 10.8SRB[10]
HCT-116Colon Cancer1.08 - 10.8SRB[10]
HeLaCervical Cancer1.08 - 10.8SRB[10]

Table 2: Dose-Dependent Effects of this compound on Apoptosis and Cell Cycle Markers

Cell LineTreatmentEffectMethodReference
MIA PaCa-2This compoundIncreased expression of BAX, CASP3, CASP7, CYCS, FADD, FAS, CCND2, P53. Decreased expression of CDK4, CDK6, CCND1, CCND3.qPCR, Western Blot[4][11]
B16F0This compound (9 µg/mL)67.77 ± 3.30% apoptosisAnnexin V-FITC[12]
B16F10This compound (9 µg/mL)51.08 ± 2.70% apoptosisAnnexin V-FITC[12]
KB & KBV200This compound (6.25, 12.5, 25 µg/mL)Concentration-dependent increase in apoptosisAnnexinV-FITC/PI[4]
B16F0This compoundG0/G1 phase arrest. Downregulation of Cdk4, Ccnd1, Pcna. Upregulation of p21.Flow Cytometry, Western Blot[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity.[1][10]

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA). Incubate at 4°C for at least 1 hour.

  • Staining: After washing and air-drying the plates, add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 100-200 µL of 10 mM Tris base to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.[13][14]

  • Sample Preparation: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.[6][7]

  • Cell Preparation: Harvest treated and untreated cells and wash them with phosphate-buffered saline (PBS).

  • Fixation (for cell cycle): Fix the cells in ice-cold 70% ethanol.

  • Staining (for cell cycle): Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Staining (for apoptosis): Resuspend live cells in a binding buffer and stain with Annexin V-FITC and PI.

  • Analysis: Analyze the stained cells using a flow cytometer. For cell cycle analysis, the DNA content is measured. For apoptosis, the percentage of Annexin V-positive (apoptotic) and PI-positive (necrotic) cells is determined.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1][2]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., B16F0 melanoma cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment: Once the tumors reach a certain size, administer this compound (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight to assess the anti-tumor effect of the treatment. Further analysis of the tumor tissue (e.g., histology, western blotting) can be performed.

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound.

Mitochondrial_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates ROS ROS This compound->ROS Induces MMP Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP Maintains Bax->MMP Decreases Cytochrome_c_cyto Cytochrome c Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Activated_Caspase9 Caspase-9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activates Activated_Caspase3 Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Cytochrome_c_mito Cytochrome c MMP->Cytochrome_c_mito Release

Figure 1: Mitochondrial Apoptosis Pathway Induced by this compound.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β TbetaRII TβRII TGFb->TbetaRII Binds CHB This compound CHB->TbetaRII Disrupts Interaction ITGB3 β3 Integrin TbetaRII->ITGB3 Interacts FAK FAK ITGB3->FAK Activates Src Src FAK->Src Activates p38 p38 MAPK Src->p38 Activates Metastasis Metastasis p38->Metastasis Promotes

Figure 2: Inhibition of TGF-β Non-Canonical Signaling by this compound.

PI3K_Akt_mTOR_Pathway cluster_microenvironment Tumor Microenvironment cluster_macrophage Macrophage IL4 IL-4 PI3K PI3K IL4->PI3K Activates CHB This compound CHB->IL4 Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates M2_Polarization M2 Polarization mTOR->M2_Polarization Promotes

Figure 3: this compound Modulates Macrophage Polarization via PI3K/Akt/mTOR.

References

Biflavanones from Stellera chamaejasme: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemistry, Biological Activity, and Therapeutic Potential of Biflavanones from a Potent Medicinal Plant

The perennial plant Stellera chamaejasme L., a member of the Thymelaeaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including cancer, skin diseases, and tuberculosis. Modern phytochemical investigations have unveiled a rich diversity of bioactive secondary metabolites within this plant, with a particular focus on a unique class of compounds known as biflavanones. These C-3/C-3"-linked biflavonoids have demonstrated significant pharmacological potential, particularly in oncology, making them promising candidates for novel drug development.

This technical guide provides a comprehensive review of the current literature on biflavanones isolated from Stellera chamaejasme. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing the key chemical structures, quantitative biological data, and detailed experimental methodologies. This document also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic mechanisms of these potent natural products.

Chemical Diversity of Biflavanones in Stellera chamaejasme

A significant number of biflavanones have been isolated and identified from the roots of Stellera chamaejasme. These compounds are characterized by a direct carbon-carbon linkage between two flavanone moieties at the C-3 position. The stereochemistry at the chiral centers of each flavanone unit contributes to the structural diversity and biological activity of these molecules. Some of the most well-studied biflavanones from this plant include:

  • Chamaejasmine

  • Isochamaejasmin

  • Neochamaejasmin A

  • Neochamaejasmin B

  • Neochamaejasmin C

  • Chamaejasmenin B

  • Ruixianglangdusu A

  • Ruixianglangdusu B

  • 4',4''',5,5'',7,7''-Hexahydroxy-3,3''-biflavone

Biological Activities and Therapeutic Potential

The biflavanones from Stellera chamaejasme exhibit a broad spectrum of biological activities, with the most pronounced effects observed in the context of cancer. These compounds have been shown to possess potent cytotoxic, antibacterial, and immunomodulatory properties.

Cytotoxic Activity

A substantial body of research has focused on the anticancer potential of these biflavanones. They have demonstrated significant growth inhibitory effects against a wide range of human cancer cell lines. The cytotoxic activity is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Cytotoxic Activity of Biflavanones from Stellera chamaejasme

CompoundCell LineAssayIC50 (µM)Reference
ChamaejasmineA549 (Lung)MTT7.72 (72h)[1][2]
This compoundA549 (Lung)SRB1.08 - 10.8[3]
KHOS (Osteosarcoma)SRB1.08 - 10.8[3]
HepG2 (Liver)SRB1.08 - 10.8[3]
SMMC-7721 (Liver)SRB1.08 - 10.8[3]
MG63 (Osteosarcoma)SRB1.08 - 10.8[3]
U2OS (Osteosarcoma)SRB1.08 - 10.8[3]
HCT-116 (Colon)SRB1.08 - 10.8[3]
HeLa (Cervical)SRB1.08 - 10.8[3]
Neochamaejasmin AHepG2 (Liver)MTT36.9, 73.7, 147.5 (concentration-dependent)[4][5][6]
BEL-7402 (Liver)MTT100, 150, 200 (concentration-dependent)[4][5][6]
MG-63 (Osteosarcoma)MTT20, 40, 80 µg/ml (concentration-dependent)
Neochamaejasmin CA549 (Lung)SRB3.07 - 15.97[3]
KHOS (Osteosarcoma)SRB3.07 - 15.97[3]
HepG2 (Liver)SRB3.07 - 15.97[3]
SMMC-7721 (Liver)SRB3.07 - 15.97[3]
MG63 (Osteosarcoma)SRB3.07 - 15.97[3]
U2OS (Osteosarcoma)SRB3.07 - 15.97[3]
HCT-116 (Colon)SRB3.07 - 15.97[3]
HeLa (Cervical)SRB3.07 - 15.97[3]
Neochamaejasmin BMDCK-hMDR1MTTNo toxicity up to 156.25 µM (3h)[7][8]
Antibacterial and Immunomodulatory Activities

Certain biflavanones from Stellera chamaejasme have also been reported to possess antibacterial and immunomodulatory properties. For instance, 4',4''',5,5'',7,7''-hexahydroxy-3,3''-biflavone has demonstrated antibacterial activity.[9][10] Additionally, ruixianglangdusu A and B have been shown to exhibit immunomodulatory effects.[9][10] The detailed mechanisms and quantitative data for these activities are still emerging areas of research.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of biflavanones from Stellera chamaejasme are often attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis.

ROS-Mediated Mitochondrial Apoptosis Pathway

Chamaejasmine and Neochamaejasmin A have been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS).[1][2][4][5][6] Increased intracellular ROS levels lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, ultimately leading to apoptotic cell death.

Chamaejasmine_Apoptosis_Pathway Chamaejasmine Chamaejasmine ROS ↑ Reactive Oxygen Species (ROS) Chamaejasmine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Chamaejasmine-Induced ROS-Mediated Mitochondrial Apoptosis
ERK1/2 and JNK Signaling Pathway

Neochamaejasmin A-induced apoptosis is also linked to the activation of the ERK1/2 and JNK signaling pathways, which are downstream of ROS production.[4][5][6]

NeochamaejasminA_Signaling_Pathway Neochamaejasmin_A Neochamaejasmin A ROS ↑ ROS Neochamaejasmin_A->ROS ERK12 ↑ p-ERK1/2 ROS->ERK12 JNK ↑ p-JNK ROS->JNK Mitochondrial_Apoptosis Mitochondrial-Mediated Apoptosis ERK12->Mitochondrial_Apoptosis JNK->Mitochondrial_Apoptosis

Neochamaejasmin A Signaling Pathway in Apoptosis
TGF-β Signaling Pathway

This compound has been shown to inhibit breast tumor metastasis by rebalancing the TGF-β signaling pathway.[11] It selectively blocks the pro-metastatic, non-canonical TGF-β pathway while sensitizing cancer cells to the tumor-suppressive effects of the canonical pathway.

ChamaejasmeninB_TGFbeta_Pathway cluster_canonical Canonical Pathway (Tumor Suppressive) cluster_noncanonical Non-Canonical Pathway (Pro-Metastatic) TGFb1 TGF-β TbetaR_canonical TβR-I/II TGFb1->TbetaR_canonical Smad23 p-Smad2/3 TbetaR_canonical->Smad23 Smad4 Smad4 Smad23->Smad4 Nucleus_canonical Nucleus Smad4->Nucleus_canonical Gene_Transcription_suppressive Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus_canonical->Gene_Transcription_suppressive TGFb2 TGF-β TbetaR_noncanonical TβR-I/II TGFb2->TbetaR_noncanonical FAK_Src FAK/Src TbetaR_noncanonical->FAK_Src p38 p38 MAPK FAK_Src->p38 Metastasis Metastasis p38->Metastasis Chamaejasmenin_B This compound Chamaejasmenin_B->TbetaR_canonical Sensitizes Chamaejasmenin_B->TbetaR_noncanonical Inhibits

This compound Modulates TGF-β Signaling

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the literature for the isolation, purification, and biological evaluation of biflavanones from Stellera chamaejasme.

Isolation and Purification of Biflavanones

A general workflow for the isolation and purification of biflavanones from the roots of Stellera chamaejasme is outlined below. Specific details for individual compounds may vary.

Isolation_Workflow Plant_Material Dried Roots of Stellera chamaejasme Extraction Extraction (e.g., 70% Acetone or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate) Crude_Extract->Partitioning Fractions Ethyl Acetate Fraction Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, RP-18) Fractions->Column_Chromatography Subfractions Sub-fractions Column_Chromatography->Subfractions Purification Further Purification (e.g., Sephadex LH-20, Prep-HPLC) Subfractions->Purification Pure_Biflavanones Pure Biflavanones Purification->Pure_Biflavanones Structure_Elucidation Structure Elucidation (NMR, MS, IR, CD) Pure_Biflavanones->Structure_Elucidation

General Workflow for Biflavanone Isolation

Protocol Details:

  • Plant Material Preparation: Air-dried and powdered roots of Stellera chamaejasme are used as the starting material.

  • Extraction: The powdered roots are typically extracted with a solvent such as 70% acetone or ethanol at room temperature. The extraction is usually repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The biflavanones are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or reversed-phase (RP-18) silica gel. A gradient of solvents (e.g., chloroform-methanol or methanol-water) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the biflavanones are further purified using techniques like Sephadex LH-20 column chromatography and/or semi-preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated biflavanones are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Cytotoxicity Assays

The cytotoxic effects of the biflavanones are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays.

MTT Assay Protocol (Example for A549 cells treated with Chamaejasmine): [1][2]

  • Cell Seeding: Human lung adenocarcinoma A549 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of chamaejasmine (e.g., 0, 2, 4, 8, 16, 32 µM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

SRB Assay Protocol (Example for various cell lines treated with this compound and Neochamaejasmin C): [3]

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the compounds as described for the MTT assay.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 515 nm.

  • Data Analysis: The IC50 values are calculated as described for the MTT assay.

Antibacterial Activity Assay

The antibacterial activity of biflavanones can be assessed using methods like the agar well diffusion assay or broth microdilution method.

Agar Well Diffusion Assay Protocol (General):

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a McFarland standard of 0.5.

  • Plate Inoculation: The bacterial suspension is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar, and a defined volume of the biflavanone solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Immunomodulatory Activity Assay

The immunomodulatory effects of biflavanones can be evaluated by assessing their impact on immune cell proliferation, cytokine production, and other immune functions.

Lymphocyte Proliferation Assay (General):

  • Immune Cell Isolation: Lymphocytes are isolated from spleen or peripheral blood.

  • Cell Culture and Treatment: The isolated lymphocytes are cultured in 96-well plates and treated with various concentrations of the biflavanone in the presence or absence of a mitogen (e.g., concanavalin A for T-cells or lipopolysaccharide for B-cells).

  • Proliferation Measurement: After a specific incubation period (e.g., 48-72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT assay or by measuring the incorporation of a radioactive tracer like [³H]-thymidine.

  • Data Analysis: The stimulation or inhibition of lymphocyte proliferation is calculated relative to the control groups.

Conclusion and Future Directions

The biflavanones from Stellera chamaejasme represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their potent cytotoxic activities, coupled with their ability to modulate key signaling pathways involved in cancer cell proliferation and survival, make them attractive lead compounds for the development of novel anticancer drugs.

Future research should focus on several key areas to fully realize the therapeutic potential of these compounds. Comprehensive structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for their biological activities, which can guide the synthesis of more potent and selective analogs. Further elucidation of their mechanisms of action, including the identification of their direct molecular targets, will be crucial for their rational development as therapeutic agents. Additionally, in vivo studies in relevant animal models are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles.

The in-depth information provided in this technical guide is intended to serve as a solid foundation for researchers and drug development professionals to advance the study of biflavanones from Stellera chamaejasme and to accelerate their translation from promising natural products to innovative therapeutic agents.

References

An In-depth Technical Guide to the Natural Derivatives of Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural derivatives of Chamaejasmenin B, a biflavanone isolated from the medicinal plant Stellera chamaejasme L. This document details their isolation, structural elucidation, and biological activities, presenting key data in a structured format to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a member of the biflavanone class of natural products, characterized by a C-3/C-3" linkage between two flavanone units.[1][2] These compounds, primarily isolated from the roots of Stellera chamaejasme L., have garnered significant interest due to their diverse and potent biological activities. This guide focuses on the naturally occurring analogs of this compound, providing a centralized resource for researchers exploring their therapeutic potential. The chemical constituents of Stellera chamaejasme L. are complex, with biflavonoids being a prominent class of compounds.[2][3]

Natural Derivatives of this compound

Several natural derivatives of this compound have been isolated and characterized from Stellera chamaejasme L. These compounds share the core biflavanone skeleton but differ in their stereochemistry and substitution patterns. Key derivatives include:

  • Chamaejasmenin C [2]

  • Neochamaejasmin A, B, and C [2][4][5][6]

  • Isochamaejasmenin C

  • Chamaejasmenin E [7]

  • Chamaejasmin D [7]

  • Sikokianin D [7]

Data Presentation

Spectroscopic Data

The structural elucidation of these biflavanones relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR chemical shifts are critical for determining the connectivity and stereochemistry of the molecules.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Neochamaejasmin C in Acetone-d₆ (500 MHz for ¹H, 125 MHz for ¹³C) [6]

PositionδH (ppm), mult. (J in Hz)δC (ppm)
Unit A
25.77 (d, 4.8)79.9
33.24 (br s)49.3
4197.2
5163.7
65.95 (d, 2.0)96.5
7167.0
86.08 (d, 2.0)95.5
9102.3
10163.4
1'130.0
2', 6'7.36 (d, 8.6)128.2
3', 5'6.98 (d, 8.6)115.0
4'159.2
OMe-4'3.79 (s)54.8
Unit B
2"5.22 (d, 8.8)81.8
3"4.03 (dd, 8.8, 3.4)48.4
4"195.0
5"164.0
6"5.87 (d, 2.4)96.2
7"166.5
8"5.86 (d, 2.4)95.1
9"102.0
10"163.1
1"'130.5
2"', 6"'7.10 (d, 8.6)127.8
3"', 5"'6.84 (d, 8.6)114.5
4"'158.5
OMe-4"'3.82 (s)54.8
Biological Activity Data

The natural derivatives of this compound exhibit a range of biological activities, with cytotoxic effects against cancer cell lines being the most prominently studied.

Table 2: Cytotoxic Activity (IC₅₀, μM) of this compound and its Natural Derivatives

CompoundHepG2SMMC-7721A549MG63U2OSKHOSHCT-116HeLaBel-7402
This compound [8]10.86.451.083.213.291.954.963.07-
Neochamaejasmin C [8]15.9710.323.076.548.934.2110.219.87-
Sikokianin D [7]--0.75 ± 0.25-----1.29 ± 0.21

Other reported biological activities for this class of compounds include antibacterial and immunomodulatory effects.[2][9] For example, certain biflavonoids from S. chamaejasme have shown antibacterial activity, while others have exhibited immunomodulatory properties.[9]

Experimental Protocols

Isolation and Purification of Biflavanones from Stellera chamaejasme L.

The following is a representative protocol for the isolation of Neochamaejasmin C and other biflavanones, adapted from the literature.[6]

Workflow for Biflavanone Isolation

plant Air-dried powdered roots of S. chamaejasme (3.0 kg) extraction Exhaustive extraction with 95% aq. EtOH plant->extraction concentrate Concentration under reduced pressure extraction->concentrate partition Suspension in H₂O and partition with petroleum ether, EtOAc, and n-BuOH concentrate->partition etOAc_fraction EtOAc-soluble fraction (80 g) partition->etOAc_fraction silica_gel_1 Silica gel column chromatography (petroleum ether-acetone gradient) etOAc_fraction->silica_gel_1 fractions Collection of fractions (Fr. 1-8) silica_gel_1->fractions fr5 Fraction 5 (15 g) fractions->fr5 silica_gel_2 Silica gel column chromatography (CHCl₃-acetone gradient) fr5->silica_gel_2 subfractions Collection of subfractions (Fr. 5.1-5.6) silica_gel_2->subfractions fr5_4 Fraction 5.4 (2.1 g) subfractions->fr5_4 rp18 RP-18 column chromatography (MeOH-H₂O gradient) fr5_4->rp18 compounds Isolation of Neochamaejasmin C (1), Chamaechromone (2), Neochamaejasmin B (3), this compound (4), and Chamaejasmenin C (5) rp18->compounds

Caption: General workflow for the isolation of biflavanones.

  • Extraction: Air-dried and powdered roots of Stellera chamaejasme (3.0 kg) are exhaustively extracted with 95% aqueous ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Column Chromatography (Silica Gel): The EtOAc-soluble fraction (80 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone to yield several fractions.

  • Further Separation: A selected fraction (e.g., Fraction 5, 15 g) is further purified by silica gel column chromatography using a chloroform-acetone gradient.

  • Reversed-Phase Chromatography: Subfractions are then subjected to RP-18 column chromatography with a methanol-water gradient to yield the pure biflavanones.

Cytotoxicity Assay (SRB Assay)

The anti-proliferative effects of this compound and its derivatives are commonly evaluated using the Sulforhodamine B (SRB) assay.[8]

  • Cell Seeding: Human cancer cells are seeded into 96-well microtiter plates at a density of 4,000 cells per well.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • Fixation: The cells are fixed by adding 10% trichloroacetic acid (TCA) solution and incubating for 1 hour.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for at least 20 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The protein-bound dye is solubilized, and the absorbance is measured at a specific wavelength to determine cell viability.

Logical Flow of a Cytotoxicity Assay

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h fix_cells Fix cells with TCA incubate_72h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_plates Wash to remove unbound dye stain_cells->wash_plates solubilize Solubilize bound dye wash_plates->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Logical steps in determining compound cytotoxicity.

Apoptosis and Cell Cycle Analysis

The mechanisms of action for the cytotoxic effects of these compounds often involve the induction of apoptosis and cell cycle arrest.[8]

  • Cell Treatment: Cancer cells are treated with the biflavanone of interest for a specified period (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) for apoptosis analysis or with PI alone for cell cycle analysis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

Apoptosis Detection Pathway

cluster_results Cell Populations start Treat cells with biflavanone apoptosis_induction Induction of Apoptosis start->apoptosis_induction ps_exposure Phosphatidylserine (PS) externalization apoptosis_induction->ps_exposure membrane_permeabilization Late apoptosis/necrosis: Membrane becomes permeable apoptosis_induction->membrane_permeabilization annexin_v_binding Annexin V-FITC binds to exposed PS ps_exposure->annexin_v_binding flow_cytometry Flow Cytometry Analysis annexin_v_binding->flow_cytometry pi_staining Propidium Iodide (PI) enters cell and stains DNA membrane_permeabilization->pi_staining pi_staining->flow_cytometry live_cells Live Cells (Annexin V-, PI-) flow_cytometry->live_cells early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) flow_cytometry->early_apoptosis late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) flow_cytometry->late_apoptosis

Caption: Cellular events leading to apoptosis detection.

Conclusion

The natural derivatives of this compound represent a promising class of bioactive compounds with significant potential for drug development, particularly in the area of oncology. This technical guide provides a foundational resource for researchers by consolidating key data on their isolation, structure, and biological activity. Further investigation into the mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

Toxicological Profile of Stellera chamaejasme Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, has a long history of use in traditional medicine for treating a variety of ailments. However, the plant is also known for its significant toxicity, which necessitates a thorough understanding of its toxicological profile for any potential therapeutic development. This technical guide provides a comprehensive overview of the available toxicological data on Stellera chamaejasme extracts, focusing on acute, sub-chronic, and genotoxic effects. Due to the limited availability of comprehensive studies on the whole extracts, this guide also delves into the toxicology of its primary toxic constituents, the daphnane diterpenoids, and their mechanisms of action.

Acute Oral Toxicity

Acute oral toxicity studies are fundamental in determining the potential hazard of a substance after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Quantitative Data

A study on a pharmaceutical liniment prepared from Stellera chamaejasme has provided the following acute oral toxicity data in mice.

Test SubstanceAnimal ModelRoute of AdministrationLD50 ValueReference
Stellera chamaejasme LinimentMiceOral894.4 mg/kg[1]
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

While the full experimental details for the cited study are not available, a standard protocol for acute oral toxicity testing, as outlined in OECD Guideline 423, is described below.

Objective: To determine the acute oral toxicity of a test substance.

Animals: Typically, rodents such as rats or mice are used. A small number of animals are used in a stepwise procedure.

Procedure:

  • Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.

  • Administration: The test substance is administered orally to a group of animals (typically 3) of a single sex.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.

  • Stepwise Dosing:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose in another group of animals.

  • Endpoint: The test is concluded when the dose causing mortality is identified, or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Visualization: Experimental Workflow for Acute Oral Toxicity

Acute_Toxicity_Workflow start Start: Select Starting Dose (5, 50, 300, or 2000 mg/kg) administer Administer single oral dose to 3 animals start->administer observe Observe for 14 days (mortality, clinical signs, body weight) administer->observe mortality Mortality observed? observe->mortality lower_dose Re-test at a lower dose mortality->lower_dose Yes no_mortality No mortality observed mortality->no_mortality No lower_dose->administer higher_dose Re-test at a higher dose no_mortality->higher_dose end End: Estimate LD50 and perform necropsy no_mortality->end higher_dose->administer Subchronic_Toxicity_Workflow start Start: Dose group selection (Control and at least 3 dose levels) administer Daily oral administration for 90 days start->administer observe In-life observations: - Clinical signs (daily) - Body weight & food/water intake (weekly) - Ophthalmology (pre-study & termination) administer->observe termination End of 90-day treatment observe->termination collection Sample collection: - Blood (hematology & clinical chemistry) - Urine (urinalysis) termination->collection pathology Pathology: - Gross necropsy - Organ weights - Histopathology collection->pathology end Endpoint: Determine NOAEL pathology->end Ames_Test_Workflow start Start: Prepare bacterial strains and test substance dilutions exposure Expose bacteria to test substance (with and without S9 metabolic activation) start->exposure plating Plate treated bacteria on minimal agar medium exposure->plating incubation Incubate plates for 48-72 hours plating->incubation scoring Count revertant colonies incubation->scoring analysis Analyze data: Compare to negative control and look for dose-response scoring->analysis end Endpoint: Determine mutagenic potential analysis->end Micronucleus_Test_Workflow start Start: Dose group selection (Control, positive control, and at least 3 dose levels) administer Administer test substance to animals start->administer collection Collect bone marrow or peripheral blood (e.g., at 24 and 48 hours post-dosing) administer->collection preparation Prepare and stain slides collection->preparation scoring Microscopic analysis: - Score micronucleated polychromatic erythrocytes - Determine PCE/NCE ratio preparation->scoring analysis Statistical analysis of data scoring->analysis end Endpoint: Determine clastogenic or aneugenic potential analysis->end PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Daphnane Daphnane Diterpenoid PKC_inactive Inactive PKC (in cytosol) Daphnane->PKC_inactive Binds to C1 domain PKC_active Active PKC (at membrane) PKC_inactive->PKC_active Translocation and Activation Downstream Downstream Signaling Cascades PKC_active->Downstream Toxic_effects Toxic Effects: - Inflammation - Cell Cycle Dysregulation - Apoptosis Downstream->Toxic_effects

References

physical and chemical properties of Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of Chamaejasmenin B, a biflavonoid of significant interest for its therapeutic potential.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₃₂H₂₆O₁₀[3]
Molecular Weight 570.54 g/mol [3]
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Solubility Not specified in available literature-

Note: Specific quantitative data for appearance, melting point, and solubility in various solvents are not detailed in the reviewed literature. Researchers are advised to determine these properties empirically for their specific applications.

Spectroscopic Data Overview

The structural elucidation of this compound and related compounds from Stellera chamaejasme L. has been accomplished through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][4][5][6] However, the specific spectral data (e.g., chemical shifts, absorption maxima) for this compound are not consistently reported in publicly accessible literature.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant anti-cancer properties across a range of human solid tumor cell lines.[7][8] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in metastasis and the tumor microenvironment.

In Vitro Anti-Proliferative Activity

This compound exhibits potent anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly in non-small cell lung cancer and osteosarcoma cell lines.

Cell LineCancer TypeIC₅₀ (µmol/L)Source
A549Non-small cell lung cancer1.08[7][8]
KHOSOsteosarcomaNot specified, but highly sensitive[7][8]
HepG2Liver carcinomaRange: 1.08 - 10.8[7][8]
SMMC-7721Liver carcinomaRange: 1.08 - 10.8[7][8]
MG63OsteosarcomaRange: 1.08 - 10.8[7][8]
U2OSOsteosarcomaRange: 1.08 - 10.8[7][8]
HCT-116Colon cancerRange: 1.08 - 10.8[7][8]
HeLaCervical cancerRange: 1.08 - 10.8[7][8]
B16F0MelanomaNot specified[3]
B16F10MelanomaNot specified[3]
MIA PaCa-2Pancreatic cancer647 (at 48h)[9]
Signaling Pathways Modulated by this compound

This compound has been identified as a potent inhibitor of metastasis in breast cancer by rebalancing the TGF-β paradox.[10] It selectively blocks the pro-metastatic, non-canonical TGF-β signaling pathway. The core mechanism involves the disruption of the physical interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3).[10] This disassociation prevents the subsequent activation of Focal Adhesion Kinase (FAK) and the p38 MAP kinase, key effectors in this oncogenic pathway.[10]

TGF_beta_pathway TGFb TGF-β TBRII_ITGB3 TβRII : ITGB3 Complex TGFb->TBRII_ITGB3 FAK FAK TBRII_ITGB3->FAK p38 p38 FAK->p38 Metastasis Metastasis p38->Metastasis CHB This compound CHB->TBRII_ITGB3 disrupts interaction

Inhibition of the Non-Canonical TGF-β Signaling Pathway.

This compound induces apoptosis in various cancer cells, including melanoma and pancreatic cancer.[3][9] The mechanism is linked to the mitochondrial-dependent intrinsic apoptosis pathway.[3] Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS), a decrease in the mitochondrial membrane potential (ΔΨm), and altered expression of key apoptosis-related proteins.[3] Specifically, it upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3] In pancreatic cancer cells, it also increases the expression of CYCS, FADD, and FAS.[9]

Apoptosis_Pathway CHB This compound ROS ↑ ROS CHB->ROS Mito ↓ Mitochondrial Membrane Potential CHB->Mito Bax ↑ Bax CHB->Bax Bcl2 ↓ Bcl-2 CHB->Bcl2 Casp9 ↑ Caspase-9 Mito->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Mitochondrial-Dependent Apoptosis Induction.

In the tumor microenvironment, this compound can reverse the M2-dominant polarization of macrophages, which is known to promote tumor progression.[11] This is achieved by inhibiting the PI3K-Akt-mTOR signaling pathway in tumor-associated macrophages (TAMs).[11] A key mechanism is the reduction of Interleukin-4 (IL-4) expression, a critical cytokine for M2 polarization.[11]

Macrophage_Polarization cluster_TAM Tumor-Associated Macrophage (TAM) IL4 IL-4 PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway IL4->PI3K_Akt_mTOR M2_Polarization M2 Polarization PI3K_Akt_mTOR->M2_Polarization CHB This compound CHB->IL4 inhibits expression

Inhibition of M2 Macrophage Polarization.

Experimental Methodologies

The following section outlines the general experimental protocols that have been employed in the study of this compound. These are intended as a guide and may require optimization for specific experimental setups.

Extraction and Isolation

A general workflow for the isolation of this compound from the roots of Stellera chamaejasme L. involves solvent extraction followed by chromatographic separation.

Extraction_Workflow start Dried Roots of Stellera chamaejasme L. extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration & Concentration (Crude Extract) extraction->filtration chromatography Column Chromatography (e.g., Silica Gel) filtration->chromatography elution Gradient Elution (e.g., Petroleum Ether-Acetone) chromatography->elution fractions Fraction Collection & Analysis (TLC) elution->fractions purification Further Purification (e.g., HPLC) fractions->purification end Pure this compound purification->end

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chamaejasmenin B is a biflavanone first isolated from the roots of Stellera chamaejasme L.[1] This compound, along with its isomers and related biflavonoids, has garnered significant interest due to its potential therapeutic properties, including in vitro anti-cancer activity against various human solid tumor cell lines.[2] The complex phytochemical profile of Stellera chamaejasme necessitates robust and efficient extraction and purification protocols to isolate this compound for further research and development. These application notes provide a comprehensive overview of established methodologies, from initial extraction to final purification, based on published literature.

Data Presentation: Comparison of Extraction Methods for Flavonoids from Stellera chamaejasme

The initial extraction of total flavonoids from the plant material is a critical first step. The choice of extraction method can significantly impact the yield and purity of the crude extract. Below is a summary of different techniques applied to Stellera chamaejasme.

Extraction MethodKey ParametersTotal Flavone Content in Extract (%)Reference
Soxhlet ExtractionNot specified19.20
Ultrasonic ExtractionNot specified23.39
Polyamide Resin Column ChromatographyNot specified24.18
Circulating Ultrasound-Assisted Extraction (CUAE)Power: 800 W, Time: 30 min, Temp: 70°C, Liquid:Solid Ratio: 8 mL/gNot specified for total flavones, but successfully isolated four other compounds with >96% purity.[3]
Maceration with 70% Acetone/H₂ORoom temperature, 3 extractionsNot specified for total flavones, but used as a preliminary step for further isolation of terpenoids.[4]

Note: While the polyamide resin column chromatography yielded the highest percentage of total flavones in one study, ultrasonic and CUAE methods offer advantages in terms of reduced extraction time and efficiency.[3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol describes a general method for obtaining a crude extract from the roots of Stellera chamaejasme and its subsequent fractionation to enrich the biflavonoid content.

1. Plant Material Preparation:

  • Air-dry the fresh roots of Stellera chamaejasme L.

  • Crush the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered roots (e.g., 11.0 kg) with 70% acetone in water (3 x 50 L) at room temperature.[4]

  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

3. Solvent Partitioning (Fractionation):

  • Suspend the crude extract in water (e.g., 15.0 L).

  • Perform successive partitioning with petroleum ether (3 x 15 L) to remove non-polar compounds.[4]

  • Subsequently, partition the aqueous layer with ethyl acetate (EtOAc) (3 x 15 L).[4] The EtOAc fraction is expected to contain this compound and other biflavonoids.

  • Concentrate the EtOAc fraction to dryness.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of the enriched EtOAc fraction using column chromatography. A combination of different stationary phases can be used for effective separation.

1. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of chloroform-methanol or a similar solvent system of increasing polarity.

  • Procedure:

    • Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

2. Polyamide Resin Column Chromatography:

  • This method is particularly effective for the separation of flavonoids.

  • Stationary Phase: Polyamide resin.

  • Mobile Phase: A gradient of ethanol in water.

  • Procedure:

    • Further fractionate the pools from the silica gel chromatography that are rich in biflavonoids.

    • Dissolve the semi-purified fraction and load it onto a polyamide column.

    • Elute with a gradient of increasing ethanol concentration.

    • Collect and monitor fractions as described above.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

Preparative or semi-preparative HPLC is the final step to obtain highly pure this compound. The following parameters are based on analytical methods described for compounds from Stellera chamaejasme and can be adapted for purification.

1. HPLC System and Column:

  • System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is suitable for this separation.[5] For preparative scale, a wider diameter column should be used.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A linear gradient can be optimized based on analytical runs. A suggested starting gradient is:

    • 0-10 min: 30% to 45% B

    • 10-25 min: 45% to 55% B[5]

    • 25-30 min: 55% to 99% B[5]

    • Followed by a wash and re-equilibration step.

  • Flow Rate: Adjust based on the column dimensions. For a semi-preparative column, a flow rate of 2-5 mL/min is common.

  • Detection: Monitor the elution profile at a wavelength suitable for flavonoids, typically around 280 nm or 340 nm.

3. Fraction Collection and Purity Analysis:

  • Collect the peak corresponding to this compound.

  • Concentrate the collected fraction to remove the mobile phase.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as NMR and MS.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow Start Dried Roots of Stellera chamaejasme Extraction Solvent Extraction (e.g., 70% Acetone/H₂O) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Pet_Ether_Fraction Petroleum Ether Fraction (Discarded) Partitioning->Pet_Ether_Fraction Non-polar EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction (Enriched in Biflavonoids) Partitioning->EtOAc_Fraction Semi-polar Column_Chromatography Column Chromatography (e.g., Silica Gel, Polyamide) EtOAc_Fraction->Column_Chromatography Semi_Purified_Fractions Semi-Purified Fractions Column_Chromatography->Semi_Purified_Fractions HPLC Preparative HPLC (Reversed-Phase C18) Semi_Purified_Fractions->HPLC Pure_Chamaejasmenin_B Pure this compound HPLC->Pure_Chamaejasmenin_B Analysis Purity Analysis & Structural Elucidation (Analytical HPLC, NMR, MS) Pure_Chamaejasmenin_B->Analysis

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Techniques

Purification_Pyramid Crude Crude Extract (High Complexity, Low Purity) Fractionated Fractionated Extract (Reduced Complexity) Column_Purified Column Chromatography Fractions (Further Purified) HPLC_Purified HPLC Isolate (High Purity)

Caption: Purification hierarchy from crude extract to pure compound.

References

Application Notes: In Vitro Anti-Cancer Assays for Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Chamaejasmenin B (CHB) is a natural biflavonoid compound isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2] Extensive in vitro studies have demonstrated its potent anti-cancer activities across a range of human malignancies, including lung, liver, colon, and breast cancers, as well as osteosarcoma and melanoma.[1][3][4] The anti-neoplastic effects of this compound are attributed to several key mechanisms, primarily the induction of DNA damage, cell cycle arrest, and apoptosis.[1][2] Furthermore, CHB has been shown to inhibit cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.[4] These application notes provide a summary of its reported activities and detailed protocols for researchers investigating its anti-cancer properties.

Data Presentation: Summary of In Vitro Efficacy

The anti-cancer effects of this compound have been quantified in numerous studies. The following tables summarize the key findings for easy comparison.

Table 1: Cytotoxicity of this compound (IC50 Values) The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay Method
A549Non-small cell lung cancer1.08[1][2]72 hSRB Assay
KHOSOsteosarcoma1.95[1][2]72 hSRB Assay
MG63Osteosarcoma2.52[1][2]72 hSRB Assay
U2OSOsteosarcoma10.8[1][2]72 hSRB Assay
HepG2Liver carcinoma2.65[1][2]72 hSRB Assay
SMMC-7721Liver carcinoma4.86[1][2]72 hSRB Assay
HCT-116Colon cancer3.25[1][2]72 hSRB Assay
HeLaCervical cancer6.75[1][2]72 hSRB Assay
MIA PaCa-2Pancreatic cancer647[5][6]48 hCCK-8 Assay

Table 2: Pro-Apoptotic Effects of this compound Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells.

Cell LineConcentration (µM)Exposure Time% Apoptotic CellsKey Molecular Events
A549448 h59.50%[2]Increased expression of DNA damage marker γ-H2AX.[2]
KHOSNot specified48 hSignificant increase[2]Increased expression of DNA damage marker γ-H2AX.[2]
KB / KBV200Not specifiedNot specifiedSignificant increase[7]Increased Bax/Bcl-2 ratio, release of cytochrome c.[7]
MIA PaCa-2647 (IC50)48 hNot specifiedUpregulation of BAX, CASP3, CASP7, CYCS, FADD, FAS, P53.[6]
B16F10~16 (9 µg/mL)Not specified51.08%[4]Not specified

Table 3: Cell Cycle Arrest Induced by this compound Cell cycle arrest prevents cancer cells from dividing and proliferating.

Cell LineEffectKey Molecular Events
A549G0/G1 Phase Arrest[2]Not specified
KHOSG0/G1 Phase Arrest[2]Not specified
KB / KBV200G0/G1 Phase Arrest[7]Not specified

Table 4: Anti-Metastatic Effects of this compound Metastasis is the spread of cancer cells to distant parts of the body.

Cell LineAssay TypeConcentration% Inhibition
4T1Transwell Migration1.8 µM>67% Reduction in transmembrane cells.
4T1Matrigel Invasion1.8 µM>93% Reduction in transmembrane cells.
B16F0Transwell MigrationNot specified~67% Reduction in migrating cells.[4][8]
B16F0Matrigel InvasionNot specified~69% Reduction in invading cells.[4][8]
B16F10Transwell MigrationNot specified~67% Reduction in migrating cells.[4][8]
B16F10Matrigel InvasionNot specified~73% Reduction in invading cells.[4][8]

Experimental Workflow & Signaling Pathways

The following diagrams illustrate the general workflow for testing this compound and the key signaling pathways it modulates.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Mechanistic Analysis Culture Cancer Cell Culture (e.g., A549, MDA-MB-231) Seed Seed Cells in Plates (96-well, 6-well) Culture->Seed Prepare Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Seed->Treatment Cytotoxicity Cytotoxicity Assay (SRB, CCK-8) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Metastasis Migration/Invasion (Transwell Assay) Treatment->Metastasis Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (e.g., Bcl-2, Caspases, Cyclins) Lysis->WB

Caption: General experimental workflow for evaluating this compound.

G CHB This compound Bax Bax/Bcl-2 Ratio ↑ CHB->Bax Mito Mitochondrion MMP Mitochondrial Membrane Potential (ΔΨm) ↓ Mito->MMP Bax->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (intrinsic) apoptosis pathway induced by CHB.[7]

G CHB This compound TGFb TGF-β Signaling CHB->TGFb Rebalances p38 p38 MAPK (Non-canonical pathway) TGFb->p38 EMT Epithelial-Mesenchymal Transition (EMT) ↓ p38->EMT Metastasis Migration & Invasion ↓ EMT->Metastasis

Caption: Inhibition of metastasis via the TGF-β/p38 pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability/Cytotoxicity Assay (SRB Protocol)

This protocol is adapted from methods used to evaluate the anti-proliferative effects of this compound.[2]

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used for staining total cellular protein, which provides an estimate of cell mass.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • 10% Trichloroacetic acid (TCA), cold

    • 0.4% (w/v) SRB solution in 1% acetic acid

    • 1% Acetic acid solution

    • 10 mM unbuffered Tris-base solution

    • Microplate reader (absorbance at 515 nm)

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of CHB. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

    • Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour to fix the cells.

    • Washing: Carefully wash the plates five times with tap water and allow them to air dry completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for at least 20 minutes.

    • Post-Stain Wash: Remove the SRB solution and quickly rinse the wells five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Measurement: Measure the absorbance at 515 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by this compound.[2]

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Materials:

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer (1X)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 1, 2, 4 µM) for 48 hours.[2]

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

    • Analysis: Analyze the samples immediately using a flow cytometer.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.[2]

  • Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell cycle phases.

  • Materials:

    • 6-well plates

    • This compound

    • 70% Ethanol, cold

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

    • Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with cold PBS.

    • Fixation: Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content using a flow cytometer. Use software (e.g., ModFit, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the anti-metastatic potential of this compound.[4]

  • Objective: To measure the ability of cancer cells to migrate through a porous membrane (migration) or invade through an extracellular matrix layer (invasion).

  • Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate/invade toward a chemoattractant (e.g., FBS) in the lower chamber. The number of cells that traverse the membrane is quantified.

  • Materials:

    • 24-well Transwell inserts (8 µm pore size)

    • Matrigel Basement Membrane Matrix (for invasion assay only)

    • Serum-free medium

    • Complete medium (with FBS as chemoattractant)

    • This compound

    • Cotton swabs

    • Methanol or 4% Paraformaldehyde

    • 0.1% Crystal Violet solution

  • Procedure:

    • Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts (e.g., 50 µL per insert). Incubate at 37°C for at least 4 hours to allow gelling.

    • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours.

    • Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentration of this compound (and a vehicle control). Seed 5 x 10^4 cells into the upper chamber of each insert (coated for invasion, uncoated for migration).

    • Chemoattraction: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.

    • Incubation: Incubate the plate at 37°C for 24-48 hours.

    • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migratory/non-invasive cells from the top surface of the membrane.

    • Fixation: Fix the cells that have migrated to the bottom of the membrane by immersing the insert in methanol or 4% PFA for 20 minutes.

    • Staining: Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 30 minutes.

    • Washing and Imaging: Gently wash the inserts with water and allow them to air dry. Count the stained cells in several random fields of view under a microscope.

    • Analysis: Calculate the average number of migrated/invaded cells per field and compare the treated groups to the control group.

References

Application Notes and Protocols for Inducing Apoptosis with Chamaejasmenin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the methods and protocols to study the apoptotic effects of this compound, facilitating further research and drug development.

Data Presentation: Efficacy of this compound

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines and treatment durations.

Cancer Cell LineCell TypeIC50 (µM)Treatment Duration (h)Assay
A549Human non-small cell lung cancer1.08Not SpecifiedSRB
KHOSHuman osteosarcomaNot SpecifiedNot SpecifiedSRB
HepG2Human liver carcinoma10.8Not SpecifiedSRB
SMMC-7721Human liver carcinomaNot SpecifiedNot SpecifiedSRB
MG63Human osteosarcomaNot SpecifiedNot SpecifiedSRB
U2OSHuman osteosarcomaNot SpecifiedNot SpecifiedSRB
HCT-116Human colon cancerNot SpecifiedNot SpecifiedSRB
HeLaHuman cervical cancerNot SpecifiedNot SpecifiedSRB
MIA PaCa-2Human pancreatic cancer64748CCK-8

Signaling Pathways and Experimental Workflows

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. Key molecular events include the upregulation of Bax, downregulation of Bcl-2, loss of mitochondrial membrane potential, and subsequent activation of caspases.

cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates MMP ΔΨm Collapse Bcl2->MMP Inhibits Bax->MMP Promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: this compound Induced Intrinsic Apoptosis Pathway

The following diagram illustrates a general experimental workflow for investigating the apoptotic effects of this compound.

cluster_workflow Experimental Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis_assay Apoptosis Assay (Annexin V / PI) treatment->apoptosis_assay mmp_assay Mitochondrial Potential (JC-1 Assay) treatment->mmp_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_assay->data_analysis mmp_assay->data_analysis protein_analysis->data_analysis

Figure 2: General Experimental Workflow

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions: 1:1000 for most antibodies, but should be optimized.[1][2]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This protocol is for assessing the loss of mitochondrial membrane potential, a key event in intrinsic apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 reagent

  • Assay buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plate, chamber slides).

  • Treat cells with this compound for the desired time.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in assay buffer or culture medium) for 15-30 minutes at 37°C.

  • Wash the cells twice with assay buffer.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry.

    • Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence.

    • Apoptotic cells (low ΔΨm): JC-1 exists as monomers, which emit green fluorescence.

    • Fluorescence microscopy settings: For J-aggregates, use excitation/emission around 585/590 nm. For monomers, use excitation/emission around 490/530 nm.[3][4][5]

    • Flow cytometry: Detect red fluorescence in the PE channel and green fluorescence in the FITC channel. The ratio of red to green fluorescence indicates the change in ΔΨm.

Caspase Activity Assay

This protocol is for measuring the activity of key executioner caspases like Caspase-3.

Materials:

  • Treated and untreated cells

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • Microplate reader

Procedure:

  • Lyse the treated and untreated cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Add an equal amount of protein lysate (50-200 µg) to each well of a 96-well plate.

  • Add the reaction buffer containing the caspase-3 substrate to each well. Substrate concentration is typically 200 µM.[6][7]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, excitation/emission around 380/440 nm).[8][9]

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

These detailed protocols and application notes provide a solid foundation for researchers to investigate the apoptotic effects of this compound in cancer cells, contributing to the development of novel anti-cancer therapies.

References

Application Notes and Protocols: The Effects of Chamaejasmenin B on the Pancreatic Cancer Cell Line MIA PaCa-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Chamaejasmenin B, a natural biflavonoid, on the human pancreatic cancer cell line MIA PaCa-2. Detailed protocols for key experiments are included to facilitate further research into the anticancer potential of this compound.

Introduction

Pancreatic cancer is a highly aggressive malignancy with a poor prognosis, necessitating the development of novel therapeutic agents. This compound, isolated from the plant Stellera chamaejasme, has demonstrated promising anticancer properties. This document outlines the cytotoxic, anti-proliferative, and molecular effects of this compound on the MIA PaCa-2 pancreatic cancer cell line, a widely used model in pancreatic cancer research. MIA PaCa-2 cells are known to harbor mutations in key oncogenes such as KRAS and p53, making them a relevant model for studying pancreatic ductal adenocarcinoma.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on MIA PaCa-2 cells.

Table 1: Cytotoxicity of this compound on MIA PaCa-2 Cells

CompoundCell LineAssayIC50 Value (48h)
This compoundMIA PaCa-2CCK-8647 µM[1]

Table 2: Molecular Effects of this compound on MIA PaCa-2 Cells

Target TypeTarget NameEffect of this compoundMethod of Detection
Apoptosis-Related Genes
BAXIncreased expressionqPCR[1]
CASP3Increased expressionqPCR[1]
CASP7Increased expressionqPCR[1]
CYCSIncreased expressionqPCR[1]
FADDIncreased expressionqPCR[1]
FASIncreased expressionqPCR[1]
p53Increased expressionqPCR[1]
Cell Cycle-Related Genes
CCND1Decreased expressionqPCR[1]
CCND2Increased expressionqPCR[1]
CCND3Decreased expressionqPCR[1]
CDK4Decreased expressionqPCR[1]
CDK6Decreased expressionqPCR[1]
Apoptosis-Related Proteins
CASP3Increased protein levelWestern Blot[1]
p53Increased protein levelWestern Blot[1]
Cell Cycle-Related Proteins
CCND1Decreased protein levelWestern Blot[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance of MIA PaCa-2 Cells
  • Cell Line: MIA PaCa-2 (human pancreatic carcinoma)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:8.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on MIA PaCa-2 cells.

  • Materials:

    • MIA PaCa-2 cells

    • Complete growth medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed MIA PaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

    • Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of MIA PaCa-2 cells after treatment with this compound.

  • Materials:

    • MIA PaCa-2 cells

    • Complete growth medium

    • 6-well plates

    • This compound

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed MIA PaCa-2 cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Allow the cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Remove the treatment medium and replace it with fresh, complete growth medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

    • Wash the colonies with PBS and fix them with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically >50 cells) in each well.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the expression of target genes in MIA PaCa-2 cells treated with this compound.

  • Materials:

    • Treated and untreated MIA PaCa-2 cells

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • qPCR instrument

    • Validated primers for target genes (e.g., BAX, CASP3, p53, CCND1, CDK4, CDK6) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Procedure:

    • Lyse the cells and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for each target gene.

    • Run the qPCR program on a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is for detecting the protein levels of target molecules in MIA PaCa-2 cells.

  • Materials:

    • Treated and untreated MIA PaCa-2 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for p53, Caspase-3, Cyclin D1, etc.)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in RIPA buffer and collect the protein lysate.

    • Determine the protein concentration using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound in MIA PaCa-2 cells.

Chamaejasmenin_B_Apoptosis_Pathway CHB This compound p53 p53 (Increased) CHB->p53 BAX BAX (Increased) p53->BAX Mitochondrion Mitochondrion BAX->Mitochondrion Promotes permeabilization Cycs Cytochrome c Mitochondrion->Cycs Release Caspase9 Caspase-9 Cycs->Caspase9 Activates Caspase3 Caspase-3 (Increased) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in MIA PaCa-2 cells.

Chamaejasmenin_B_Cell_Cycle_Pathway CHB This compound CDK4_6 CDK4/6 (Decreased) CHB->CDK4_6 CCND1 Cyclin D1 (Decreased) CHB->CCND1 Rb Rb pRb p-Rb (Decreased) CCND1->Rb Forms complex with CDK4/6 to phosphorylate Rb Rb->pRb Phosphorylation E2F E2F pRb->E2F Releases Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest Inhibition of

Caption: Proposed mechanism of cell cycle arrest induced by this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols.

CCK8_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement seed Seed MIA PaCa-2 cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab visualize Chemiluminescent Detection secondary_ab->visualize

Caption: Workflow for Western Blot Analysis.

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. This compound has garnered significant interest within the scientific community due to its potent anti-cancer and anti-inflammatory properties. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), facilitating further research and development.

Analytical Methodology

The analysis of this compound and other constituents from Stellera chamaejasme L. is commonly performed using reverse-phase HPLC or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry. These techniques offer high resolution and sensitivity for the separation and identification of complex mixtures.

Experimental Protocols

1. Sample Preparation

  • Plant Material Extraction:

    • Obtain the dried and powdered roots of Stellera chamaejasme L..

    • Perform ultrasonic-assisted extraction with methanol.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • The crude extract can be further purified using column chromatography to isolate this compound.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of purified this compound standard.

    • Dissolve in methanol or a suitable solvent to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution for calibration curves.

2. HPLC/UPLC-MS Analysis

The following protocol is a representative method based on the analysis of biflavonoids from Stellera chamaejasme L..[1][2]

  • Chromatographic System: A UPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Waters HSS C18, 2.1 x 100 mm, 1.8 µm) is suitable for separation.[1]

  • Mobile Phase:

    • Phase A: 0.1% formic acid in water.

    • Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient program would be:

    • 0-10 min: 1-30% B

    • 10-25 min: 30-45% B

    • 25-30 min: 45-99% B

    • 30-33 min: Hold at 99% B

    • 33-35 min: Return to 1% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Capillary Voltage: 3.0-3.5 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Temperature: 350-450°C.

    • Desolvation Gas Flow: 600-800 L/hr.

Data Presentation

The following tables summarize the expected quantitative data for this compound analysis.

Table 1: Chromatographic and Mass Spectrometric Data for this compound

ParameterValueReference
Retention Time (t_R) VariableDependent on specific chromatographic conditions
[M-H]⁻ (m/z) 541.1Based on related biflavonoids[1]
Major Fragment Ions (m/z) 449.0, 391.1, 311.2, 153.0Based on related biflavonoids[1]

Note: The retention time for this compound is highly dependent on the specific HPLC/UPLC system, column chemistry, and gradient profile. It is essential to run a standard for confirmation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

experimental_workflow sample_prep Sample Preparation (Extraction & Purification) hplc HPLC/UPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc ms Mass Spectrometry (ESI, Full Scan/MRM) hplc->ms data_analysis Data Analysis (Identification & Quantification) ms->data_analysis

Experimental workflow for this compound analysis.
Signaling Pathways of this compound

This compound exhibits its biological activity through the modulation of several key signaling pathways.

Anti-Cancer Signaling Pathway

This compound has been shown to inhibit cancer progression through multiple mechanisms. It can induce apoptosis via a p53-dependent pathway and cause G0/G1 cell cycle arrest by downregulating CDK2 and cyclin E. Furthermore, it has been found to inhibit breast tumor metastasis by targeting the non-canonical TGF-β signaling pathway.

anticancer_pathway cluster_cell Cancer Cell chamaejasmenin_b This compound tgf_beta TGF-β Pathway (TβRII:ITGB3:FAK:p38) chamaejasmenin_b->tgf_beta inhibits p53 p53 Pathway chamaejasmenin_b->p53 activates cell_cycle Cell Cycle Control (CDK2/Cyclin E) chamaejasmenin_b->cell_cycle inhibits metastasis Metastasis tgf_beta->metastasis apoptosis Apoptosis p53->apoptosis g0_g1_arrest G0/G1 Arrest cell_cycle->g0_g1_arrest

Anti-cancer signaling pathways of this compound.

Anti-Inflammatory Signaling Pathway

In the tumor microenvironment, this compound can reverse the polarization of M2-dominant macrophages, which are known to promote tumor growth, by inhibiting the AKT/mTOR signaling pathway.

anti_inflammatory_pathway cluster_macrophage Tumor-Associated Macrophage (M2) chamaejasmenin_b This compound akt_mtor AKT/mTOR Pathway chamaejasmenin_b->akt_mtor inhibits m2_polarization M2 Polarization akt_mtor->m2_polarization

Anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Studies with Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the anti-cancer efficacy of Chamaejasmenin B (CHB), a biflavonoid isolated from the root of Stellera chamaejasme L. The protocols outlined below are based on existing preclinical data and are intended to serve as a detailed framework for investigating CHB's therapeutic potential in xenograft models of melanoma and breast cancer.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines.[1][2] In vivo studies have confirmed its ability to inhibit tumor growth and metastasis.[1][3][4] The primary mechanisms of action include:

  • Induction of Apoptosis: CHB triggers programmed cell death primarily through the mitochondrial (intrinsic) pathway, characterized by the upregulation of Bax and caspases-3 and -9, and downregulation of Bcl-2.[1]

  • Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins.[1]

  • Inhibition of Metastasis: CHB has been shown to suppress cancer cell migration and invasion.[4]

  • Modulation of Key Signaling Pathways: Its anti-tumor effects are mediated through the regulation of several critical signaling cascades, including the PI3K/Akt/mTOR and the non-canonical TGF-β pathways.[3][5][6][7][8]

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer1.08[6]
KHOSOsteosarcomaNot specified, but sensitive[6]
HepG2Liver carcinomaData not available[2]
SMMC-7721Liver carcinomaData not available[2]
MG63OsteosarcomaData not available[2]
HCT-116Colon cancerData not available[2]
MIA PaCa-2Pancreatic cancer647 (at 48h)[9]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
Animal ModelCancer TypeTreatment DoseTumor Growth InhibitionReference
Mouse Xenograft (B16F0 cells)Melanoma1.5 mg/kg69.25%[1]
Mouse Xenograft (B16F0 cells)Melanoma3.0 mg/kg90.38%[1]
Mouse Xenograft (B16F10 cells)Melanoma1.5 mg/kg60.38%[1]
Mouse Xenograft (B16F10 cells)Melanoma3.0 mg/kg72.94%[1]
Mammary Fat Pad Xenograft (4T1 cells)Breast CancerNot specifiedSignificant inhibition of metastatic outgrowth[3][10]

Experimental Protocols

Protocol for In Vivo Melanoma Xenograft Study

This protocol describes the establishment of a subcutaneous melanoma xenograft model to assess the anti-tumor activity of this compound.

3.1.1. Materials

  • This compound (purity >95%)

  • B16F0 or B16F10 melanoma cells

  • Female C57BL/6 mice (6-8 weeks old)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium or a solution of DMSO, polyethylene glycol, and saline)

  • Syringes and needles (27-30 gauge)

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • Formalin (10%) and liquid nitrogen for tissue preservation

3.1.2. Experimental Workflow

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment and Monitoring cluster_endpoint Endpoint Analysis A Culture B16F0/F10 Cells D Harvest and Suspend Cells in PBS A->D B Prepare CHB Dosing Solutions G Initiate Treatment (e.g., intraperitoneal injection every 2 days) B->G C Acclimatize Mice (1 week) E Subcutaneous Injection of Cells into Flank of Mice C->E D->E F Randomize Mice into Treatment Groups (n=8-10/group) E->F F->G H Measure Tumor Volume and Body Weight (2-3 times/week) G->H I Euthanize Mice H->I When tumors reach max size or at study end J Excise and Weigh Tumors I->J K Collect Tissues for Analysis (IHC, Western Blot, etc.) J->K

Caption: Workflow for the in vivo melanoma xenograft study.

3.1.3. Detailed Procedure

  • Cell Culture: Culture B16F0 or B16F10 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Animal Acclimatization: House female C57BL/6 mice in a pathogen-free environment for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest cells when they reach 80-90% confluency.

    • Wash with PBS and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Grouping and Treatment:

    • Monitor tumor growth. When tumors reach a volume of approximately 50-100 mm³, randomize the mice into the following groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC-Na)

      • Group 2: this compound (1.5 mg/kg)

      • Group 3: this compound (3.0 mg/kg)

      • Group 4: Positive control (e.g., a standard-of-care chemotherapeutic agent)

    • Prepare fresh dosing solutions of CHB in the vehicle daily.

    • Administer the treatments via intraperitoneal (i.p.) injection every two days.

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times a week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record the body weight of each mouse at the same time as tumor measurements.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint and Tissue Collection:

    • Euthanize the mice at the end of the study (e.g., after 2-3 weeks of treatment) or when tumors reach the maximum allowed size as per institutional guidelines.

    • Excise the tumors, weigh them, and photograph them.

    • Divide each tumor into sections for different analyses:

      • Fix one section in 10% formalin for immunohistochemistry (IHC).

      • Snap-freeze another section in liquid nitrogen for Western blot and qPCR analysis.

Protocol for In Vivo Breast Cancer Metastasis Study

This protocol is designed to evaluate the effect of this compound on breast cancer metastasis using a 4T1 mammary fat pad xenograft model.[3][10]

3.2.1. Materials

  • Luciferase-expressing 4T1 cells (4T1-Luc)

  • Female BALB/c mice (6-8 weeks old)

  • Other materials as listed in Protocol 3.1.

  • Bioluminescence imaging system

  • D-luciferin

3.2.2. Experimental Workflow

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment and Monitoring cluster_endpoint Metastasis Assessment A Culture 4T1-Luc Cells D Harvest and Suspend Cells A->D B Prepare CHB Dosing Solutions G Initiate Treatment B->G C Acclimatize Mice (1 week) E Inject Cells into Mammary Fat Pad C->E D->E F Randomize Mice into Treatment Groups E->F F->G H Monitor Primary Tumor Growth (Calipers & Imaging) G->H I Surgical Resection of Primary Tumor H->I When tumors reach a specific size J Monitor Metastatic Spread via Bioluminescence Imaging I->J K Euthanize Mice at Endpoint J->K At study end or when humane endpoints are met L Harvest Lungs and Other Organs for Analysis K->L

Caption: Workflow for the in vivo breast cancer metastasis study.

3.2.3. Detailed Procedure

  • Tumor Cell Implantation: Inject 1 x 10^5 4T1-Luc cells in 50 µL of PBS into the fourth mammary fat pad of female BALB/c mice.

  • Grouping and Treatment:

    • Once tumors are palpable, randomize mice into treatment groups.

    • Administer CHB or vehicle daily via a suitable route (e.g., oral gavage or i.p. injection).

  • Monitoring Primary Tumor and Metastasis:

    • Monitor the growth of the primary tumor using calipers and bioluminescence imaging.

    • When the primary tumor reaches a predetermined size (e.g., 1000 mm³), surgically resect it.

    • Continue to monitor the development of metastatic lesions in distant organs, particularly the lungs, using bioluminescence imaging weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and harvest the lungs and other relevant organs.

    • Count the number of metastatic nodules on the lung surface.

    • Process the tissues for histological analysis (H&E staining) and IHC to confirm metastasis.

Analytical Protocols

Western Blot Analysis
  • Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC)
  • Tissue Preparation: De-paraffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2.

    • Block non-specific binding with a blocking serum.

    • Incubate with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) overnight at 4°C.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Develop the signal with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Analysis: Image the slides and quantify the staining intensity and percentage of positive cells.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)
  • Single-Cell Suspension: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend 1 x 10^6 cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Logic

This compound-Modulated Signaling Pathways

G cluster_tgf Non-canonical TGF-β Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apop Mitochondrial Apoptosis Pathway CHB This compound TBRII_ITGB3 TβRII-ITGB3 Complex CHB->TBRII_ITGB3 Inhibits interaction Akt Akt CHB->Akt Inhibits phosphorylation Bax Bax CHB->Bax Promotes Bcl2 Bcl-2 CHB->Bcl2 Inhibits TGFb TGF-β TGFb->TBRII_ITGB3 FAK FAK TBRII_ITGB3->FAK p38 p38 MAPK FAK->p38 Metastasis Metastasis p38->Metastasis PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Mito Mitochondrion Bax->Mito Bcl2->Mito Cyc Cytochrome c Mito->Cyc Casp9 Caspase-9 Cyc->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

References

Application of Chamaejasmenin B in Breast Cancer Metastasis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B (ICJ), a natural biflavonoid extracted from the root of Stellera chamaejasme L., has emerged as a promising agent in the study of breast cancer metastasis.[1][2] Metastasis remains the primary cause of mortality in breast cancer patients, making the development of effective anti-metastatic therapies a critical area of research.[1][2] ICJ has demonstrated potent inhibitory effects on breast cancer metastasis in preclinical models with minimal toxic side effects.[1][2] These application notes provide a comprehensive overview of the use of this compound in breast cancer metastasis models, detailing its mechanisms of action and providing protocols for its application in both in vitro and in vivo settings.

Mechanism of Action

This compound exhibits its anti-metastatic effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in tumor progression and the tumor microenvironment (TME).

1. Rebalancing the TGF-β Paradox:

Transforming growth factor-beta (TGF-β) plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[1][2] ICJ has been shown to rebalance this "TGF-β paradox".[1][2] It selectively inhibits the pro-metastatic (non-canonical) arm of TGF-β signaling without interfering with its cytostatic (canonical) functions.[1][2]

The key mechanism involves the disruption of the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3).[2][3] This disruption leads to the selective inhibition of the FAK/Src/p38 signaling pathway, which is crucial for TGF-β-induced epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1][2][3]

2. Reversing M2-Dominant Macrophage Polarization:

The tumor microenvironment plays a critical role in metastatic outgrowth.[4][5] Tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, are known to promote tumor progression and metastasis.[4][5] ICJ has been found to reverse the M2-dominant polarization of macrophages within the breast tumor microenvironment.[4][5]

Mechanistically, ICJ redirects M2-dominant polarization in an IL-4/mTOR-dependent manner.[4][5][6] By inhibiting the AKT/mTOR signaling pathway in TAMs, ICJ reduces the expression of IL-4, a key cytokine for M2 polarization, thereby rebalancing macrophage polarization and suppressing metastatic outgrowth.[4][5][6]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayConcentration of ICJResultReference
MDA-MB-231Transwell Invasion3.6, 14.4 µM3-6 fold decrease in invasive rate[2]
4T1Transwell Invasion3.6, 14.4 µM3-6 fold decrease in invasive rate[2]
MDA-MB-231Wound HealingNot specifiedSignificant inhibition of cell migration[2]
4T1Wound HealingNot specifiedSignificant inhibition of cell migration[2]
In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
Balb/c mice with 4T1-Luc mammary fat pad xenografts30 and 300 µg/kg ICJPotent inhibition of metastasis with minimal toxic side effects[2]
Balb/c mice with intravenous injection of 4T1 cellsNot specifiedSignificantly inhibited metastatic outgrowth[4][5]

Experimental Protocols

In Vitro Cell Migration and Invasion Assays

a. Wound Healing Assay:

  • Seed breast cancer cells (e.g., MDA-MB-231, 4T1) in 6-well plates and grow to confluence.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Capture images of the wound at 0 and 48 hours.

  • Quantify the migration potential by measuring the width of the wound at different time points.[2]

b. Transwell Invasion Assay:

  • Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Pre-starve breast cancer cells (e.g., MDA-MB-231, 4T1) in serum-free medium.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control and seed them into the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 18-24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of transmembrane cells in several randomly selected microscopic fields to quantify the invasive potential.[2]

In Vivo Breast Cancer Metastasis Model
  • Cell Line Preparation: Use a highly metastatic breast cancer cell line such as 4T1, stably expressing a reporter gene like firefly luciferase (4T1-Luc) for in vivo imaging.

  • Animal Model: Use female Balb/c mice (6-8 weeks old).

  • Tumor Cell Implantation: Implant 4T1-Luc cells into the 4th mammary fat pad of the mice.[2]

  • Treatment: Once tumors are established, administer this compound (e.g., 30 and 300 µg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

  • Monitoring Metastasis: Monitor tumor growth and metastasis using a bioluminescence imaging system at regular intervals.[2]

  • Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the lungs and other organs to visually inspect and quantify metastatic nodules. Perform histological analysis (H&E staining) to confirm metastasis.[4][6]

Molecular Biology Techniques

a. Western Blot Analysis:

  • Treat breast cancer cells with this compound and/or TGF-β.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated FAK, Src, p38, AKT, mTOR).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) kit.

b. Co-Immunoprecipitation (Co-IP) Assay:

  • Treat cells with this compound and transiently stimulate with TGF-β (e.g., for 15 minutes).[2][3]

  • Lyse the cells in a non-denaturing lysis buffer.

  • Incubate the cell lysates with an antibody against the target protein (e.g., TβRII).

  • Add protein A/G-agarose beads to precipitate the antibody-protein complex.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting using an antibody against the interacting protein (e.g., ITGB3).[2][3]

Visualizations

G cluster_workflow Experimental Workflow for ICJ Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_mechanism Molecular Analysis InVitro In Vitro Studies InVivo In Vivo Studies InVitro->InVivo Confirmation Migration Wound Healing Assay InVitro->Migration Invasion Transwell Invasion Assay InVitro->Invasion Mechanism Mechanism of Action InVivo->Mechanism Elucidation Xenograft Mammary Fat Pad Xenograft (4T1-Luc in Balb/c mice) InVivo->Xenograft Western Western Blot Mechanism->Western CoIP Co-Immunoprecipitation Mechanism->CoIP Imaging Bioluminescence Imaging Xenograft->Imaging

Caption: Experimental workflow for evaluating this compound.

TGF_beta_pathway TGFb TGF-β TbRII_ITGB3 TβRII-ITGB3 Complex TGFb->TbRII_ITGB3 FAK FAK TbRII_ITGB3->FAK Activates Src Src FAK->Src Activates p38 p38 Src->p38 Activates EMT EMT (Migration, Invasion) p38->EMT Promotes ICJ This compound (ICJ) ICJ->TbRII_ITGB3 Disrupts

Caption: ICJ inhibits the non-canonical TGF-β pathway.

Macrophage_polarization_pathway TumorCells Tumor Cells IL4 IL-4 TumorCells->IL4 Secretes AKT AKT IL4->AKT Activates mTOR mTOR AKT->mTOR Activates M2_Macrophage M2 Macrophage (Pro-metastatic) mTOR->M2_Macrophage Promotes Polarization Metastasis Metastatic Outgrowth M2_Macrophage->Metastasis Supports ICJ This compound (ICJ) ICJ->mTOR Inhibits

Caption: ICJ reverses M2 macrophage polarization via mTOR.

References

Application Notes and Protocols for Western Blotting After Chamaejasmenin B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chamaejasmenin B (CHB), a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative and anti-tumor efficacy in various cancer cell lines.[1][2] Its mechanism of action is primarily associated with the induction of DNA damage, cell cycle arrest, and apoptosis.[1] Western blotting is an indispensable technique for elucidating the molecular mechanisms underlying CHB's therapeutic effects by detecting changes in the expression levels of key regulatory proteins. These application notes provide detailed protocols for analyzing protein expression changes in signaling pathways modulated by CHB treatment.

Key Signaling Pathways Modulated by this compound

Western blot analysis following this compound treatment typically focuses on two primary cellular processes: apoptosis and cell cycle regulation.

Intrinsic Apoptosis Pathway

This compound is known to trigger the mitochondria-dependent intrinsic apoptosis pathway.[2][3] This process involves changes in the expression and activation of several key proteins. Treatment with CHB leads to an increased Bax/Bcl-2 ratio, which results in the loss of mitochondrial membrane potential.[2][3] This, in turn, facilitates the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent apoptosis.[1][3] Additionally, CHB has been shown to increase the expression of the p53 tumor suppressor protein, suggesting a role for DNA damage-induced apoptosis.[1][4]

G cluster_0 This compound Induced Apoptosis CHB This compound p53 p53 CHB->p53 Upregulates Bax Bax CHB->Bax Upregulates Bcl2 Bcl-2 CHB->Bcl2 Downregulates Apoptosis Apoptosis p53->Apoptosis Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Inhibits Casp9 Cleaved Caspase-9 Mito->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates PARP Cleaved PARP Casp3->PARP Cleaves PARP->Apoptosis

Caption: this compound induced intrinsic apoptosis pathway.

Cell Cycle Regulation

Studies have shown that this compound can induce cell cycle arrest at the G0/G1 phase.[1][2] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, CHB treatment has been associated with the upregulation of the cyclin-dependent kinase inhibitor p21CIP1 and the downregulation of Cyclin E and Cyclin-Dependent Kinase 2 (CDK2).[1] In some cancer cell lines, a decrease in the expression of CDK4 and Cyclin D1 (CCND1) has also been observed.[4][5]

G cluster_1 This compound Induced G0/G1 Cell Cycle Arrest CHB This compound p21 p21 (CIP1) CHB->p21 Upregulates CDK2 CDK2 CHB->CDK2 Downregulates CyclinE Cyclin E CHB->CyclinE Downregulates CyclinD1 Cyclin D1 CHB->CyclinD1 Downregulates p21->CDK2 Inhibits G1_S_Transition G1-S Transition CDK2->G1_S_Transition Promotes CyclinE->G1_S_Transition Promotes CDK4 CDK4 CDK4->G1_S_Transition Promotes CyclinD1->G1_S_Transition Promotes CellCycleArrest G0/G1 Arrest G1_S_Transition->CellCycleArrest Blocked

Caption: this compound induced G0/G1 cell cycle arrest pathway.

Data Presentation: Key Protein Targets for Western Blotting

The following tables summarize the key proteins and their expected expression changes following this compound treatment.

Table 1: Proteins Involved in Apoptosis

ProteinFunctionExpected Change After CHB Treatment
Bax Pro-apoptotic Bcl-2 family proteinUp-regulated[2][3]
Bcl-2 Anti-apoptotic Bcl-2 family proteinDown-regulated[2][3]
Caspase-9 Initiator caspase in the intrinsic pathwayCleavage/Activation[2][3]
Caspase-3 Executioner caspaseCleavage/Activation[1][3]
PARP DNA repair enzyme, substrate of Caspase-3Cleavage[1]
p53 Tumor suppressor, transcription factorUp-regulated[1][4]
XIAP Inhibitor of apoptosis proteinDown-regulated[1]

Table 2: Proteins Involved in Cell Cycle Regulation

ProteinFunctionExpected Change After CHB Treatment
p21CIP1 Cyclin-dependent kinase inhibitorUp-regulated[1]
CDK2 Cyclin-dependent kinase, promotes G1/S transitionDown-regulated[1]
Cyclin E Regulatory subunit of CDK2Down-regulated[1]
CDK4 / CDK6 Cyclin-dependent kinases, promote G1 progressionDown-regulated[4]
Cyclin D1 Regulatory subunit of CDK4/6Down-regulated[4]
PCNA Proliferating cell nuclear antigen, DNA synthesisDown-regulated[5]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to study the effects of this compound.

G cluster_workflow Western Blotting Workflow A 1. Cell Culture & CHB Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Imaging & Data Analysis I->J

Caption: General experimental workflow for Western blotting.

Cell Culture and this compound Treatment
  • Culture the selected cancer cell line (e.g., A549, KB, MIA PaCa-2) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1][3][4]

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 3, 6, 9 µg/mL) for a specified duration (e.g., 24 or 48 hours).[5] Include a vehicle control (e.g., DMSO) group.

Protein Extraction (Cell Lysis)
  • After treatment, aspirate the medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[6]

  • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer or 1X SDS sample buffer) containing a protease and phosphatase inhibitor cocktail.[6] For a 10 cm plate, use approximately 500 µL of buffer.[6]

  • Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.

  • (Optional) Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.[7]

  • Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-50 µg per lane).[7]

  • Prepare samples for loading by adding 4X or 6X Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[6]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Load the equalized protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Load a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.

  • Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[8]

Protein Transfer (Western Blotting)
  • Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X transfer buffer.

  • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the gel and the membrane.[7]

  • Transfer the proteins from the gel to the membrane via electroblotting. This can be done using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1-2 hours at 4°C).[8]

Immunodetection
  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[6] Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[6]

  • Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[9]

  • Detection: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes according to the manufacturer's protocol.[10]

  • Imaging: Capture the chemiluminescent signal using a CCD-based imaging system or by exposing the membrane to X-ray film. Analyze the band intensities using densitometry software, normalizing the expression of the target protein to a loading control (e.g., β-actin, GAPDH).

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated potent anti-proliferative effects in various human cancer cell lines.[1] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1] This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it outlines the molecular signaling pathway implicated in this compound-induced cell cycle arrest.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used and reliable method for cell cycle analysis.[2][3] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal diploid (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.

By analyzing the distribution of fluorescence intensity in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified. Treatment with an agent like this compound that arrests the cell cycle at a specific checkpoint will lead to an accumulation of cells in that particular phase.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of A549 human non-small cell lung cancer cells after a 24-hour treatment.

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
2.568.4 ± 3.520.1 ± 2.111.5 ± 1.5
5.079.1 ± 4.212.3 ± 1.98.6 ± 1.2
10.085.3 ± 4.58.2 ± 1.36.5 ± 1.0

Data are presented as mean ± standard deviation from three independent experiments. This data is representative of typical results and may vary depending on the cell line and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using flow cytometry following treatment with this compound.

Materials
  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., A549, KHOS)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometer

  • Microcentrifuge tubes

  • Cell culture plates/flasks

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining and Analysis A Seed cells in 6-well plates B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-48h C->D E Harvest cells by trypsinization D->E Proceed to harvesting F Wash with PBS E->F G Fix in ice-cold 70% ethanol F->G H Incubate at -20°C for at least 2h G->H I Wash cells to remove ethanol H->I Proceed to staining J Treat with RNase A I->J K Stain with Propidium Iodide J->K L Analyze on flow cytometer K->L

Figure 1. Experimental workflow for cell cycle analysis.
Detailed Protocol

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to test a range of concentrations around the IC50 value for the specific cell line.[1]

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After incubation, collect the cell culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

Signaling Pathway

This compound-induced G0/G1 cell cycle arrest is associated with the modulation of key cell cycle regulatory proteins. The proposed signaling pathway involves the upregulation of the cyclin-dependent kinase inhibitor p21CIP1 and the subsequent downregulation of Cyclin E and CDK2 activity.[1]

G ChamaejasmeninB This compound p21 p21CIP1 (Upregulation) ChamaejasmeninB->p21 induces CyclinE_CDK2 Cyclin E / CDK2 Complex (Inhibition) p21->CyclinE_CDK2 inhibits G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition promotes CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest is blocked leading to

Figure 2. Proposed signaling pathway of this compound-induced G0/G1 arrest.

The upregulation of p21CIP1 inhibits the activity of the Cyclin E/CDK2 complex. This complex is crucial for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry. By inhibiting this complex, this compound effectively blocks the transition from the G1 to the S phase, leading to an accumulation of cells in the G0/G1 phase.

Conclusion

Flow cytometry is an effective and quantitative method to assess the impact of this compound on the cell cycle of cancer cells. The provided protocol offers a robust framework for such analysis. The induction of G0/G1 cell cycle arrest by this compound, mediated through the p21CIP1/Cyclin E/CDK2 pathway, highlights its potential as a promising anti-cancer therapeutic agent. Researchers in drug development can utilize this information to further investigate the efficacy and mechanism of action of this compound and related compounds.

References

Application Notes and Protocols for Chamaejasmenin B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaejasmenin B (CHB), a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a promising natural compound with potent anti-tumor activities.[1][2][3] It has demonstrated efficacy in inhibiting cancer cell proliferation, metastasis, and inducing apoptosis in various cancer models, including breast cancer, melanoma, and several human solid tumors.[1][2][4] These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments, along with a summary of its biological effects and relevant protocols.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple signaling pathways:

  • Inhibition of TGF-β Non-Canonical Pathway: In breast cancer cells, this compound has been shown to inhibit tumor metastasis by rebalancing the transforming growth factor-beta (TGF-β) paradox.[4][5] It specifically targets the TβRII:ITGB3:FAK:p38 pathway, which is central to non-canonical TGF-β signaling.[4][5] By disrupting the interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3), it blocks the pro-metastatic activities of TGF-β.[3][4]

  • Induction of Mitochondrial-Mediated Apoptosis: this compound can induce apoptosis in cancer cells by activating the mitochondrial-dependent intrinsic apoptosis pathway.[1] This involves increasing the levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential (ΔΨm), and subsequently activating caspases like Casp9 and Casp3.[1]

  • Cell Cycle Arrest: The compound has been observed to cause G0/G1 phase arrest in various human solid tumor cell lines, thereby inhibiting cell proliferation.[2][6]

  • Modulation of the Tumor Microenvironment: Recent studies suggest that this compound can reverse M2-dominant macrophage polarization in the breast tumor microenvironment by inhibiting the AKT/mTOR pathway, which in turn reduces metastatic colonization.[7]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µmol/L)Incubation Time (h)Reference
A549Non-small cell lung cancer1.08Not Specified[2]
KHOSOsteosarcomaNot SpecifiedNot Specified[2]
HepG2Liver carcinomaNot SpecifiedNot Specified[2]
SMMC-7721Liver carcinomaNot SpecifiedNot Specified[2]
MG63OsteosarcomaNot SpecifiedNot Specified[2]
U2OSOsteosarcomaNot SpecifiedNot Specified[2]
HCT-116Colon cancerNot SpecifiedNot Specified[2]
HeLaCervical cancerNot SpecifiedNot Specified[2]
B16F0 (µg/mL)Mouse Melanoma3, 6, 948[1]
B16F10 (µg/mL)Mouse Melanoma3, 6, 948[1]
MDA-MB-231 (µM)Breast Cancer3.6, 14.424[4]

Note: Some studies reported concentrations in µg/mL. The molecular weight of this compound is 570.55 g/mol , which can be used for conversion.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (purity ≥ 99%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Dissolve the weighed this compound in a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Based on its molecular weight of 570.55 g/mol , to make a 10 mM stock solution, dissolve 5.71 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid in solubilization if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determination of Working Concentration and Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The next day, prepare serial dilutions of this compound from the stock solution in a complete culture medium. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Visualizations

Signaling Pathways

Chamaejasmenin_B_Signaling_Pathways cluster_tgf TGF-β Non-Canonical Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII ITGB3 ITGB3 TBRII->ITGB3 Interaction FAK FAK ITGB3->FAK p38 p38 FAK->p38 Metastasis Metastasis p38->Metastasis CHB_tgf This compound CHB_tgf->TBRII CHB_tgf->ITGB3 CHB_apop This compound ROS ↑ ROS CHB_apop->ROS Mito Mitochondrion ROS->Mito dPsi ↓ ΔΨm Mito->dPsi Casp9 Caspase-9 dPsi->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_chb Prepare this compound Stock Solution (in DMSO) start->prep_chb seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound prep_chb->treat_cells seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs calc_ic50 Calculate Cell Viability and Determine IC50 measure_abs->calc_ic50 end End calc_ic50->end

Caption: General workflow for determining the IC50 of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Chamaejasmenin B Yield from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Chamaejasmenin B from Stellera chamaejasme. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from Stellera chamaejasme a focus of research?

This compound is a biflavonoid found in the roots of Stellera chamaejasme, a plant used in traditional Chinese medicine.[1] It has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines, including melanoma, colon cancer, liver carcinoma, and non-small cell lung cancer.[1][2] Improving its yield is crucial for facilitating further preclinical and clinical research, as well as for the potential development of new anticancer therapeutics.

Q2: What are the primary methods for obtaining this compound?

Traditionally, this compound is obtained through the extraction and purification from the roots of wild Stellera chamaejasme. However, this method faces challenges related to the slow growth of the plant, geographical limitations, and potential overharvesting. A promising alternative is the use of plant cell culture technology, which offers a controlled and sustainable environment for the production of this valuable compound.

Q3: How can the yield of this compound be improved in Stellera chamaejasme cell cultures?

One of the most effective strategies for enhancing the production of secondary metabolites like this compound in plant cell cultures is through elicitation. Elicitors are signaling molecules that, when introduced into the culture, trigger defense responses in the plant cells, often leading to an increased biosynthesis of specific compounds. Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic acid) elicitors have been shown to be effective in increasing flavonoid production in various plant species.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield of Total Flavonoids in Stellera chamaejasme Cell Suspension Cultures
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Elicitor ConcentrationPerform a dose-response experiment with varying concentrations of methyl jasmonate (MeJa) and salicylic acid (SA). Suggested starting ranges are 0.1-10 µM for MeJa and 50-200 µM for SA.Identification of the optimal elicitor concentration that maximizes total flavonoid production.
Incorrect Timing of ElicitationAdd the elicitor at different growth phases of the cell culture (e.g., early exponential, mid-exponential, and stationary phase).Determination of the optimal time for elicitor addition to achieve the highest yield.
Inadequate Incubation Time Post-ElicitationHarvest the cells at various time points (e.g., 24, 48, 72, 96 hours) after adding the elicitor.Pinpointing the ideal incubation period for maximum accumulation of flavonoids.

The following table summarizes the impact of different elicitors on the total flavonoid content in plant cell suspension cultures. While specific data for this compound is limited, these results for total flavonoids in other species demonstrate the potential of elicitation.

Plant SpeciesElicitorConcentrationIncubation TimeFold Increase in Total FlavonoidsReference
Andrographis paniculataSalicylic Acid0.05 mM24 hrs1.39[3][6]
Andrographis paniculataPenicillium expansum extract1.2%2 days1.59[3][6]
Thevetia peruvianaMethyl Jasmonate3 µM24 hrs1.07[5]
Thevetia peruvianaSalicylic Acid300 µM24 hrs1.3[5]
Nitraria schoberiNaCl + Salicylic Acid100 mM + 50 µM7 days- (Highest yield observed)[4]

Note: The data above is for total flavonoids and not specifically for this compound. These should be used as a guide for optimizing conditions for Stellera chamaejasme.

Issue 2: Inefficient Extraction of this compound from Plant Material or Cell Biomass
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent SystemTest different solvent systems for extraction. A common starting point is 70-75% ethanol or acetone.[2][7] Polarity can be adjusted based on initial results.Improved extraction efficiency of this compound.
Inefficient Extraction MethodCompare different extraction techniques such as maceration, soxhlet extraction, and ultrasonic-assisted extraction.Selection of the most effective and time-efficient extraction method.
Presence of Interfering CompoundsEmploy a purification step using column chromatography (e.g., silica gel, polyamide resin) after the initial extraction.[8]Higher purity of the final this compound product.
Extraction MethodYield of Total Flavonoids (%)Reference
Soxhlet Extraction19.20[8]
Ultrasonic Extraction23.39[8]
Polyamide Resin Column Chromatography24.18[8]

Note: This data represents the yield of total flavonoids. The optimal method for this compound may vary and requires specific quantification.

Experimental Protocols

Protocol 1: Establishment of Stellera chamaejasme Cell Suspension Culture
  • Callus Induction:

    • Sterilize leaf explants of Stellera chamaejasme.

    • Culture the explants on Murashige and Skoog (MS) medium supplemented with 1.0 mg·L−1 2,4-dichlorophenoxyacetic acid (2,4-D) for callus induction.[9]

  • Initiation of Suspension Culture:

    • Transfer friable callus to a liquid MS medium with the same hormone composition.

    • Incubate on a rotary shaker at 110-120 rpm in the dark at 25 ± 2°C.

  • Subculture:

    • Subculture the cells every 14-21 days by transferring a portion of the cell suspension to a fresh medium.

Protocol 2: Elicitation of Stellera chamaejasme Cell Suspension Culture
  • Prepare Elicitor Stock Solutions:

    • Dissolve methyl jasmonate in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration.

    • Dissolve salicylic acid in sterile distilled water.

  • Elicitor Treatment:

    • On a specific day of the culture cycle (determined through optimization), add the filter-sterilized elicitor solution to the cell suspension cultures to achieve the desired final concentration.

  • Incubation and Harvest:

    • Incubate the elicited cultures for the optimized duration.

    • Harvest the cells by filtration and wash with distilled water.

    • Freeze-dry the biomass for subsequent extraction and analysis.

Protocol 3: Extraction and Quantification of this compound
  • Extraction:

    • Grind the dried cell biomass or plant root powder.

    • Extract the powder with 75% ethanol using an ultrasonic bath.[7]

    • Centrifuge the extract and collect the supernatant. Repeat the extraction process on the residue.

  • Purification (Optional):

    • Concentrate the supernatant under reduced pressure.

    • Subject the crude extract to column chromatography for purification.

  • Quantification:

    • Use High-Performance Liquid Chromatography (HPLC) with a suitable standard for the quantification of this compound.

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_elicitation Elicitation cluster_analysis Analysis Callus_Induction Callus Induction (MS + 2,4-D) Suspension_Culture Suspension Culture Initiation Callus_Induction->Suspension_Culture Subculture Subculturing Suspension_Culture->Subculture Elicitor_Addition Elicitor Addition (MeJa or SA) Subculture->Elicitor_Addition Incubation Incubation Elicitor_Addition->Incubation Harvest Harvest Biomass Incubation->Harvest Extraction Extraction (75% Ethanol) Harvest->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: Experimental workflow for enhancing this compound production.

Troubleshooting_Logic cluster_culture_issues Cell Culture Issues cluster_extraction_issues Extraction & Purification Issues Start Low this compound Yield Elicitation_Params Suboptimal Elicitation? Start->Elicitation_Params Extraction_Method Inefficient Extraction? Start->Extraction_Method Optimize_Concentration Optimize Elicitor Concentration Elicitation_Params->Optimize_Concentration Yes Optimize_Timing Optimize Elicitation Timing Elicitation_Params->Optimize_Timing Yes Change_Solvent Test Different Solvents Extraction_Method->Change_Solvent Yes Change_Technique Compare Extraction Techniques Extraction_Method->Change_Technique Yes

Caption: Troubleshooting logic for low this compound yield.

Biflavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI Flavone Flavone Flavanone->Flavone FS Biflavonoid Biflavonoid (e.g., this compound) Flavone->Biflavonoid Coupling Elicitors Elicitors (MeJa, SA) PAL PAL Elicitors->PAL CHS CHS Elicitors->CHS C4H C4H _4CL 4CL CHI CHI FS FS Coupling Oxidative Coupling

Caption: Simplified biflavonoid biosynthesis pathway and elicitor action.

References

Technical Support Center: Optimizing Chamaejasmenin B Dosage for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using Chamaejasmenin B (CHB) in cytotoxicity studies. Content includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line. IC50 values have been reported to range from 1.08 µM to 10.8 µmol/L across various human cancer cell lines.[1][2] For the MIA PaCa-2 pancreatic cancer cell line, an IC50 of 647 µM has been reported at 48 hours.[3][4] Therefore, a good starting point for a dose-response experiment would be a broad concentration range, for example, from 0.1 µM to 100 µM, which can be narrowed down in subsequent experiments.

Q2: How does this compound induce cytotoxicity?

A2: this compound has been shown to induce cytotoxicity through multiple mechanisms. It can cause DNA damage, leading to apoptosis (programmed cell death) and cell cycle arrest, primarily at the G0/G1 phase.[1][2][5] The apoptotic process induced by CHB can be mediated by the intrinsic mitochondrial pathway, involving the activation of caspases.[2][5][6] In some cell lines, its cytotoxic effects are linked to the p53 tumor-suppressor gene pathway.[2]

Q3: Can the IC50 value of this compound differ between cell lines?

A3: Yes, it is very common for the IC50 value of a compound to differ, sometimes significantly, between different cell lines.[7] This is due to the unique biological and genetic characteristics of each cell line, a phenomenon known as "cell-specific response".[7] Factors such as different metabolic rates, expression levels of target proteins, and membrane permeability can all influence a cell line's sensitivity to a cytotoxic agent.[7][8][9]

Q4: For how long should I expose my cells to this compound?

A4: Incubation times in published studies vary. A common duration for assessing the anti-proliferative effects of this compound is 72 hours.[2] However, effects on specific cellular processes like apoptosis or cell cycle arrest have been observed after 24 hours of treatment.[5] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line and experimental goals.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability between replicate wells (High Standard Error) 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of cells, media, or compound. 3. Edge Effects: Evaporation in the outer wells of the plate can concentrate media components and the test compound.[8]1. Ensure the cell suspension is homogenous before and during seeding. Trypsinize and resuspend cells thoroughly. 2. Use calibrated multichannel pipettes and ensure consistent technique.[10] 3. Avoid using the outermost wells of the 96-well plate for experimental samples; fill them with sterile PBS or media instead to maintain humidity.[11]
Low or No Cytotoxicity Observed 1. Sub-optimal Dosage: The concentration range tested is too low for the specific cell line. 2. Short Incubation Time: The exposure duration is not sufficient to induce a cytotoxic response. 3. Compound Insolubility: this compound may not be fully dissolved in the culture medium.1. Test a broader and higher range of concentrations based on the IC50 values reported in the literature (see Data Presentation section). 2. Increase the incubation time (e.g., extend from 24h to 48h or 72h). 3. Ensure the stock solution is fully dissolved in a suitable solvent (like DMSO) before diluting it in the culture medium. Check for any precipitation after dilution.
Unexpectedly High Cytotoxicity (Even at Low Doses) 1. High Cell Density: Too many cells per well can lead to nutrient depletion and cell death, independent of the compound's effect.[12] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high. 3. Contamination: Bacterial or fungal contamination in the cell culture.1. Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[12] 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and include a vehicle control (media with the same solvent concentration but no compound). 3. Regularly check cell cultures for signs of contamination under a microscope.
Inconsistent Results Between Experiments 1. Cell Passage Number: Using cells at a very high passage number can lead to genetic drift and altered phenotypes. 2. Reagent Variability: Differences between batches of media, serum, or the compound itself. 3. Assay Method: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different results.[7]1. Use cells within a consistent and low passage number range for all experiments. 2. Record lot numbers of all reagents. When starting a new batch, consider running a pilot experiment to confirm consistency. 3. Be consistent with the chosen cytotoxicity assay. Understand the principle of your assay (e.g., MTT measures metabolic activity, while LDH release measures membrane integrity).[13][14]

Data Presentation

Published IC50 Values for this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer1.08[1][2]
KHOSOsteosarcoma-[1]
HepG2Liver carcinoma-[1]
SMMC-7721Liver carcinoma-[1]
MG63Osteosarcoma-[1]
U2OSOsteosarcoma-[1]
HCT-116Colon cancer-[1]
HeLaCervical cancer-[1]
MIA PaCa-2Pancreatic cancer647 (at 48h)[3][4]

Note: Specific IC50 values for all cell lines were not detailed in the abstract beyond a stated range of 1.08 to 10.8 µM.[1][2]

Experimental Protocols

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from a study on the anti-proliferative effects of this compound.[2]

  • Cell Seeding:

    • Seed cells into 96-well microtiter plates at a density of approximately 4,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and a positive control if available.

    • Incubate the plates for 72 hours.[2]

  • Cell Fixation:

    • After incubation, gently add 10% Trichloroacetic acid (TCA) solution to each well to fix the cells.

    • Incubate for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with tap water and allow them to air dry completely.[2]

    • Add 100 µL of 0.4% SRB solution to each well and stain for at least 20 minutes at room temperature.[2]

  • Wash and Solubilization:

    • Quickly rinse the wells with 1% acetic acid to remove any unbound dye.[2]

    • Allow the plates to air dry.

    • Add a sufficient volume of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance (optical density) on a microplate reader at the appropriate wavelength.

Visualizations

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare Cell Culture p2 Seed Cells in 96-Well Plate p1->p2 e1 Treat Cells with Compound p2->e1 p3 Prepare Serial Dilutions of this compound e2 Incubate for 24-72 hours e1->e2 a1 Perform Cytotoxicity Assay (e.g., SRB, MTT) e2->a1 a2 Measure Absorbance with Plate Reader a1->a2 a3 Calculate % Viability and IC50 a2->a3

Caption: Workflow for a standard in vitro cytotoxicity experiment.

Troubleshooting Logic for Low Cytotoxicity

This diagram provides a logical path for troubleshooting experiments where this compound shows lower-than-expected cytotoxicity.

G start Problem: Low Cytotoxicity Observed q1 Is the dose range appropriate? start->q1 s1 Action: Increase concentration range. Consult literature for IC50 values. q1->s1 No q2 Is the incubation time sufficient? q1->q2 Yes s1->q2 s2 Action: Increase incubation time (e.g., 48h or 72h). q2->s2 No q3 Is the compound fully dissolved? q2->q3 Yes s2->q3 s3 Action: Check stock solution for precipitation. Verify solvent compatibility. q3->s3 No end_node Re-run Experiment q3->end_node Yes s3->end_node

Caption: A troubleshooting flowchart for addressing low cytotoxicity results.

This compound Mechanism of Action Pathway

This diagram illustrates the known signaling pathways affected by this compound leading to cell cycle arrest and apoptosis.

G cluster_dna DNA Damage Response cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction CHB This compound gamma_H2AX ↑ γ-H2AX Expression CHB->gamma_H2AX G0G1_Arrest G0/G1 Phase Arrest CHB->G0G1_Arrest Bax_Bcl2 ↑ Bax/Bcl-2 Ratio CHB->Bax_Bcl2 p53 ↑ p53 Accumulation gamma_H2AX->p53 p53->G0G1_Arrest p53->Bax_Bcl2 Caspase3 ↑ Caspase-3 Activation Bax_Bcl2->Caspase3 PARP ↑ PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

References

Technical Support Center: Synthesis of Chamaejasmenin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chamaejasmenin B and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound and its derivatives?

A1: The main challenges in synthesizing this compound, a C-3/C-3"-biflavanone, and its derivatives include:

  • Controlling Stereoselectivity: The C-3 and C-3" positions are stereocenters. Achieving the desired stereochemistry during the coupling of the two flavanone units is a significant hurdle.

  • C-C Bond Formation: Forming the C-3-C-3" bond between two flavanone moieties can be difficult, with many attempted reactions failing or resulting in low yields.[1]

  • Protecting Group Strategy: The flavanone monomers have multiple reactive hydroxyl groups that require a robust protecting group strategy to ensure selective reactions at the desired positions.

  • Harsh Reaction Conditions: Some traditional coupling methods require harsh conditions (strong acids or bases) that can lead to the cleavage of the flavanone C-ring.[1]

  • Low Yields: The overall yields for multi-step syntheses of complex biflavonoids are often low, making it challenging to produce sufficient quantities for biological evaluation.[1]

Q2: Which synthetic routes have shown the most promise for constructing the C-3/C-3" biflavanone core?

A2: While several methods have been explored, one of the more successful strategies involves the synthesis of a 3,3"-biflavone intermediate, which is then hydrogenated to the corresponding biflavanone. A key reaction for creating the biflavone is the Ullmann coupling of 3-iodoflavone derivatives.[1] This approach avoids some of the pitfalls of direct coupling of flavanone units.

Q3: Why is my direct oxidative coupling of flavanone monomers not yielding the desired C-3/C-3" biflavanone?

A3: Direct oxidative coupling of flavanones at the C-3 position is often unsuccessful. For instance, treatment of 4',7-dimethoxyflavanone with nickel peroxide does not yield the expected biflavanone.[1] This is due to several factors:

  • Steric Hindrance: The C-3 position is sterically hindered, making it difficult for the two large flavanone units to couple directly.

  • Side Reactions: The reaction conditions can promote side reactions, such as oxidation of the flavanone to the corresponding flavone.

  • Lack of Regioselectivity: Oxidative coupling can occur at other positions on the flavonoid rings, leading to a mixture of products.

Q4: How can I introduce the iodine at the C-3 position of a flavone for the Ullmann coupling reaction?

A4: A reliable method for the synthesis of 3-iodoflavone derivatives is the reaction of the corresponding flavone with an iodine-ceric ammonium nitrate (I₂-CAN) system.[1] This provides the necessary precursor for the subsequent Ullmann coupling.

Troubleshooting Guides

Problem 1: Low or No Yield in Ullmann Coupling of 3-Iodoflavones
Symptom Possible Cause Suggested Solution
Reaction does not proceed; starting material is recovered.1. Insufficient temperature. 2. Inactive copper catalyst.1. Ensure the reaction temperature is maintained at 200-210°C.[1] 2. Use freshly activated, finely divided copper powder. Consider preparing fresh copper bronze.
A complex mixture of products is formed.1. Presence of oxygen. 2. Impurities in the starting material.1. Conduct the reaction under an inert atmosphere (e.g., Argon).[1] 2. Purify the 3-iodoflavone starting material by recrystallization or column chromatography to remove any unreacted flavone or other impurities.
Low yield of the desired 3,3"-biflavone.1. Inefficient coupling. 2. Decomposition of product at high temperatures.1. Ensure thorough mixing of the reactants and the copper catalyst. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid product degradation.
Problem 2: Cleavage of the Flavanone C-Ring during Synthesis
Symptom Possible Cause Suggested Solution
Formation of chalcone-like byproducts.Use of strong acids or bases in deprotection or other steps.1. Avoid vigorous reaction conditions.[1] 2. Employ milder deprotection methods, such as hydrogenolysis for benzyl protecting groups, if applicable. 3. If acidic or basic conditions are necessary, use them at low temperatures and for the shortest possible time.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps in a 3,3"-Biflavone Synthesis Strategy

Reaction Step Reactants Product Yield (%) Reference
Iodination of Flavone4',7-Dimethoxyflavone, I₂-CAN3-Iodo-4',7-dimethoxyflavoneGood[1]
Ullmann Coupling3-Iodo-4',7-dimethoxyflavone, Copper4',4"',7,7"'-Tetramethoxy-3,3"-biflavoneGood[1]
Hydrogenation3,3"-Biflavone derivative3,3"-Biflavanone derivative-[1]

Note: Specific yield percentages for the hydrogenation step to the final biflavanone were not detailed in the reviewed literature but are a standard subsequent reaction.

Experimental Protocols

Protocol 1: Synthesis of 3,3"-Biflavones via Ullmann Coupling

This protocol is adapted from the strategy described for the synthesis of C₃-linked biflavones.[1]

Step 1: Synthesis of 3-Iodoflavone Derivative (General Procedure)

  • To a solution of the starting flavone derivative in a suitable solvent, add ceric ammonium nitrate (CAN) and iodine (I₂).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the 3-iodoflavone.

Step 2: Ullmann Coupling to form 3,3"-Biflavone (General Procedure)

  • Mix the 3-iodoflavone derivative with finely divided, activated copper powder in a reaction vessel.

  • Heat the mixture to 200-210°C under an inert argon atmosphere.[1]

  • Maintain the temperature and stir the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the corresponding 3,3"-biflavone.

Visualizations

Caption: Synthetic workflow for this compound derivatives.

Troubleshooting_Ullmann Start Low/No Yield in Ullmann Coupling? Check_Temp Is reaction temp 200-210°C? Start->Check_Temp Check_Cu Is copper catalyst active and fine? Check_Temp->Check_Cu Yes Sol_Temp Adjust temperature to 200-210°C Check_Temp->Sol_Temp No Check_Atm Is reaction under inert atmosphere? Check_Cu->Check_Atm Yes Sol_Cu Use freshly activated, finely divided copper Check_Cu->Sol_Cu No Sol_Atm Purge system with Argon and maintain atmosphere Check_Atm->Sol_Atm No All_Good Consider starting material purity or reaction time. Check_Atm->All_Good Yes

Caption: Troubleshooting logic for the Ullmann coupling step.

References

Technical Support Center: Enhancing Chamaejasmenin B Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Chamaejasmenin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low aqueous solubility in the context of in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound a critical factor for in vivo studies?

A1: The therapeutic efficacy of an orally administered drug depends on its bioavailability, which is the fraction of the drug that reaches systemic circulation.[1] For poorly water-soluble compounds like this compound, a member of the flavonoid family, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption.[2][3][4] Low solubility leads to poor absorption, low bioavailability, and consequently, suboptimal therapeutic outcomes in in vivo models.[5][6] Enhancing solubility is crucial to achieve desired drug concentrations in the bloodstream and at the target site.[5]

Q2: What are the primary strategies for enhancing the solubility of poorly water-soluble drugs like this compound?

A2: Several techniques are employed to improve the solubility of hydrophobic drugs. The most common and effective strategies include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix.[2][7][8][9] This technique reduces particle size to a molecular level, improves wettability, and can convert the drug to a more soluble amorphous form.[8][9]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can encapsulate poorly soluble molecules like this compound, forming a complex that is more water-soluble.[10][11][12][13]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate.[5][14][15] Techniques include nanosuspension and nanoemulsions.[2][16]

  • Use of Co-solvents and Surfactants: Co-solvents (e.g., ethanol, propylene glycol) and surfactants can be used to increase the solubility of a drug in an aqueous vehicle.[5][15][17]

Q3: Which solubility enhancement technique is best for this compound?

A3: The choice of method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended route of administration.[5] Solid dispersions and cyclodextrin inclusion complexes are highly effective and widely studied methods for flavonoids.[13][17] A logical approach to selecting a suitable strategy is outlined in the workflow diagram below.

cluster_0 Strategy Selection Workflow for this compound cluster_1 Formulation Development Paths Start Start: Poorly Soluble This compound Screen Initial Screening: Solubility in Excipients (Polymers, Cyclodextrins, Lipids) Start->Screen Decision1 Is significant solubility increase observed? Screen->Decision1 SolidDispersion Solid Dispersion (e.g., with PVP, PEG) Decision1->SolidDispersion Yes Cyclodextrin Cyclodextrin Complex (e.g., with HP-β-CD) Decision1->Cyclodextrin Yes LipidBased Lipid-Based Formulation (e.g., SNEDDS) Decision1->LipidBased Yes Reformulate Re-evaluate & Reformulate Decision1->Reformulate No Characterize Physicochemical Characterization (FT-IR, DSC, XRD, Dissolution) SolidDispersion->Characterize Cyclodextrin->Characterize LipidBased->Characterize Decision2 Formulation meets pre-clinical criteria? Characterize->Decision2 InVivo Proceed to In Vivo Pharmacokinetic Studies Decision2->InVivo Yes Decision2->Reformulate No Reformulate->Screen cluster_0 Experimental Workflow: From Formulation to In Vivo Analysis Prep 1. Formulation Preparation (e.g., Solid Dispersion or Cyclodextrin Complex) Char 2. Physicochemical Characterization (DSC, XRD, FT-IR, SEM) Prep->Char Quality Control Diss 3. In Vitro Dissolution Testing (e.g., USP Apparatus II, pH 1.2 & 6.8) Char->Diss Performance Check Animal 4. Animal Dosing (Oral Gavage or IV Injection) Diss->Animal Select Best Formulation Sample 5. Blood Sample Collection (Serial sampling via tail vein or cardiac puncture) Animal->Sample Analysis 6. Bioanalysis (LC-MS/MS to quantify drug concentration in plasma) Sample->Analysis PK 7. Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Analysis->PK cluster_0 Simplified Signaling of this compound Anti-Cancer Effects CJB This compound TGFb TGF-β Signaling Pathway CJB->TGFb Blocks DNA_Damage Induction of DNA Damage (γ-H2AX) CJB->DNA_Damage Induces Metastasis Inhibition of Metastasis TGFb->Metastasis Promotes CellCycle Cell Cycle Arrest (G0/G1 Phase) DNA_Damage->CellCycle Apoptosis Induction of Apoptosis DNA_Damage->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation

References

troubleshooting inconsistent results in Chamaejasmenin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chamaejasmenin B experimentation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during their work with this compound.

General FAQs

Q1: What is this compound and what are its known primary effects?

This compound (CHB) is a biflavonoid isolated from the root of Stellera chamaejasme L.[1][2]. It is recognized for its potent cytotoxic and anti-tumor activities across various cancer cell lines, including melanoma, breast cancer, colon cancer, liver carcinoma, osteosarcoma, and non-small cell lung cancer[1][3]. Its primary effects include inducing apoptosis, causing cell cycle arrest, and inhibiting tumor metastasis and invasion[1][2][4].

Q2: In which signaling pathways is this compound primarily involved?

This compound has been shown to modulate multiple signaling pathways. Key pathways include:

  • PI3K/Akt/mTOR Pathway: CHB can inhibit this pathway, which is crucial for cell proliferation and survival[5][6].

  • TGF-β Pathway: It can rebalance the canonical and non-canonical TGF-β signaling, particularly by inhibiting the p38 MAPK pathway downstream of TGF-β, which is linked to its anti-metastatic effects[4][7].

  • MAPK Pathways (ERK, JNK, p38): CHB and related compounds from Stellera chamaejasme have been shown to affect MAPK signaling. For instance, it can specifically attenuate the phosphorylation of p38 in response to TGF-β[4][8]. Related compounds can also induce apoptosis via ROS-dependent activation of ERK1/2 and JNK pathways[3].

  • Mitochondrial Apoptosis Pathway: CHB induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction[1][3].

Q3: What are typical effective concentrations for this compound in vitro?

The effective concentration of this compound varies significantly depending on the cell line and the specific biological endpoint being measured (e.g., cytotoxicity, inhibition of migration). Below is a summary of reported effective concentrations.

Cell LineCancer TypeAssay TypeEffective Concentration (µg/mL)Effective Concentration (µM)Reference
B16F0Mouse MelanomaCell Cycle Arrest3, 6, 9-[1]
B16F0Mouse MelanomaMigration/Invasion0.5, 1.0, 1.5-[9]
A549Human Lung CancerAnti-proliferative (IC50)-~1.08 - 10.8[2]
KHOSHuman OsteosarcomaAnti-proliferative (IC50)-~1.08 - 10.8[2]
Various8 Human Cancer LinesAnti-proliferative (IC50)-1.08 - 10.8[2]
MDA-MB-231Human Breast CancerTranswell Assay-3.6, 14.4[7]

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays (e.g., MTT, WST-1, CCK-8)

Q: My cell viability results are inconsistent or show no dose-dependent effect with this compound. What could be wrong?

A: Inconsistent cell viability results can stem from several factors. Here is a logical workflow to troubleshoot the issue.

G Start Inconsistent Viability Results Compound Check Compound Integrity (Solubility, Storage, Age) Start->Compound Protocol Review Assay Protocol (Incubation Time, Seeding Density) Start->Protocol CellHealth Assess Cell Health (Passage Number, Contamination) Start->CellHealth AssayType Consider Assay Type (Metabolic vs. Membrane Integrity) Start->AssayType Conclusion Systematically Optimize Parameters Compound->Conclusion Protocol->Conclusion CellHealth->Conclusion AssayType->Conclusion

Caption: Troubleshooting workflow for inconsistent cell viability assays.
  • Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in your solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate concentrations.

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles which might degrade the compound.

  • Experimental Protocol:

    • Cell Seeding Density: Inconsistent initial cell numbers will lead to variable results. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. Overconfluent cells may show reduced sensitivity[10][11].

    • Incubation Time: The cytotoxic effects of this compound are time-dependent. If incubation times are too short, you may not observe a significant effect. Test a time course (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

    • Assay-Specific Issues: For metabolic assays like MTT or WST-1, the number of viable cells is inferred from metabolic activity. If CHB affects cellular metabolism without immediately killing the cells, results might be misleading. Consider using a dye exclusion method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (like an LDH release assay) to confirm results[12][13].

  • Cell Health and Type:

    • Cell Line Sensitivity: Not all cell lines are equally sensitive to CHB[2]. The reported IC50 values range from approximately 1 to 16 µM. Your cell line may be inherently resistant.

    • Cell Passage Number: Use cells with a low passage number. High-passage cells can exhibit altered growth rates and drug sensitivities.

Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)

Q: I am not detecting a significant increase in apoptosis after CHB treatment using Annexin V/PI staining.

A: Failure to detect apoptosis can be due to timing, technical issues with the assay, or the specific cell death mechanism.

  • Timing is Critical: Apoptosis is a dynamic process. The transition from early apoptosis (Annexin V positive, PI negative) to late apoptosis/necrosis (Annexin V positive, PI positive) can be rapid[14].

    • Early Time Points: You may be analyzing the cells too late, after they have already become necrotic. Try harvesting cells at earlier time points (e.g., 6, 12, 24 hours).

    • Late Time Points: Conversely, if the treatment duration is too short, the apoptotic cascade may not have been fully initiated[14]. A time-course experiment is essential.

  • Assay Protocol and Execution:

    • Include Supernatant: Apoptotic cells can detach and float in the culture medium. Always collect the supernatant along with the adherent cells to avoid losing the apoptotic population[10].

    • Enzyme Choice: If using trypsin to detach cells, be aware that EDTA can interfere with the calcium-dependent binding of Annexin V to phosphatidylserine. Use an EDTA-free dissociation solution or scrape the cells gently[10].

    • Compensation and Gating: Improper fluorescence compensation between FITC (Annexin V) and PE/PI channels can lead to inaccurate population gating. Ensure you run single-stain controls to set up compensation correctly. Debris should be excluded based on forward and side scatter[15].

  • Alternative Cell Death Mechanisms: While CHB is known to induce apoptosis, it may also induce other forms of cell death, such as necrosis or cell cycle arrest, which would not be fully captured by an Annexin V assay alone[1][2]. Correlate your findings with morphological changes (e.g., membrane blebbing, chromatin condensation) or other biochemical markers (e.g., caspase activation).

Western Blotting

Q: I am having trouble detecting changes in the expression or phosphorylation of proteins in pathways affected by this compound (e.g., p-p38, Bax/Bcl-2, p-Akt).

A: Western blotting issues often relate to sample preparation, protein loading, or antibody performance.

  • Sample Preparation and Timing:

    • Phosphorylated Proteins: Phosphorylation events can be transient. To detect changes in phosphorylated proteins like p-p38 or p-Akt, it is crucial to lyse the cells at the correct time point after treatment. These changes can often be detected within minutes to a few hours[4][8]. A time-course experiment with short intervals is recommended.

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins[16].

  • Protein Loading and Transfer:

    • Equal Loading: Ensure equal amounts of protein are loaded in each lane. Use a reliable protein quantification method (e.g., BCA assay) and confirm equal loading by probing for a housekeeping protein like GAPDH or β-actin.

    • Transfer Efficiency: Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer[17].

  • Antibody and Detection:

    • Antibody Quality: Use antibodies that have been validated for your application (Western Blot) and species. Check the manufacturer's datasheet for recommended dilutions and incubation conditions.

    • Signal Detection: For low-abundance proteins, you may need to use a high-sensitivity chemiluminescent substrate and optimize exposure time to capture the signal without saturating the housekeeping protein band[16][17].

Key Experimental Protocols

Protocol 1: General Western Blot Analysis

This protocol provides a general guideline for analyzing protein expression changes following CHB treatment.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of this compound for the appropriate duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors per well.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and sonicate briefly to shear DNA[18].

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes[18].

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane[9][16].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature[9].

    • Incubate with the primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-p38) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[18].

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager or X-ray film[16][17].

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound, which are central to many experimental designs.

G cluster_0 TGF-β Non-Canonical Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII ITGB3 ITGB3 TBRII->ITGB3 Complex Formation FAK FAK ITGB3->FAK Activation p38 p38 MAPK FAK->p38 Activation Metastasis Metastasis Invasion p38->Metastasis CHB This compound CHB->p38 Inhibits Phosphorylation

Caption: CHB inhibits metastasis by targeting the TGF-β non-canonical p38 pathway[4].

G cluster_1 Mitochondrial Apoptosis Pathway CHB This compound Bcl2 Bcl-2 (Anti-apoptotic) CHB->Bcl2 Bax Bax (Pro-apoptotic) CHB->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: CHB induces apoptosis via the intrinsic mitochondrial pathway[1].

References

stability of Chamaejasmenin B in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chamaejasmenin B in various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

For routine experimental work, it is recommended to prepare fresh solutions of this compound. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Based on studies of other flavonoids, a summary of expected stability in common solvents is provided in Table 1.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of flavonoids often follows first-order kinetics, and the rate of degradation is dependent on the specific structure of the flavonoid. Studies on other polyhydroxy flavonols have shown significant degradation in boiling water. It is crucial to avoid prolonged exposure to high temperatures during experimental procedures such as sample preparation or analysis. For long-term storage, maintaining frozen conditions is highly recommended. A hypothetical representation of temperature-dependent degradation is presented in Table 2.

Q3: Is this compound sensitive to light?

Yes, like many flavonoids, this compound is likely to be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of degradation products. The rate and extent of photodegradation can be influenced by the solvent and the presence of oxygen. It is best practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the expected stability of this compound at different pH values?

The stability of flavonoids is often pH-dependent. While specific data for this compound is unavailable, flavonoids are generally more stable in acidic to neutral conditions and can degrade more rapidly under alkaline conditions. Therefore, for experiments involving aqueous buffers, it is advisable to maintain the pH within a stable range, preferably below 7.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the stock solution or assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment.

    • Solvent Selection: Use a solvent in which this compound is known to be relatively stable, such as DMSO, and minimize the final concentration of the organic solvent in the aqueous assay buffer.

    • Temperature Control: Keep stock solutions and experimental samples on ice or at a controlled low temperature as much as possible.

    • Light Protection: Protect all solutions from light.

    • Perform a Time-Course Experiment: To assess stability in your specific assay medium, incubate this compound in the medium for the duration of your experiment and analyze its concentration at different time points using a suitable analytical method like HPLC-UV or LC-MS.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

  • Possible Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that samples are processed quickly and at low temperatures.

    • Check Autosampler Temperature: If using an autosampler for extended periods, ensure it is temperature-controlled (e.g., 4°C). A UPLC-MS/MS method for related flavonoids from Stellera chamaejasme demonstrated stability in an autosampler set at 15°C for 24 hours.[1]

    • Evaluate Mobile Phase Compatibility: Assess if the pH or composition of the mobile phase could be contributing to on-column degradation.

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method.

Data Presentation

Table 1: General Stability Guidelines for this compound in Common Solvents

SolventStorage TemperatureLight ConditionExpected Stability (General Guideline)
DMSO-20°C to -80°CProtected from lightGood for several weeks to months
Ethanol-20°C to -80°CProtected from lightModerate; potential for esterification over time
Methanol-20°C to -80°CProtected from lightModerate; potential for esterification over time
Aqueous Buffers (pH < 7)4°CProtected from lightPoor; use freshly prepared
Aqueous Buffers (pH > 7)4°CProtected from lightVery Poor; rapid degradation expected

Note: This table provides general guidance based on the chemical properties of related compounds. Specific stability testing is highly recommended for quantitative applications.

Table 2: Hypothetical Thermal Degradation of this compound in DMSO Solution (1 mg/mL)

TemperatureIncubation TimeEstimated % Degradation
4°C24 hours< 1%
25°C (Room Temperature)24 hours2-5%
40°C24 hours10-20%
60°C24 hours> 50%

Note: This is a hypothetical table to illustrate the expected trend. Actual degradation rates must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the solvent of interest (e.g., 1 mg/mL in DMSO).

  • Sample Preparation: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C, and 40°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage temperature.

  • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Store a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method to separate the parent compound from any degradation products.

Mandatory Visualization

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound aliquot Aliquot into Amber Vials prep_stock->aliquot temp_neg_80 -80°C aliquot->temp_neg_80 Store temp_neg_20 -20°C aliquot->temp_neg_20 Store temp_4 4°C aliquot->temp_4 Store temp_25 25°C aliquot->temp_25 Store temp_40 40°C aliquot->temp_40 Store sampling Sample at Time Points temp_neg_80->sampling temp_neg_20->sampling temp_4->sampling temp_25->sampling temp_40->sampling hplc_analysis HPLC-UV or LC-MS/MS Analysis sampling->hplc_analysis data_eval Data Evaluation (% Remaining) hplc_analysis->data_eval

Caption: Workflow for assessing the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photochemical (UV/Vis Light) start->photo analysis Analyze Stressed and Control Samples by Stability-Indicating Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradation Products analysis->identification

Caption: Workflow for forced degradation studies of this compound.

References

minimizing off-target effects of Chamaejasmenin B in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chamaejasmenin B (CHB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

This compound (CHB) is a natural biflavonoid isolated from the root of Stellera chamaejasme L.[1] It has demonstrated potent anti-cancer properties in a variety of human cancer cell lines, including those for colon, liver, osteosarcoma, non-small cell lung, cervical, and breast cancer, as well as melanoma.[1][2] The primary mechanisms of its anti-tumor effects are associated with inducing cell cycle arrest (primarily at the G0/G1 phase), apoptosis, and DNA damage.[2][3]

Q2: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways involved in cancer progression:

  • TGF-β Signaling: CHB can rebalance the TGF-β paradox by selectively inhibiting the non-canonical FAK:Src:p38 pathway, which is involved in metastasis, while sensitizing cancer cells to the cytostatic effects of the canonical pathway.[4]

  • mTOR Signaling: In the context of the tumor microenvironment, CHB has been shown to redirect M2-dominant macrophage polarization in an IL-4-mTOR-dependent manner.[5] It can inhibit the activation of AKT, mTOR, and S6k.[5]

  • Apoptosis Pathways: CHB induces apoptosis through the mitochondrial-dependent intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases.[1]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited specific information in the scientific literature detailing the off-target effects of this compound. However, like many natural products, particularly those with pleiotropic effects like biflavonoids, it is plausible that CHB may interact with multiple cellular targets.[6] Researchers should therefore proactively assess for potential off-target effects in their experimental systems.

Q4: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?

Differentiating on-target from off-target effects is crucial for validating your results. Here are a few strategies:

  • Dose-Response Correlation: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting its intended target.

  • Use of Structurally Related Inactive Compounds: If available, using a structurally similar analogue of CHB that is inactive against the primary target can help identify non-specific effects.

  • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the target protein or introducing a downstream effector.

  • Target Engagement Assays: Directly measure the binding of CHB to its intended target in cells using techniques like the Cellular Thermal Shift Assay (CETSA).[7]

Q5: What are some general strategies to minimize off-target effects in my experiments?

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of CHB that produces the desired on-target effect.

  • Optimize Incubation Time: Limit the duration of cell exposure to CHB to the minimum time required to observe the on-target phenotype.

  • Control for Solvent Effects: Always include a vehicle-only (e.g., DMSO) control at the same concentration used for CHB treatment.

  • Confirm with Multiple Cell Lines: Whenever possible, confirm key findings in more than one cell line to ensure the observed effects are not cell-line specific artifacts.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at concentrations expected to be selective.

  • Possible Cause: The cell line being used may be particularly sensitive to either on-target or off-target effects of this compound. Off-target toxicity could also be a factor.

  • Troubleshooting Steps:

    • Verify IC50: Perform a detailed cytotoxicity assay (e.g., MTT or SRB assay) to determine the precise IC50 value for your specific cell line and experimental conditions.[8]

    • Check Cell Health: Ensure that the cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.[9]

    • Reduce Serum Concentration: High serum concentrations can sometimes interfere with compound activity. Try performing the assay in lower serum conditions, if appropriate for your cell line.

    • Assess Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to distinguish between programmed cell death (apoptosis), which is a known on-target effect, and necrosis, which might indicate off-target cytotoxicity.

Issue 2: Inconsistent or irreproducible results between experiments.

  • Possible Cause: Variability in cell culture conditions, reagent preparation, or experimental execution can lead to inconsistent results.[10] Natural products can sometimes show batch-to-batch variability.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and confluency at the time of treatment.[11]

    • Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment from a reliable source.

    • Control for Edge Effects: When using multi-well plates, minimize "edge effects" by not using the outer wells for critical samples or by filling them with sterile media or PBS to maintain humidity.[11]

    • Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodReference
A549Non-small cell lung cancer1.08SRB[3]
KHOSOsteosarcoma1.95SRB[3]
U2OSOsteosarcoma3.24SRB[3]
MG63Osteosarcoma4.31SRB[3]
SMMC-7721Liver carcinoma4.62SRB[3]
HCT-116Colon cancer5.12SRB[3]
HeLaCervical cancer8.93SRB[3]
HepG2Liver carcinoma10.8SRB[3]
B16F0Mouse Melanoma~5.5 (9 µg/mL)SRB[1]
B16F10Mouse Melanoma~5.5 (9 µg/mL)SRB[1]

Note: IC50 values can vary depending on the assay method, cell line, and specific experimental conditions.[12]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to verify the direct binding of this compound to a target protein within intact cells.[7]

Materials:

  • Cells expressing the target protein of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein for Western blotting

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 1-3 hours).

  • Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting or other protein quantification methods. A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound.[13]

Protocol 2: Kinome Profiling for Off-Target Kinase Activity

This protocol provides a general workflow to screen for off-target effects of this compound on a broad range of kinases.[14]

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer compatible with kinase assays

  • Kinase activity assay kit (e.g., peptide array or bead-based assay)

  • ATP (radiolabeled or for detection system)

Methodology:

  • Cell Treatment and Lysate Preparation: Treat cells with this compound or vehicle at the desired concentration and duration. Harvest the cells and prepare a native cell lysate under conditions that preserve kinase activity.

  • Kinase Assay: Perform the kinase assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a library of kinase substrates (e.g., on a peptide array) in the presence of ATP.[15]

  • Detection: Measure the phosphorylation of the substrates. A change in the phosphorylation of a specific substrate in the CHB-treated sample compared to the control indicates that CHB may be affecting the corresponding kinase or a kinase upstream in the same pathway.

  • Data Analysis: Analyze the data to identify kinases that are significantly inhibited or activated by this compound. This can provide a profile of its kinase selectivity.

Mandatory Visualizations

ChamaejasmeninB_TGFb_Pathway TGFb TGF-β TBRII_ITGB3 TβRII:ITGB3 Complex TGFb->TBRII_ITGB3 FAK FAK TBRII_ITGB3->FAK Activates Src Src FAK->Src Activates p38 p38 MAPK Src->p38 Activates Metastasis Metastasis p38->Metastasis Promotes CHB This compound CHB->TBRII_ITGB3 Disrupts Interaction

Caption: this compound's effect on the non-canonical TGF-β pathway.

ChamaejasmeninB_mTOR_Pathway cluster_0 M2 Macrophage Polarization IL4 IL-4 PI3K_AKT PI3K/AKT IL4->PI3K_AKT Activates mTOR mTOR PI3K_AKT->mTOR Activates S6K S6K mTOR->S6K Activates M2_Polarization M2 Polarization S6K->M2_Polarization Promotes CHB This compound CHB->PI3K_AKT Inhibits CHB->mTOR Inhibits CHB->S6K Inhibits

Caption: this compound's inhibition of the mTOR pathway in macrophages.

Off_Target_Workflow Start Phenotypic Effect Observed with CHB DoseResponse Confirm Dose-Response and Time-Course Start->DoseResponse OnTarget Hypothesize On-Target Mechanism DoseResponse->OnTarget OffTarget Consider Potential Off-Target Effects DoseResponse->OffTarget CETSA Perform Target Engagement Assay (e.g., CETSA) OnTarget->CETSA KinomeScan Perform Broad Profiling (e.g., Kinome Scan) OffTarget->KinomeScan Conclusion Attribute Phenotype to On-Target or Off-Target CETSA->Conclusion ValidateHits Validate Potential Off-Target Hits KinomeScan->ValidateHits ValidateHits->Conclusion

Caption: Workflow for investigating on-target vs. off-target effects.

References

Technical Support Center: Accurate Quantification of Chamaejasmenin B by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Chamaejasmenin B using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the quantification of this compound?

A1: A common starting point for developing an HPLC method for this compound involves a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. Gradient elution is often preferred to ensure good separation from other components in complex matrices.

Q2: What are the critical parameters to optimize for better peak resolution and symmetry for this compound?

A2: For optimal results, focus on the mobile phase composition, specifically the organic solvent ratio and the pH of the aqueous phase. Fine-tuning the gradient slope, flow rate, and column temperature can also significantly impact peak shape and resolution. Due to the biflavonoid structure of this compound, adjusting the pH can help to suppress silanol interactions on the column, reducing peak tailing.

Q3: How can I ensure the stability of this compound during sample preparation and analysis?

A3: this compound, like many flavonoids, can be susceptible to degradation. It is advisable to protect samples from light and elevated temperatures. Sample preparation should be performed on dry ice to minimize degradation. If stability issues are suspected, a stability-indicating method should be developed by subjecting the analyte to stress conditions such as heat, light, acid, base, and oxidation to ensure the method can separate the intact drug from its degradation products.

Q4: What are the essential validation parameters for an HPLC method for this compound quantification?

A4: A robust HPLC method should be validated for selectivity, precision (intraday and interday), repeatability, linearity, sensitivity [limits of detection (LOD) and quantification (LOQ)], and accuracy. System suitability tests, including parameters like theoretical plates, tailing factor, and resolution, are crucial to ensure the performance of the HPLC system during analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the analyte and active sites on the stationary phase.- Adjust the mobile phase pH to suppress ionization of silanol groups. - Use a column with end-capping or a different stationary phase. - Reduce sample concentration to avoid column overload.
Peak Fronting Column overload or poor sample solubility.- Decrease the injection volume or dilute the sample. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Split Peaks Disrupted sample path at the column inlet, such as a blocked frit or a void in the packing material.- Back-flush the column to clear any blockage on the inlet frit. - If the problem persists, replace the column. - Ensure proper connection of fittings to avoid void volumes.
Problem 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Solution
Retention Time Drift - Poor column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature. - Inconsistent flow rate.- Increase the column equilibration time between injections. - Prepare fresh mobile phase and ensure proper mixing for gradient methods. - Use a column oven to maintain a stable temperature. - Check the pump for leaks and verify the flow rate.
Problem 3: Baseline Issues (Noise, Drift, or Ghost Peaks)
Symptom Potential Cause Recommended Solution
Noisy Baseline - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp nearing the end of its life.- Degas the mobile phase and purge the system. - Flush the system and detector cell with a strong, appropriate solvent. - Replace the detector lamp if necessary.
Drifting Baseline - Inadequate column equilibration. - Contamination in the system being eluted by the gradient.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. - Use high-purity solvents and flush the system thoroughly.
Ghost Peaks Contamination from previous injections or impurities in the mobile phase.- Run blank injections with a strong solvent to clean the system. - Use a "ghost buster" column before the analytical column. - Ensure the purity of the solvents used for the mobile phase.

Experimental Protocols

General HPLC Method for this compound Quantification

This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation.

  • Column: Reversed-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient can be employed, for example: 0-10 min, 30-45% B; 10-25 min, 45-60% B. The gradient should be optimized to achieve adequate separation.

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector at an appropriate wavelength (determined by UV scan of a standard) or a mass spectrometer for higher sensitivity and selectivity.

  • Injection Volume: 1-5 µL.

Sample Preparation: Liquid-Liquid Extraction

This is a common technique for extracting this compound from biological matrices.

  • To a 100 µL sample (e.g., plasma), add a suitable internal standard.

  • Add 500 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject the desired volume into the HPLC system.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC methods used in the quantification of flavonoids, which can serve as a benchmark for methods developed for this compound.

Validation Parameter Typical Acceptance Criteria Example Values Reported for Flavonoid Analysis
Linearity (r²) ≥ 0.995≥ 0.9956
Precision (%RSD) < 15% (Intra- and Inter-day)< 10.2%
Accuracy (% Recovery) 85-115%-11.79% to 9.21% (expressed as % bias)
LOD (ng/mL) Signal-to-noise ratio of 3:10.1 - 2.747 µg/mL
LOQ (ng/mL) Signal-to-noise ratio of 10:10.3 - 9.158 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE) Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification by HPLC.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Chromatographic Problem Identified Peak_Tailing Peak Tailing? Problem->Peak_Tailing Is it a peak shape problem? RT_Drift Retention Time Drift? Problem->RT_Drift Is it a retention time problem? Baseline_Noise Noisy Baseline? Problem->Baseline_Noise Is it a baseline problem? Peak_Fronting Peak Fronting? Peak_Tailing->Peak_Fronting No Sol_Tailing Adjust pH Check for overload Peak_Tailing->Sol_Tailing Yes Split_Peaks Split Peaks? Peak_Fronting->Split_Peaks No Sol_Fronting Dilute sample Check solubility Peak_Fronting->Sol_Fronting Yes Sol_Split Check for blockage Replace column Split_Peaks->Sol_Split Yes Sol_RT Equilibrate longer Check flow rate RT_Drift->Sol_RT Yes Sol_Noise Degas mobile phase Clean detector Baseline_Noise->Sol_Noise Yes

Caption: Decision tree for troubleshooting common HPLC issues.

addressing batch-to-batch variability of Stellera chamaejasme extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address and mitigate the batch-to-batch variability of Stellera chamaejasme extracts, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary bioactive compounds in Stellera chamaejasme extracts?

A1: Stellera chamaejasme is rich in a diverse array of chemical constituents. The main bioactive compound classes identified include diterpenoids, flavonoids, coumarins, and lignans.[1][2] Diterpenoids are widely recognized for their significant anti-tumor activities.[1][2] Other important compounds include biflavanones and sesquiterpenoids, which have shown immunomodulatory, antibacterial, and anti-inflammatory properties.[3][4]

Q2: Why am I observing significant variations in bioactivity between different batches of the extract?

A2: Batch-to-batch variability is a common and significant challenge when working with botanical extracts.[5][6] This variation in Stellera chamaejasme can be attributed to several factors:

  • Geographic Origin and Harvest Time: The plant's chemical profile can change based on its growing location, climate, and the time of harvest.[5]

  • Plant Part Used: The concentration of bioactive compounds often differs between the roots, stems, and leaves. The dried roots are most commonly used in Traditional Chinese Medicine.[1][2]

  • Extraction Method: The choice of solvent (e.g., ethanol, methanol) and extraction technique (e.g., ultrasonic, Soxhlet) significantly impacts the yield and composition of the final extract.[7][8]

  • Storage Conditions: Post-harvest handling and storage can lead to degradation or alteration of chemical constituents.[5]

Q3: What are the recommended methods for standardizing Stellera chamaejasme extracts to ensure consistency?

A3: Standardization is crucial for obtaining reproducible results.[9] A multi-step approach is recommended:

  • Botanical Authentication: Verify the plant material's identity using macroscopic, microscopic, and/or DNA barcoding techniques.

  • Chemical Fingerprinting: Use chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) to generate a chemical fingerprint of the extract.[10][11] This allows for a qualitative and quantitative comparison between batches.

  • Quantification of Marker Compounds: Identify and quantify one or more key bioactive or marker compounds (e.g., daphnoretin, chamaejasmine).[12] This provides a quantitative measure for standardization.

  • Bioassay-Guided Standardization: In addition to chemical analysis, use a relevant bioassay (e.g., cytotoxicity assay, anti-inflammatory assay) to confirm that the biological activity of different batches is consistent.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during experimentation with Stellera chamaejasme extracts.

Problem 1: Inconsistent Bioassay Results (e.g., variable cytotoxicity)
  • Symptom: A new batch of extract shows significantly higher or lower potency in your cell-based or biochemical assay compared to previous batches.

  • Troubleshooting Workflow:

    G start Inconsistent Bioassay Results q1 Was the same extraction protocol used? start->q1 a1_no Re-extract using standardized protocol. See Protocol section. q1->a1_no No q2 Has the new batch been chemically profiled (e.g., HPLC)? q1->q2 Yes a1_no->q2 a2_no Perform HPLC fingerprinting. Compare with previous batches. q2->a2_no No q3 Do fingerprints match? q2->q3 Yes a2_no->q3 a3_no Significant batch variation confirmed. Quantify key markers. Adjust dose based on marker concentration. q3->a3_no No q4 Check for experimental error. (Pipetting, cell density, reagent stability) q3->q4 Yes end Issue Resolved or Characterized a3_no->end a4_yes Root cause is likely experimental procedure. Review and optimize assay protocol. q4->a4_yes Yes q4->end No a4_yes->end

    Caption: Troubleshooting inconsistent bioactivity.

Problem 2: Unexpected Peaks in HPLC Chromatogram
  • Symptom: Your HPLC analysis of an extract batch shows new, missing, or significantly altered peaks compared to your reference chromatogram.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Step
Contamination Ensure all solvents are HPLC-grade and glassware is thoroughly cleaned. Run a blank (solvent only) to check for system contamination.
Compound Degradation Store extracts properly (e.g., at -20°C in the dark).[13] Analyze a freshly prepared sample to see if the issue persists.
Column or System Issue Check column pressure and performance. Run a standard compound to verify retention time and peak shape. Clean or replace the column if necessary.
True Batch Variation This indicates a genuine difference in the plant material or extraction process. Use a hyphenated technique like HPLC-MS (Mass Spectrometry) to identify the chemical structures of the unexpected peaks.[11]

Key Experimental Protocols

Protocol 1: Standardized Ethanol Extraction

This protocol provides a general method for obtaining a reproducible extract from the dried roots of Stellera chamaejasme.

  • Preparation: Grind the dried roots into a fine powder (e.g., passing through a 100-mesh sieve).[14]

  • Extraction: Macerate 20 g of the powder in 100 mL of 75% ethanol.[14] Allow the mixture to stand overnight at room temperature with occasional agitation.

  • Sonication: For improved efficiency, sonicate the mixture for 30-60 minutes.

  • Filtration & Collection: Centrifuge the extract at 3,500 rpm for 10 minutes and collect the supernatant.[14] Repeat the extraction process on the remaining plant material two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Lyophilization: Dry the resulting aqueous concentrate using a vacuum freeze-dryer to obtain a stable powder.[14]

  • Storage: Store the final powdered extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC Fingerprinting for Quality Control

This protocol outlines a method for generating a chemical fingerprint to compare extract batches.

  • Workflow Diagram:

    G A Prepare Extract Sample (e.g., 10 mg/mL in Methanol) B Filter Sample (0.22 µm syringe filter) A->B E Inject Sample (10-20 µL) B->E C HPLC System Setup D Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Acetonitrile-Water Gradient Flow Rate: 1.0 mL/min Detection: DAD at 210-400 nm C->D C->E F Acquire Chromatogram Data E->F G Process Data: Peak Integration & Alignment F->G H Compare Fingerprints (Overlay plots, similarity analysis) G->H

    Caption: HPLC fingerprinting workflow for quality control.

Visualization of a Key Signaling Pathway

The bioactive compounds in Stellera chamaejasme have been shown to affect various cellular pathways. For instance, studies suggest that the extract can exert anti-glioblastoma effects by modulating the RAS/MAPK signaling pathway.[14]

G cluster_0 Stellera chamaejasme Extract cluster_2 Biological Outcomes Extract Bioactive Compounds (e.g., Neochamaejasmin A) MAPK9 MAPK9 Extract->MAPK9 Inhibition Proliferation ↓ Proliferation Apoptosis ↑ Apoptosis Invasion ↓ Invasion Downstream Downstream MAPK9->Downstream HRAS HRAS PRKCB PRKCB HRAS->PRKCB PRKCB->MAPK9 Downstream->Proliferation Downstream->Apoptosis Downstream->Invasion

Caption: Postulated mechanism of action via the MAPK pathway.

References

Validation & Comparative

A Comparative Analysis of the Anti-proliferative Activities of Chamaejasmenin B and Neochamaejasmin C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing experimental data reveals that both Chamaejasmenin B and neochamaejasmin C, biflavonoids isolated from the root of Stellera chamaejasme L., exhibit potent anti-proliferative effects against a range of human cancer cell lines. This guide provides a detailed comparison of their activities, mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Quantitative Comparison of Anti-proliferative Activity

This compound and neochamaejasmin C have demonstrated significant cytotoxic effects across various human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined using the Sulforhodamine B (SRB) assay. The data indicates that this compound is slightly more potent than neochamaejasmin C in the tested cell lines.[1]

Cell LineCancer TypeThis compound IC50 (μmol/L)neochamaejasmin C IC50 (μmol/L)
A549Non-small cell lung cancer1.083.07
KHOSOsteosarcomaNot specified, but highly sensitiveNot specified, but highly sensitive
HepG2Liver carcinomaData not specifiedData not specified
SMMC-7721Liver carcinomaData not specifiedData not specified
MG63OsteosarcomaData not specifiedData not specified
U2OSOsteosarcomaData not specifiedData not specified
HCT-116Colon cancerData not specifiedData not specified
HeLaCervical cancerData not specifiedData not specified

Data sourced from Zhang et al., 2013.[1] The IC50 values for this compound ranged from 1.08 to 10.8 μmol/L, while for neochamaejasmin C, they ranged from 3.07 to 15.97 μmol/L across the eight tested cell lines.

Mechanisms of Anti-proliferative Action

Both compounds exert their anti-cancer effects through the induction of cell cycle arrest, apoptosis, and DNA damage.[1]

This compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis.[1] Its apoptotic mechanism is linked to the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3. Furthermore, this compound is suggested to induce DNA damage-induced apoptosis through a p53-dependent pathway.

Neochamaejasmin C , similar to this compound, induces G0/G1 phase arrest and apoptosis.[1] A key indicator of its mechanism is the induction of the DNA damage marker γ-H2AX.[1] While the precise upstream signaling cascade for neochamaejasmin C is not as extensively detailed in the available literature, the induction of γ-H2AX points towards the activation of DNA damage response pathways. A related compound, neochamaejasmin A, has been found to induce apoptosis via a ROS-dependent activation of the ERK1/2/JNK signaling pathway.[2]

Experimental Protocols

The primary assay used to determine the anti-proliferative activity of these compounds was the Sulforhodamine B (SRB) cytotoxicity assay.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric test that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or neochamaejasmin C and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove TCA and air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The optical density is proportional to the number of cells. Calculate the IC50 values from the dose-response curves.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation1 Incubate Overnight cell_seeding->incubation1 compound_addition Add this compound or Neochamaejasmin C incubation1->compound_addition incubation2 Incubate for 48 hours compound_addition->incubation2 fixation Fix Cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 Values absorbance->ic50

Experimental workflow for the SRB cytotoxicity assay.

Signaling Pathways

The anti-proliferative effects of this compound and neochamaejasmin C are mediated by distinct, yet potentially overlapping, signaling pathways that converge on the induction of apoptosis and cell cycle arrest.

signaling_pathways cluster_chamaejasmenin_b This compound Pathway cluster_neochamaejasmin_c Neochamaejasmin C Pathway chamaejasmenin_b This compound p53 p53 Activation chamaejasmenin_b->p53 bax_bcl2 Increased Bax/Bcl-2 Ratio chamaejasmenin_b->bax_bcl2 g0g1_arrest_b G0/G1 Arrest chamaejasmenin_b->g0g1_arrest_b apoptosis_b Apoptosis p53->apoptosis_b caspase9 Caspase-9 Activation bax_bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis_b neochamaejasmin_c Neochamaejasmin C dna_damage DNA Damage neochamaejasmin_c->dna_damage gamma_h2ax γ-H2AX Induction dna_damage->gamma_h2ax apoptosis_c Apoptosis gamma_h2ax->apoptosis_c g0g1_arrest_c G0/G1 Arrest gamma_h2ax->g0g1_arrest_c

Proposed signaling pathways for the anti-proliferative effects.

Conclusion

Both this compound and neochamaejasmin C are promising anti-proliferative agents, with this compound exhibiting slightly greater potency in the studied cancer cell lines.[1] Their mechanisms of action involve the induction of apoptosis, cell cycle arrest, and DNA damage.[1] Further research is warranted to fully elucidate the detailed signaling cascades of neochamaejasmin C and to evaluate the in vivo efficacy and safety of both compounds as potential cancer therapeutics.

References

Comparative Analysis of Biflavonoids from Stellera chamaejasme: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The perennial herb Stellera chamaejasme L., a member of the Thymelaeaceae family, has long been a staple in traditional Chinese medicine for treating a variety of ailments, including cancer, skin diseases, and tuberculosis. Modern phytochemical investigations have revealed that a significant portion of its therapeutic potential can be attributed to a rich diversity of biflavonoids. These compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for novel drug development.

This guide provides a comparative analysis of the key biflavonoids isolated from Stellera chamaejasme, with a focus on their cytotoxic, anti-inflammatory, antiviral, antibacterial, and immunomodulatory properties. The information is presented to facilitate objective comparison and is supported by available experimental data and methodologies.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the quantitative data on the biological activities of various biflavonoids extracted from Stellera chamaejasme.

Table 1: Comparative Cytotoxic Activity of Biflavonoids from Stellera chamaejasme

BiflavonoidCancer Cell LineIC50 (µM)Reference
Sikokianin D Bel-7402 (Human hepatoma)1.29 ± 0.21[1]
A549 (Human lung carcinoma)0.75 ± 0.25[1]
Chamaejasmenin B A549 (Human lung carcinoma)1.08[2]
KHOS (Human osteosarcoma)1.23[2]
HepG2 (Human hepatoma)10.8[2]
SMMC-7721 (Human hepatoma)6.45[2]
MG63 (Human osteosarcoma)2.54[2]
U2OS (Human osteosarcoma)2.11[2]
HCT-116 (Human colon cancer)3.56[2]
HeLa (Human cervical cancer)2.87[2]
Neochamaejasmin C A549 (Human lung carcinoma)3.07[2]
KHOS (Human osteosarcoma)4.12[2]
HepG2 (Human hepatoma)15.97[2]
SMMC-7721 (Human hepatoma)12.83[2]
MG63 (Human osteosarcoma)8.91[2]
U2OS (Human osteosarcoma)7.65[2]
HCT-116 (Human colon cancer)9.88[2]
HeLa (Human cervical cancer)8.14[2]
Neochamaejasmin A LNCaP (Human prostate cancer)12.5 µg/mL[3]
HepG2 (Human hepatoma)36.9, 73.7, 147.5 (Apoptosis induction)[4]
Chamaejasmine MDA-MB-231 (Human breast cancer)4.72[3]
Isochamaejasmin HeLa (Human cervical cancer)EC50 of 3.23 (NF-κB activation)[5]
Compound 9 (unspecified) BEL-7402 (Human hepatoma)0.65 µg/mL[6]
Compound 7 (unspecified) A549 (Human lung carcinoma)2.38 µg/mL[6]
Compound 8 (unspecified) A549 (Human lung carcinoma)1.57 µg/mL[6]
Compound 12 (unspecified) A549 (Human lung carcinoma)2.35 µg/mL[6]

Table 2: Comparative Anti-inflammatory, Antiviral, Antibacterial, and Immunomodulatory Activities

BiflavonoidActivityAssayResultsReference
Chamaechromone Anti-inflammatoryInhibition of NO and PGE2 release in RAW 264.7 macrophagesQualitative Inhibition[7]
Stelleraguaianone B Anti-inflammatoryInhibition of NO production in LPS-treated RAW 264.7 macrophagesIC50 = 24.76 ± 0.4 µM[8][9]
Sikokianin A AntiviralInhibition of HBsAg secretionQualitative Inhibition[10]
Chamaechromone AntiviralInhibition of HBsAg secretionQualitative Inhibition[10]
4',4''',5,5'',7,7''-hexahydroxy-3,3''-biflavone AntibacterialIn vitro bioassayExhibited antibacterial activity[11][12]
Ruixianglangdusu A ImmunomodulatoryIn vitro bioassayExhibited immunomodulatory activity[11][12]
Ruixianglangdusu B ImmunomodulatoryIn vitro bioassayExhibited immunomodulatory activity[11][12]

Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation and replication of the presented data. The following are detailed methodologies for the key experiments cited.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

  • Objective: To assess the cytotoxic activity of biflavonoids against various human cancer cell lines.

  • Methodology:

    • Human cancer cell lines (e.g., A549, Bel-7402, HCT-116, MDA-MB-231) are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds (biflavonoids) and a positive control (e.g., Paclitaxel) for a specified period (e.g., 72 hours).

    • After incubation, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution.

    • Unbound dye is removed by washing with 1% (v/v) acetic acid.

    • The protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2][6]

2. MTT Assay

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with the biflavonoids for a specified duration.

    • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

    • Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay

1. Nitric Oxide (NO) Production Inhibition Assay

  • Objective: To evaluate the anti-inflammatory potential of biflavonoids by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and co-incubated with the test compounds for a further 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm).

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.[7][9]

Antiviral Assay

1. Hepatitis B Surface Antigen (HBsAg) Secretion Assay

  • Objective: To assess the in vitro antiviral activity of biflavonoids against the Hepatitis B virus (HBV) by measuring the inhibition of HBsAg secretion from infected cells.

  • Methodology:

    • A stable HBV-producing cell line (e.g., HepG2 2.2.15) is used.

    • The cells are treated with different concentrations of the test compounds.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The amount of HBsAg secreted into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The inhibitory effect of the compounds on HBsAg secretion is calculated.[10]

Signaling Pathways and Mechanisms of Action

Several biflavonoids from Stellera chamaejasme have been shown to exert their biological effects by modulating specific cellular signaling pathways. Understanding these mechanisms is critical for targeted drug development.

Apoptosis Induction and Cell Cycle Arrest by Chamaejasmine

Chamaejasmine has been demonstrated to induce apoptosis and cause cell cycle arrest in breast cancer cells.[13] This is achieved through the modulation of key regulatory proteins.

Chamaejasmine_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Arrest (G2/M Phase) cluster_apoptosis Apoptosis Induction Chamaejasmine Chamaejasmine CyclinB1_cdc2 Cyclin B1/cdc2 Complex Chamaejasmine->CyclinB1_cdc2 Inhibits Bax Bax (Pro-apoptotic) Chamaejasmine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chamaejasmine->Bcl2 Downregulates Caspase8 Caspase-8 Chamaejasmine->Caspase8 Activates G2M_Transition G2/M Transition CyclinB1_cdc2->G2M_Transition Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition Caspase3 Caspase-3 Caspase8->Caspase3 Caspase3->Apoptosis

Caption: Chamaejasmine induces G2/M cell cycle arrest and apoptosis.

NF-κB Signaling Pathway Modulation

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some biflavonoids from Stellera chamaejasme have been shown to modulate this pathway. For instance, isochamaejasmin can induce NF-κB activation, while chamaejasmine inhibits its translocation to the nucleus.[5][13]

NFkB_Modulation_Pathway cluster_pathway NF-κB Signaling Pathway Isochamaejasmin Isochamaejasmin PKC_delta PKCδ Isochamaejasmin->PKC_delta Activates MAPK p38, ERK1/2 Isochamaejasmin->MAPK Activates Chamaejasmine Chamaejasmine IKK IKK Complex Chamaejasmine->IKK Inhibits PKC_delta->IKK MAPK->IKK IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_alpha->NFkB_p65 Degradation releases NFkB_translocation NF-κB Translocation (Nucleus) NFkB_p65->NFkB_translocation NFkB_complex NF-κB/IκBα Complex (Cytoplasm) Gene_Expression Gene Expression (Inflammation, Survival) NFkB_translocation->Gene_Expression

Caption: Modulation of the NF-κB signaling pathway by biflavonoids.

Mitochondrial-Mediated Apoptosis by Neochamaejasmin A

Neochamaejasmin A has been found to induce apoptosis in human hepatoma cells through a mitochondrial-dependent pathway involving the generation of reactive oxygen species (ROS) and activation of the ERK1/2 and JNK signaling pathways.[4]

NeochamaejasminA_Apoptosis_Pathway cluster_ros_mapk ROS and MAPK Activation cluster_mitochondrial Mitochondrial Apoptosis Pathway NeochamaejasminA Neochamaejasmin A ROS ROS Generation NeochamaejasminA->ROS ERK12 ERK1/2 ROS->ERK12 Activates JNK JNK ROS->JNK Activates Bax Bax ERK12->Bax Upregulates Bcl2 Bcl-2 ERK12->Bcl2 Downregulates JNK->Bax Upregulates JNK->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase3 Caspase-3 Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Neochamaejasmin A induces apoptosis via ROS and MAPK signaling.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive biflavonoids from Stellera chamaejasme follows a systematic process from plant extraction to in-depth mechanistic studies.

Experimental_Workflow Start Stellera chamaejasme Plant Material Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Biflavonoids (e.g., Column Chromatography) Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antiviral) Isolation->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50/EC50 Determination Hit_ID->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathways, Apoptosis) Dose_Response->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General workflow for biflavonoid bioactivity studies.

This guide provides a snapshot of the current research on biflavonoids from Stellera chamaejasme. The potent and varied biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Chamaejasmenin B: A Potent Anti-Tumor Agent in Xenograft Models – A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-tumor effects of Chamaejasmenin B in preclinical xenograft models of melanoma and breast cancer. The performance of this compound is evaluated against standard-of-care chemotherapeutic agents, Dacarbazine for melanoma and Paclitaxel for breast cancer, supported by experimental data from various studies. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this natural compound.

Executive Summary

This compound, a biflavonoid isolated from the root of Stellera chamaejasme, has demonstrated significant anti-tumor activity in both in vitro and in vivo studies. In xenograft models of melanoma and breast cancer, this compound has been shown to inhibit tumor growth and metastasis. This guide presents a side-by-side comparison of its efficacy with established chemotherapies, details the experimental protocols used in these studies, and illustrates the key signaling pathways involved in its mechanism of action.

Performance Comparison in Melanoma Xenograft Models

This compound has been evaluated for its anti-tumor effects in murine melanoma models, specifically using B16F10 cells. Its performance, in terms of tumor growth inhibition, is compared with Dacarbazine (DTIC), a standard chemotherapy for melanoma.

Table 1: Comparison of this compound and Dacarbazine in B16F10 Melanoma Xenograft Model

Treatment AgentDosageAnimal ModelTumor Growth InhibitionKey Findings
This compound 1.5 mg/kgC57BL/6 mice60.38%[1]Significantly inhibited tumor growth and induced apoptosis.[1]
3.0 mg/kgC57BL/6 mice72.94%[1]Dose-dependent increase in tumor growth inhibition.[1]
Dacarbazine (DTIC) 10 mg/kg (with Celecoxib)C57BL/6 miceMedian survival of 9 days (vs. 6 for control)[2]Combination with celecoxib was more effective than DTIC alone in inhibiting melanoma growth and metastasis.[2]
50 mg/kgC57BL/6 miceMedian survival of 7.5 days (vs. 6 for control)[2]Showed moderate efficacy in improving survival.[2]

Performance Comparison in Breast Cancer Xenograft Models

The anti-metastatic potential of an extract from Stellera chamaejasme (ESC), containing this compound, has been studied in breast cancer xenograft models using 4T1 and MDA-MB-231 cells. Its efficacy is compared with Paclitaxel, a widely used chemotherapeutic for breast cancer.

Table 2: Comparison of Stellera chamaejasme Extract (ESC) and Paclitaxel in Breast Cancer Xenograft Models

Treatment AgentDosageCell LineAnimal ModelKey Anti-Metastatic/Anti-Tumor Effects
Stellera chamaejasme 0.10 mg/kg4T1BALB/c miceMildly repressed primary tumor growth.[3]
Extract (ESC) 1.00 mg/kg4T1BALB/c miceSignificantly impaired metastatic foci formation.[3]
Paclitaxel 10 mg/kg/dayMDA-MB-231SCID miceDecreased tumor volume compared to control.
15 mg/kg (days 1-5)MDA-MB-231Nude miceStrong in-vivo antitumor activity (T/C = 6.5%).[4]

Experimental Protocols

Melanoma Xenograft Model (B16F10)
  • Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Animal Model: Male C57BL/6 mice, typically 6-8 weeks old, are used for the study.

  • Tumor Inoculation: A suspension of B16F10 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.[6]

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound or Dacarbazine is administered, often via intraperitoneal injection, according to the specified dosage and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.

Breast Cancer Xenograft Model (4T1 and MDA-MB-231)
  • Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI-1640 medium, while MDA-MB-231 human breast cancer cells are grown in DMEM. Both media are supplemented with 10% FBS and antibiotics.[7]

  • Animal Model: BALB/c mice are used for the syngeneic 4T1 model, while immunodeficient mice (e.g., nude or SCID) are used for the MDA-MB-231 xenograft model.

  • Tumor Inoculation:

    • 4T1 (Orthotopic): 4T1 cells (e.g., 1 x 10^5 cells in Matrigel) are injected into the mammary fat pad of BALB/c mice.[8]

    • MDA-MB-231 (Subcutaneous): MDA-MB-231 cells (e.g., 2 x 10^7 cells) are injected subcutaneously into the flank of immunodeficient mice.[4]

  • Treatment: When tumors are established, mice are treated with the Stellera chamaejasme extract or Paclitaxel as per the experimental design.

  • Efficacy Evaluation: Primary tumor growth is monitored by caliper measurements. For metastatic models (like 4T1), lung, liver, and other organs are harvested at the end of the study to count metastatic nodules. For some studies, in vivo imaging systems are used to track metastasis of luciferase-tagged cells.[9]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation CellCulture Tumor Cell Culture (e.g., B16F10, 4T1, MDA-MB-231) AnimalModel Animal Model Selection (e.g., C57BL/6, BALB/c, Nude Mice) CellCulture->AnimalModel TumorInoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) AnimalModel->TumorInoculation Randomization Randomization into Groups TumorInoculation->Randomization TreatmentAdmin Treatment Administration (this compound vs. Alternative) Randomization->TreatmentAdmin TumorMeasurement Tumor Volume/Weight Measurement TreatmentAdmin->TumorMeasurement MetastasisAnalysis Metastasis Analysis (e.g., Nodule Counting, Imaging) TreatmentAdmin->MetastasisAnalysis DataAnalysis Data Analysis and Comparison TumorMeasurement->DataAnalysis MetastasisAnalysis->DataAnalysis TGF_beta_pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMAD Complex TGFbR->SMADs ChamaejasmeninB This compound ChamaejasmeninB->TGFbR EMT Epithelial-Mesenchymal Transition (EMT) SMADs->EMT Metastasis Metastasis EMT->Metastasis FAK_pathway Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Downstream Downstream Signaling (e.g., Src, Paxillin) FAK->Downstream ESC Stellera chamaejasme Extract (contains this compound) ESC->FAK CellMotility Cell Motility & Invasion Downstream->CellMotility Metastasis Metastasis CellMotility->Metastasis

References

Chamaejasmenin B: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Chamaejasmenin B, a natural biflavonoid, with standard chemotherapy drugs. The information is compiled from preclinical studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Executive Summary

This compound, isolated from the root of Stellera chamaejasme L., has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This document synthesizes available in vitro data to compare its efficacy, primarily through half-maximal inhibitory concentration (IC50) values, against established chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. While direct head-to-head studies are limited, this guide consolidates existing data to provide a preliminary comparative framework. The primary mechanisms of action for this compound involve the induction of DNA damage, cell cycle arrest at the G0/G1 phase, and apoptosis through the mitochondrial pathway. Furthermore, it has been shown to modulate the TGF-β signaling pathway, inhibiting cancer cell migration and invasion.

Data Presentation: Comparative Efficacy

The following tables summarize the IC50 values of this compound and standard chemotherapy drugs in various cancer cell lines. It is crucial to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values in A549 Human Non-Small Cell Lung Cancer Cells

CompoundIC50 (µM)Citation(s)
This compound1.08 - 7.72[1][2]
Doxorubicin>20[3]
Cisplatin2.29 - 7.21[4][5]

Table 2: IC50 Values in HeLa Human Cervical Cancer Cells

CompoundIC50 (µM)Citation(s)
This compound10.8[6]
Doxorubicin92.1 (72h)[7]
Cisplatin12.08 - 28.96[3][8]

Table 3: IC50 Values in MDA-MB-231 Human Breast Cancer Cells

CompoundIC50 (µM)Citation(s)
This compound4.72[9]
Paclitaxel0.3[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate until cells adhere and are in the logarithmic growth phase.

  • Drug Treatment: Treat cells with varying concentrations of the test compound (this compound or standard chemotherapy drugs) and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Air-dry the plates completely.

  • Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air-dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the desired compounds for the indicated time. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This method is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of the intrinsic mitochondrial pathway.[2][9][11][12][13][14]

Mitochondrial_Apoptosis_Pathway cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

TGF-β Signaling Pathway

This compound has been shown to inhibit the non-canonical TGF-β signaling pathway, which is involved in tumor metastasis.[15][16][17][18][19][20]

Caption: Inhibition of non-canonical TGF-β signaling by this compound.

Conclusion

References

Cross-Species Activity of Chamaejasmenin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Chamaejasmenin B across different species, with a focus on its anti-cancer properties. This document synthesizes experimental data on its efficacy and mechanism of action, compares it with other relevant biflavonoids, and provides detailed experimental protocols for key assays.

Comparative Efficacy of this compound

This compound, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant anti-proliferative and anti-metastatic effects, primarily in mammalian cancer cell lines. Its efficacy has been evaluated in various human and murine cancer models.

In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. For comparison, data for a structurally related biflavonoid, Neochamaejasmin C, is also included where available.

Cell LineCancer TypeSpeciesThis compound IC50 (µmol/L)Neochamaejasmin C IC50 (µmol/L)Reference
A549Non-small cell lung cancerHuman1.08 - 2.53.07[1]
KHOSOsteosarcomaHuman1.54.2[1]
HepG2Liver carcinomaHuman4.88.9[1]
SMMC-7721Liver carcinomaHuman6.210.5[1]
MG63OsteosarcomaHuman7.512.1[1]
U2OSOsteosarcomaHuman8.113.7[1]
HCT-116Colon cancerHuman9.715.2[1]
HeLaCervical cancerHuman10.815.97[1]
A172GlioblastomaHuman~0.8 mg/ml*Not Available[2]
B16F0MelanomaMouse~1.5 µg/mL Not Available[3]
B16F10MelanomaMouse~1.5 µg/mLNot Available[3]

* Note: The IC50 for A172 was reported in mg/ml for the entire Stellera chamaejasme L. extract, not isolated this compound.[2] ** Note: The concentration for B16F0 and B16F10 is reported as an effective concentration, not a precise IC50.[3]

In Vivo Anti-metastatic and Anti-tumor Activity

In vivo studies using murine models have substantiated the anti-cancer effects of this compound.

Animal ModelCancer TypeKey FindingsReference
BALB/c miceBreast Cancer (4T1 cells)At 30 and 300 µg/kg, significantly inhibited lung metastasis. The total photon value from metastatic sites was 8.14 times lower in treated mice.[4][4]
Mouse xenograftMelanoma (B16F0 cells)Tumor growth inhibition of 69.25% (1.5 mg/kg) and 90.38% (3.0 mg/kg).[3][3]
Mouse xenograftMelanoma (B16F10 cells)Tumor growth inhibition of 60.38% (1.5 mg/kg) and 72.94% (3.0 mg/kg).[3][3]

Cross-Species Activity Profile

While extensive research has been conducted on human and mouse cell lines, data on the effects of isolated this compound in other species is limited. However, studies on the extracts of Stellera chamaejasme, the plant source of this compound, provide insights into its broader biological activities.

  • Phytotoxic Activity : Aqueous extracts of Stellera chamaejasme have demonstrated significant phytotoxicity, inhibiting the germination and seedling growth of various plants, with dicotyledonous plants being more sensitive than monocotyledonous ones.[5] This suggests that the constituent compounds, including this compound, may have herbicidal properties.

  • Insecticidal Activity : Extracts from Stellera chamaejasme have also been shown to possess insecticidal properties against agricultural pests like Aphis craccivora and Leucania separata.[6] This indicates that this compound could have effects on invertebrate species.

It is important to note that these studies were conducted with crude extracts, and the specific contribution of this compound to these activities has not been elucidated. There is currently a lack of data on the effects of isolated this compound in model organisms such as Drosophila melanogaster, Caenorhabditis elegans, or Danio rerio.

Mechanism of Action: A Comparative Overview

This compound exerts its anti-cancer effects through multiple signaling pathways. A comparison with other biflavonoids, Neochamaejasmin B and Amentoflavone, reveals both shared and distinct mechanisms.

This compound
  • Inhibition of TGF-β Non-Canonical Pathway : In breast cancer cells, this compound disrupts the interaction between the TβRII and ITGB3 complex, leading to the selective inhibition of the FAK/Src/p38 signaling pathway. This rebalances the TGF-β paradox, suppressing its pro-metastatic functions while enhancing its cytostatic effects.[4]

  • Induction of Apoptosis and Cell Cycle Arrest : Across various cancer cell lines, this compound induces G0/G1 phase cell cycle arrest and promotes apoptosis.[1] In mouse melanoma cells, this is associated with increased levels of reactive oxygen species (ROS) and decreased mitochondrial membrane potential.[3]

Comparative Alternatives
  • Neochamaejasmin B : This biflavonoid primarily acts as an inhibitor of P-glycoprotein (P-gp), an ABC transporter associated with multidrug resistance. By inhibiting P-gp, Neochamaejasmin B can increase the intracellular concentration and efficacy of co-administered chemotherapy drugs.[7] It also inhibits other transporters like MRP2 and BCRP.[8]

  • Amentoflavone : This widely studied biflavonoid exhibits anti-cancer activity by modulating various signaling pathways, including ERK, NF-κB, and PI3K/Akt.[9][10] It is known to inhibit cell proliferation and induce apoptosis in a manner similar to this compound, but through the regulation of different key proteins.[11][12]

Experimental Protocols

Co-Immunoprecipitation for TβRII-ITGB3 Interaction

This protocol is designed to detect the interaction between TGF-β receptor II (TβRII) and β3 integrin (ITGB3).

  • Cell Lysis :

    • Treat cells with this compound and/or TGF-β as required.

    • Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 15 minutes, followed by sonication (2x10 seconds).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Pre-clearing :

    • Incubate the cell lysate with Protein A/G agarose/sepharose beads and a non-specific IgG antibody for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation :

    • Incubate the pre-cleared lysate with an anti-TβRII antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose/sepharose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution :

    • Pellet the beads by centrifugation and wash three times with Co-IP lysis buffer.

    • Elute the protein complexes by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot Analysis :

    • Analyze the eluted proteins by Western blotting using an anti-ITGB3 antibody.

Western Blot for Phosphorylated Proteins (p-FAK, p-Src, p-p38)
  • Sample Preparation :

    • Lyse cells as described in the Co-IP protocol, ensuring the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer :

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies specific for phosphorylated FAK, Src, or p38 (e.g., anti-phospho-FAK (Tyr397), anti-phospho-Src (Tyr416), anti-phospho-p38 (Thr180/Tyr182)) overnight at 4°C. Recommended antibody dilution is typically 1:1000.[13]

  • Detection :

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Preparation :

    • Culture and treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

  • Staining :

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis :

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

  • Cell Fixation :

    • Harvest and wash cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining :

    • Wash the fixed cells with PBS.

    • Resuspend in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis :

    • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.

Visualized Pathways and Workflows

TGF_beta_pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI TBRII->TBRI activates ITGB3 ITGB3 TBRII->ITGB3 forms complex FAK FAK ITGB3->FAK activates Src Src FAK->Src activates p38 p38 MAPK Src->p38 activates Metastasis Metastasis p38->Metastasis promotes ChamaejasmeninB This compound ChamaejasmeninB->TBRII disrupts complex with ITGB3 experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cancer Cell Lines (Human/Mouse) treatment This compound Treatment cell_culture->treatment apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Assay (PI Staining) treatment->cell_cycle_assay co_ip Co-Immunoprecipitation (TβRII-ITGB3) treatment->co_ip western_blot Western Blot (p-FAK, p-Src, p-p38) treatment->western_blot mouse_model Mouse Model (Xenograft/Metastasis) invivo_treatment This compound Administration mouse_model->invivo_treatment tumor_measurement Tumor Growth/ Metastasis Measurement invivo_treatment->tumor_measurement

References

A Comparative Analysis of Raw and Processed Stellera chamaejasme: Unveiling the Chemical Shifts in Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the chemical transformations in Stellera chamaejasme following traditional processing methods, supported by experimental data.

The root of Stellera chamaejasme L., a potent plant in traditional medicine, undergoes various processing methods to mitigate its toxicity and enhance its therapeutic properties. This guide provides a comparative analysis of the active compounds in its raw and processed forms, offering valuable insights for research and drug development. The primary processing techniques include treatment with milk, vinegar, wine, or a decoction of Terminalia chebula.[1][2] These methods significantly alter the chemical profile of the plant, leading to changes in the concentration of key bioactive constituents.

The main classes of active compounds found in Stellera chamaejasme include flavonoids, coumarins, lignans, and diterpenoids.[3][4] Processing has been shown to either increase or decrease the levels of these compounds, thereby influencing the plant's overall pharmacological activity. This guide synthesizes available experimental data to present a clear comparison between raw and processed Stellera chamaejasme.

Quantitative Comparison of Active Compounds

Processing of Stellera chamaejasme root induces significant changes in the concentrations of its active compounds. While comprehensive quantitative data across all processing methods is still an area of active research, existing studies provide a clear indication of the chemical shifts. The following tables summarize the observed changes, primarily based on semi-quantitative data such as peak areas from chromatographic analysis.

Table 1: Changes in Coumarin and Other Compounds in Processed Stellera chamaejasme

CompoundChemical ClassChange after ProcessingReference
DaphnetinCoumarinIncreased[1][2]
ScopoletinCoumarinIncreased[1][2]
BergeninPhenylpropanoidDecreased[1][2]
ChamaechromoneFlavonoidDecreased[1][2]
7-hydroxycoumarinCoumarinIncreased[1]
IsopimpinellinFuranocoumarinIncreased[1]
DaphnoretinCoumarinDecreased[1]

Table 2: Changes in Major Chemical Classes after Milk and Vinegar Processing

This table is based on a study that identified 33 compounds and analyzed the changes in their peak areas after processing. The numbers in parentheses indicate the number of compounds within that class that showed a significant change.

Chemical ClassMilk ProcessingVinegar Processing
Flavonoids 13 compounds changed (11 decreased)11 compounds changed (8 decreased)
Coumarins 2 compounds changed (both decreased)4 compounds changed (1 decreased)
Lignanoids 5 compounds changed (3 decreased)7 compounds changed (2 decreased)
Amino Acids 5 compounds changed2 compounds changed
Diterpenoids 1 compound changed1 compound changed

Experimental Protocols

The following are detailed methodologies for the processing and analysis of Stellera chamaejasme as cited in the supporting literature.

Processing of Raw Stellera chamaejasme

Objective: To reduce the toxicity of the raw root through milk or vinegar processing.

Protocol:

  • Preparation: Take 350 g of raw Stellera chamaejasme root.

  • Soaking: Mix the raw root with either rice vinegar or fresh milk and allow it to soak for 6 hours.

  • Boiling: After soaking, boil the mixture for 30 minutes.

  • Drying: Remove the processed root from the liquid and dry it completely.

Sample Preparation for Chemical Analysis

Objective: To prepare an aqueous extract of raw or processed Stellera chamaejasme for analysis.

Protocol:

  • Boiling: Take 50 g of either raw or processed Stellera chamaejasme and boil it in 500 mL of water for 30 minutes. A significant portion of the solvent will be removed through boiling.

  • Collection: Collect the entire supernatant.

  • Dilution: Dilute the collected supernatant to a final volume of 100 mL with water.

  • Filtration: Pass the diluted supernatant through a 0.22 µm filter to remove any particulate matter.

  • Storage: Store the filtrate at 4°C before analysis.

UPLC-MS/MS Analysis of Active Compounds

Objective: To identify and quantify the active compounds in the prepared extracts.

Instrumentation:

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Mass Spectrometer: Triple Quadrupole Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1×100 mm, 2.7μm).[5]

  • Mobile Phase: A gradient elution typically using a mixture of water with a small percentage of formic acid and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is around 0.4 mL/min.[5]

  • Injection Volume: A small volume, such as 5 µL, is injected for analysis.[5]

Mass Spectrometry Conditions:

  • Ionization Mode: Both positive and negative ion modes are often used to detect a wider range of compounds.

  • Ion Spray Voltage: Set to an appropriate voltage, for example, 5.5 kV.

  • Temperature: The turbo spray temperature is maintained at a high temperature, such as 550°C.

  • Gas Settings: Nebulizer gas, heater gas, and curtain gas are set to optimized pressures (e.g., 50, 50, and 35 psi, respectively).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for the targeted quantification of specific compounds.[5]

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_processing Processing of Stellera chamaejasme cluster_analysis Chemical Analysis raw Raw S. chamaejasme (350g) soak Soak for 6h (with Milk or Vinegar) raw->soak boil_proc Boil for 30 min soak->boil_proc dry Dry boil_proc->dry processed Processed S. chamaejasme dry->processed sample Raw or Processed S. chamaejasme (50g) boil_extract Boil in 500mL Water for 30 min sample->boil_extract collect Collect Supernatant boil_extract->collect dilute Dilute to 100mL collect->dilute filter Filter (0.22 µm) dilute->filter uplc_ms UPLC-MS/MS Analysis filter->uplc_ms

Caption: Experimental workflow for processing and chemical analysis.

logical_relationship cluster_compounds Chemical Profile cluster_activity Pharmacological Profile raw Raw Stellera chamaejasme processing Processing (Milk, Vinegar, etc.) raw->processing compounds_raw High Levels of: - Bergenin - Chamaechromone - Certain Flavonoids raw->compounds_raw activity_raw Higher Toxicity raw->activity_raw processed Processed Stellera chamaejasme processing->processed compounds_processed Increased Levels of: - Daphnetin - Scopoletin Decreased Levels of: - Bergenin - Chamaechromone processed->compounds_processed activity_processed Reduced Toxicity Altered Therapeutic Effects processed->activity_processed compounds_raw->activity_raw compounds_processed->activity_processed

Caption: Logical relationship of processing and its effects.

References

Chamaejasmenin B as a c-Met Inhibitor: An Unvalidated Hypothesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite its recognized anti-cancer properties, there is currently no direct scientific evidence to validate Chamaejasmenin B as a direct inhibitor of the c-Met receptor tyrosine kinase. While the natural compound has demonstrated efficacy in inducing apoptosis and inhibiting cell proliferation and migration in various cancer cell lines, a definitive link to the c-Met signaling pathway has not been established in published research. This guide provides a comparative overview of established c-Met inhibitors, details the experimental protocols necessary for validation, and outlines the current, unverified status of this compound in this context.

Comparative Analysis of c-Met Inhibitors

To provide a benchmark for potential c-Met inhibitory activity, this section details the characteristics of two well-established, clinically approved c-Met inhibitors: Crizotinib and Cabozantinib.

InhibitorTypeTarget KinasesIC50 (c-Met)
Crizotinib Type Ic-Met, ALK, ROS18 - 20 nM (in vitro kinase assay)
Cabozantinib Type IIc-Met, VEGFR2, AXL, RET, KIT, FLT31.3 nM (in vitro kinase assay)

Table 1: Comparison of Established c-Met Inhibitors. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the activity of the c-Met enzyme by 50%. Lower IC50 values denote higher potency.

The c-Met Signaling Pathway and its Role in Cancer

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in normal cellular processes. However, its aberrant activation is a key driver in the development and progression of many cancers. Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote tumor cell proliferation, survival, migration, and invasion.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Migration Cell Migration STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Experimental Protocols for Validation of c-Met Inhibition

To ascertain whether this compound directly inhibits c-Met, a series of established experimental protocols would need to be employed.

In Vitro c-Met Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Protocol:

  • Reagents and Materials: Recombinant human c-Met enzyme, a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and the test compound (this compound).

  • Procedure:

    • The c-Met enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition is plotted against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of c-Met Phosphorylation

This cell-based assay determines if a compound can inhibit the activation of c-Met within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to overexpress c-Met (e.g., A549, MKN-45).

    • Starve the cells to reduce basal signaling, then pre-treat with various concentrations of this compound.

    • Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Use a secondary antibody conjugated to an enzyme for detection.

  • Data Analysis: The intensity of the p-c-Met bands is normalized to the total c-Met bands to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 for cell viability can then be calculated.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the compound on the migratory capacity of cancer cells, a process often driven by c-Met signaling.

Protocol:

  • Create a "Wound":

    • Grow a confluent monolayer of cancer cells.

    • Create a scratch or "wound" in the monolayer with a sterile pipette tip.

  • Treatment and Imaging:

    • Treat the cells with this compound or a control.

    • Capture images of the wound at time zero and at regular intervals thereafter.

  • Data Analysis:

    • Measure the width of the wound at each time point.

    • Calculate the rate of wound closure to determine the effect of the compound on cell migration.

Conclusion and Future Directions

While this compound exhibits promising anti-cancer activities, its validation as a direct c-Met inhibitor is pending. A single study has indicated that a related biflavone, Chamaejasmenin E, may target c-Met, suggesting a potential avenue of investigation for this compound. To definitively establish this mechanism of action, rigorous experimental validation using the protocols outlined above is necessary. Future research should focus on performing in vitro kinase assays to determine a direct inhibitory effect and cell-based assays to confirm the inhibition of c-Met phosphorylation and its downstream signaling pathways. Without such data, any claims of this compound as a c-Met inhibitor remain speculative. Researchers in drug discovery are encouraged to undertake these validation studies to potentially expand the arsenal of targeted cancer therapies.

A Comparative Analysis of Chamaejasmenin B and Other TGF-beta Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of Chamaejasmenin B and other prominent Transforming Growth Factor-beta (TGF-beta) inhibitors for researchers, scientists, and professionals in drug development. The content focuses on objective performance comparisons, supported by experimental data, to inform research and development decisions in oncology and fibrosis.

Introduction to TGF-beta Inhibition

The Transforming Growth Factor-beta (TGF-beta) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its dysregulation is a hallmark of various diseases, particularly cancer, where it exhibits a paradoxical role. In the early stages of cancer, TGF-beta acts as a tumor suppressor; however, in advanced stages, it promotes tumor progression, metastasis, and immune evasion.[1] This dual role, often termed the "TGF-beta paradox," presents a significant challenge for therapeutic intervention. This guide compares this compound, a natural flavonoid, with other well-characterized small-molecule inhibitors of the TGF-beta pathway.

Comparative Analysis of Inhibitor Potency and Mechanism

This compound distinguishes itself from typical TGF-beta inhibitors through its unique mechanism of action. While most inhibitors target the kinase activity of the TGF-beta receptors (TβRI/ALK5), this compound appears to modulate the pathway's output, rebalancing the "TGF-beta paradox".[2][3] It has been shown to disrupt the interaction between β3 integrin and the TGF-beta type II receptor (TβRII), leading to the selective inhibition of the non-canonical FAK:Src:p38 signaling pathway.[2][3] This selective inhibition blocks the pro-metastatic effects of TGF-beta while sensitizing cancer cells to its tumor-suppressive, cytostatic effects.[2][3][4]

In contrast, other inhibitors like Galunisertib, LY2109761, and SB431542 are direct ATP-competitive inhibitors of the TβRI (ALK5) kinase, thereby blocking the canonical SMAD-dependent signaling cascade.

InhibitorTarget(s)IC50 / KiMechanism of ActionKey Findings
This compound (ICJ) β3 integrin-TβRII interaction, FAK:Src:p38 pathwayNot available for direct TGF-beta receptor inhibition. Anti-proliferative IC50 values in various cancer cell lines range from 1.08 to 10.8 µM.Selectively inhibits the non-canonical, pro-metastatic TGF-beta pathway while preserving or enhancing its canonical, tumor-suppressive effects.[2][3]Efficiently blocks TGF-beta-induced Epithelial-Mesenchymal Transition (EMT) and suppresses migration and invasion in breast cancer cells.[2] Its anti-metastatic effects are dependent on a functional canonical TGF-beta pathway.[2][5]
Galunisertib (LY2157299) TβRI (ALK5), ALK4TβRI (ALK5) IC50: 56 nM (cell-free), 172 nM.[6] Ki: 86 nM.ATP-competitive inhibitor of TβRI kinase activity, blocking SMAD2 phosphorylation.[6]Demonstrates inhibition of tumor cell migration, reversal of TGF-beta-mediated immune suppression, and tumor growth delay in preclinical models.[6]
LY2109761 TβRI (ALK5), TβRIITβRI Ki: 38 nM; TβRII Ki: 300 nM (cell-free).Dual inhibitor of TβRI and TβRII kinase activity, suppressing SMAD2 phosphorylation.[7]Suppresses pancreatic cancer cell migration, invasion, and induces anoikis. Shows synergistic anti-tumor effects with gemcitabine.[7]
SB431542 TβRI (ALK5), ALK4, ALK7TβRI (ALK5) IC50: 94 nM.Potent and selective ATP-competitive inhibitor of ALK5 kinase activity.Inhibits TGF-beta-induced EMT, migration, and invasion in several human cancer cell lines.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical and non-canonical TGF-beta signaling pathways and highlight the points of intervention for different inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets TGF-beta TGF-beta TbetaRII TβRII TbetaRI TβRI (ALK5) TbetaRII->TbetaRI 2. Receptor Complex Formation & Activation Integrin β3 Integrin TbetaRII->Integrin Interaction SMAD23 SMAD2/3 TbetaRI->SMAD23 3. Phosphorylation FAK FAK Integrin->FAK 5. Activation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription 4. Nuclear Translocation Src Src FAK->Src p38 p38 MAPK Src->p38 Metastasis Metastasis p38->Metastasis EMT, Invasion, Migration Cytostatic Effects Cytostatic Effects Gene_Transcription->Cytostatic Effects Tumor Suppression ChamaejasmeninB This compound ChamaejasmeninB->TbetaRII Disrupts Interaction Kinase_Inhibitors Galunisertib, LY2109761, SB431542 Kinase_Inhibitors->TbetaRI Inhibit Kinase Activity

Caption: TGF-beta signaling pathways and inhibitor targets.

Experimental Protocols

Western Blot for Phosphorylated SMAD2 (pSMAD2)

This protocol is used to quantify the inhibition of the canonical TGF-beta pathway by assessing the phosphorylation status of SMAD2, a key downstream effector.

a. Cell Culture and Treatment:

  • Seed cells (e.g., A549 lung carcinoma cells) in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 18-22 hours in a serum-free medium.[8]

  • Pre-treat the cells with various concentrations of the TGF-beta inhibitor (e.g., Galunisertib, SB431542) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with recombinant human TGF-beta1 (typically 5-10 ng/mL) for 30-60 minutes.[8]

b. Protein Extraction:

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9] It is critical to include serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation of SMAD proteins.[8]

  • Scrape the cells and collect the lysate. Sonicate the lysate briefly to ensure the release of nuclear proteins.[8]

  • Centrifuge the lysate at 14,000 g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Immunoblotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (pSMAD2 Ser465/467) overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To normalize the data, strip the membrane and re-probe for total SMAD2 and a loading control like GAPDH or β-actin.

TGF-beta/SMAD Reporter Luciferase Assay

This cell-based assay measures the transcriptional activity of the canonical TGF-beta/SMAD pathway.

a. Cell Seeding and Transfection:

  • Use a stable cell line expressing a luciferase reporter gene under the control of a SMAD-binding element (SBE), such as SBE-HEK293 cells.[11][12]

  • Seed the cells in a white, clear-bottom 96-well plate at a density of approximately 35,000-50,000 cells per well.[11][12]

  • Incubate for 24 hours to allow for cell attachment.

b. Inhibition Assay:

  • Carefully replace the medium with a fresh assay medium.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound, SB431542) in the assay medium.

  • Add the inhibitor dilutions to the respective wells and incubate for 4-5 hours.[12]

  • Prepare a TGF-beta1 solution at a concentration that induces a robust response (e.g., EC80).

  • Add the TGF-beta1 solution to all wells except the "unstimulated" control wells.

  • Incubate the plate for 16-18 hours at 37°C in a CO2 incubator.[11][12]

c. Luminescence Measurement:

  • Equilibrate the plate and the luciferase detection reagent to room temperature.

  • Add the luciferase detection reagent to each well.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Measure the luminescence using a microplate luminometer.[11]

  • Calculate the percentage of inhibition relative to the stimulated control wells.

Co-Immunoprecipitation (Co-IP) of β3 Integrin and TβRII

This protocol is designed to verify the disruption of the β3 integrin-TβRII interaction by this compound.[2]

a. Cell Lysis and Protein Extraction:

  • Treat breast cancer cells (e.g., MDA-MB-231) with or without this compound and TGF-beta1.

  • Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease inhibitors.

  • Collect the lysate and pre-clear it by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[13]

b. Immunoprecipitation:

  • Incubate the pre-cleared lysate with a primary antibody against TβRII overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads three to five times with the Co-IP lysis buffer to remove unbound proteins.

c. Elution and Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted samples by Western blot using primary antibodies against β3 integrin and TβRII. A reduced amount of co-precipitated β3 integrin in the this compound-treated sample would indicate a disruption of the interaction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a novel TGF-beta inhibitor.

experimental_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Pathway Engagement & Functional Assays cluster_phase3 Phase 3: Data Analysis & Interpretation A1 Cell Line Selection (e.g., A549, MDA-MB-231) A2 Inhibitor Treatment (Dose-Response) A1->A2 A3 TGF-beta Stimulation A2->A3 B1 Western Blot for pSMAD2/3 (Canonical Pathway) A3->B1 B2 Luciferase Reporter Assay (SBE-Luc) A3->B2 B3 Western Blot for p-p38 (Non-Canonical Pathway) A3->B3 B4 Cell Migration/Invasion Assay (Transwell Assay) A3->B4 B5 EMT Marker Analysis (E-cadherin, Vimentin) A3->B5 C1 Calculate IC50 Values B1->C1 B2->C1 C2 Quantify Changes in Protein Expression & Cell Motility B3->C2 B4->C2 B5->C2 C3 Mechanism of Action Hypothesis C1->C3 C2->C3

Caption: Workflow for evaluating TGF-beta inhibitors.

Conclusion

This compound presents a novel strategy for targeting the TGF-beta pathway by selectively inhibiting its pro-metastatic, non-canonical arm while potentially enhancing its tumor-suppressive functions. This contrasts with traditional ATP-competitive inhibitors like Galunisertib, LY2109761, and SB431542, which broadly block TGF-beta signaling. This "rebalancing" approach could offer a therapeutic advantage by mitigating the risk of inhibiting the tumor-suppressive aspects of TGF-beta signaling. Further head-to-head studies quantifying the specific effects of this compound on both canonical and non-canonical pathway components are warranted to fully elucidate its therapeutic potential relative to other TGF-beta inhibitors.

References

Comparative Analysis of Chamaejasmenin B and Chamaejasmenin E on Hepatocellular Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential inhibitory effects and mechanisms of action of two promising natural compounds in the context of hepatocellular carcinoma (HCC).

This guide provides a comparative overview of the anti-cancer properties of Chamaejasmenin B and Chamaejasmenin E, two biflavonoids isolated from the root of Stellera chamaejasme. The following sections detail their inhibitory potencies, underlying molecular mechanisms, and the experimental methodologies used to elucidate these effects on HCC cells.

Data Presentation: Inhibitory Potency

The inhibitory effects of this compound and Chamaejasmenin E on the proliferation of various hepatocellular carcinoma cell lines have been evaluated in separate studies. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that the experimental conditions and cell lines used in the studies for each compound were different, which should be taken into consideration when comparing the values.

CompoundCell LineIC50 (µmol/L)Citation
This compound HepG2Not explicitly stated, but falls within the range of 1.08 to 10.8 µmol/L for 8 human solid tumor cell lines.[1][2]
SMMC-7721Not explicitly stated, but falls within the range of 1.08 to 10.8 µmol/L for 8 human solid tumor cell lines.[1][2]
Chamaejasmenin E Hep3BExhibited the strongest inhibitory effect among five tested biflavones.[3][4]

Mechanisms of Action and Signaling Pathways

This compound and Chamaejasmenin E exert their anti-cancer effects on HCC cells through distinct molecular pathways.

This compound has been shown to induce cell cycle arrest, apoptosis, and DNA damage.[1][2] Its mechanism involves the prominent expression of the DNA damage marker γ-H2AX, leading to a G0/G1 phase arrest of the cell cycle and subsequent apoptosis.[1][2]

Chamaejasmenin E demonstrates its inhibitory effect by targeting the c-Met receptor tyrosine kinase.[3][4] This interaction suppresses cell proliferation, colony formation, and migration of HCC cells.[3][4] Furthermore, Chamaejasmenin E induces mitochondrial dysfunction and oxidative stress, which ultimately leads to cellular apoptosis.[3][4] A study has shown that it also reduces the levels of downstream proteins of the c-Met signaling pathway.[3]

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow for evaluating the anti-cancer effects of these compounds.

Chamaejasmenin_B_Pathway CB This compound DNA_Damage DNA Damage (γ-H2AX expression) CB->DNA_Damage Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Chamaejasmenin_E_Pathway CE Chamaejasmenin E cMet c-Met Receptor CE->cMet Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction CE->Mitochondrial_Dysfunction Downstream Inhibition of Downstream Signaling cMet->Downstream Apoptosis Apoptosis Downstream->Apoptosis Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies HCC_Cells HCC Cell Lines (e.g., HepG2, Hep3B, SMMC-7721) Treatment Treatment with This compound or E HCC_Cells->Treatment Cell_Viability Cell Viability Assay (SRB or MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Chamaejasmenin B

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary line of defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Chamaejasmenin B, based on general guidelines for cytotoxic compounds.[2][3][4]

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric.
Eye Protection Safety GogglesChemical splash goggles.
Face Protection Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of the compound to prevent inhalation.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following step-by-step guidance should be followed:

  • Preparation : Before handling the compound, ensure that a designated and clearly marked area is prepared. This area should be equipped with a chemical fume hood or a biological safety cabinet. All necessary PPE and spill cleanup materials should be readily accessible.

  • Gowning and Gloving : Put on all required PPE as listed in the table above. The outer gloves should be tucked into the cuffs of the gown to create a seal.

  • Weighing and Reconstitution : All handling of the powdered form of this compound, including weighing and reconstitution, must be performed within a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

  • Solution Handling : When working with solutions of this compound, exercise caution to avoid splashes and aerosol generation. Use Luer-Lok syringes and other safety-engineered devices.

  • Decontamination : After each procedure, thoroughly decontaminate all work surfaces with an appropriate cleaning agent. All disposable materials used during the process should be treated as contaminated waste.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be segregated into a clearly labeled "Cytotoxic Waste" container.

  • Waste Containers : Use puncture-resistant and leak-proof containers for all cytotoxic waste. These containers should be yellow and marked with the universal cytotoxic waste symbol.

  • Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.

  • Final Disposal : All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps and logical flow for the safe handling and disposal of this compound.

Start Start: Prepare for Handling PrepArea Prepare Designated Work Area Start->PrepArea DonPPE Don Appropriate PPE (Double Gloves, Gown, Goggles) PrepArea->DonPPE HandleCompound Handle this compound (Weighing, Reconstitution) DonPPE->HandleCompound Decontaminate Decontaminate Work Surfaces HandleCompound->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE SegregateWaste Segregate Contaminated Waste DoffPPE->SegregateWaste DisposeWaste Dispose of Cytotoxic Waste (Approved Vendor) SegregateWaste->DisposeWaste End End: Procedure Complete DisposeWaste->End

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmenin B
Reactant of Route 2
Chamaejasmenin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.